2-Amino-6-hydroxypyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHQARPYPNHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965861 | |
| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |
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Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59315-47-8, 59315-50-3, 5154-00-7 | |
| Record name | 6-Amino-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Aminopyridin-2-ol | |
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| Record name | 6-Amino-2(1H)-pyridone | |
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| Record name | 5154-00-7 | |
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| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |
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| Record name | 6-aminopyridin-2-ol | |
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| Record name | 2-Amino-6-hydroxypyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-6-hydroxypyridine" fundamental properties
A Technical Guide to 2-Amino-6-hydroxypyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Characterized by its dual amino and hydroxyl functionalities on a pyridine scaffold, its true chemical nature is dominated by a fascinating lactam-lactim tautomerism. This equilibrium profoundly influences its reactivity, physicochemical properties, and, consequently, its application in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, spectroscopic signature, a representative synthetic pathway, and its established role in the creation of biologically active compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a key structural element for binding to biological targets. This compound (AHP) represents a particularly valuable derivative of this class. Its bifunctional nature—a nucleophilic amino group and a hydrogen-bonding hydroxyl group—makes it a versatile synthon for constructing more complex, biologically active molecules.[3] Its utility is not merely as a static scaffold but as a dynamic chemical entity, governed by a subtle yet powerful tautomeric equilibrium that is central to its reactivity and function.
Core Physicochemical Properties and Tautomeric Nature
AHP is typically a white to light-yellow crystalline solid, soluble in water and other polar solvents due to its capacity for hydrogen bonding.[3] A summary of its key physical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5154-00-7 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O | [4][5][6][7] |
| Molecular Weight | 110.11 g/mol | [4][5][6][8] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Melting Point | 211-212 °C | [6] |
| Boiling Point | 358.7 ± 35.0 °C (Predicted) | [6] |
| pKa | 10.32 ± 0.10 (Predicted) | [6] |
| Solubility | Soluble in water | [3] |
The Critical Concept: Lactam-Lactim Tautomerism
The most important fundamental property of AHP is its existence as an equilibrium mixture of two tautomers: the aromatic lactim form (this compound) and the non-aromatic lactam form (6-amino-2(1H)-pyridinone).[6] In polar solvents like water and in the solid state, the equilibrium heavily favors the lactam tautomer due to its greater dipole moment and ability to form stable hydrogen-bonded dimers.[3][9] In non-polar solvents, the lactim form can be more populated.[3] This tautomerism is the single most critical factor dictating the molecule's reactivity and spectroscopic properties.
Caption: Lactam-Lactim tautomerism of this compound.
Spectroscopic Characterization
The tautomeric equilibrium is directly observable via spectroscopic methods. Understanding these signatures is crucial for reaction monitoring and structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear distinction between the two forms. The lactim tautomer will exhibit a broad absorption band characteristic of an O-H stretch (approx. 3200-3600 cm⁻¹). In contrast, the dominant lactam form will show a sharp N-H stretching band (approx. 3300-3500 cm⁻¹) and a strong carbonyl (C=O) stretching absorption around 1650 cm⁻¹, which is a definitive marker for the pyridone structure.[10][11] The spectrum will also show characteristic N-H scissoring vibrations around 1620 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton chemical shifts are highly sensitive to the electronic environment. In the aromatic lactim form, the ring protons would appear in the typical aromatic region (approx. 6.5-8.0 ppm). In the favored lactam form, the protons on the C=C double bonds are shifted upfield compared to a true aromatic system. The N-H protons of the amino group and the ring will appear as broad signals that can be exchanged with D₂O.[12][13]
-
¹³C NMR : The most telling signal is that of the carbonyl carbon in the lactam form, which appears significantly downfield (approx. 160-170 ppm), a region distinct from the aromatic carbons of the lactim form.
-
Synthesis and Reactivity
A common and practical laboratory synthesis of aminohydroxypyridines involves the hydrolysis of a corresponding halogenated precursor, such as 2-amino-6-chloropyridine. The chloro-substituent is an effective leaving group for nucleophilic aromatic substitution.
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Hydrolysis of 2-Amino-6-chloropyridine
-
Rationale : This protocol leverages the reactivity of the C-Cl bond at an electron-deficient pyridine ring position, which is susceptible to nucleophilic attack by hydroxide. The reaction is driven to completion by heating under reflux.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq).[14][15]
-
Reagent Addition : Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 3.0-5.0 eq). The use of a stoichiometric excess of NaOH ensures the complete conversion of the starting material.
-
Heating : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup - Neutralization : Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid (HCl). This step is critical as it protonates the resulting sodium salt to yield the desired hydroxyl group and precipitates the product, which has lower solubility in neutral water.
-
Isolation : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Purification : Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final, pure this compound.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its role as a scaffold for building potent and selective therapeutic agents. A prime example is its use in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, which have been identified as a novel class of selective aldose reductase inhibitors.[16]
Aldose Reductase and Diabetic Complications : Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[17][18] In hyperglycemic conditions associated with diabetes, this pathway becomes overactive, leading to an accumulation of sorbitol that contributes to long-term diabetic complications like neuropathy, nephropathy, and cataracts.[17] Therefore, inhibiting aldose reductase is a major therapeutic strategy.[17]
The this compound moiety can be condensed with β-keto esters to form the core pyridopyrimidine scaffold found in these inhibitors.[16] The structure allows for diverse substitutions to optimize binding to the enzyme's active site.
Caption: Role of AHP in synthesizing Aldose Reductase Inhibitors.
Safety, Handling, and Storage
As a bioactive chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | GHS Pictogram | Precautionary Statement | Reference(s) |
| Acute Toxicity, Oral | GHS07 | Harmful if swallowed. | [15] |
| Skin Irritation | GHS07 | Causes skin irritation. | [15] |
| Eye Irritation | GHS07 | Causes serious eye irritation. | [15] |
| Respiratory Irritation | GHS07 | May cause respiratory irritation. | [15] |
Standard Laboratory Handling Protocol
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
-
Dispensing : When weighing and dispensing the solid, avoid generating dust. Use a spatula and weigh onto a tared weigh boat or paper inside the fume hood.
-
Spill Response : In case of a spill, cordon off the area. For a small spill, gently cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place into a sealed container for chemical waste disposal. Do not use water to clean up as it may increase the dispersion of the material.
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Keep in a dark place under an inert atmosphere for long-term stability.[6]
-
Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than a simple heterocyclic compound; it is a dynamic chemical tool whose properties are governed by a delicate tautomeric balance. This unique characteristic, combined with its bifunctional nature, makes it an exceptionally valuable building block for the synthesis of complex pharmaceutical agents, particularly in the development of enzyme inhibitors. A thorough understanding of its properties, from its spectroscopic signature to its safe handling, is paramount for any researcher aiming to unlock its full potential in the pursuit of novel therapeutics.
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The Aminohydroxypyridine Saga: A Technical Guide to a Century of Discovery and Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminohydroxypyridine scaffold, a seemingly simple heterocyclic structure, has been the wellspring of a remarkable journey of scientific discovery and therapeutic advancement. From early, rudimentary synthetic methods to its pivotal role in managing iron overload and its emergence as a privileged structure in modern drug discovery, the story of aminohydroxypyridines is one of evolving chemical ingenuity and deepening biological understanding. This in-depth technical guide provides a comprehensive historical narrative of aminohydroxypyridine research, detailing the evolution of synthetic methodologies, the elucidation of their diverse mechanisms of action, and their expanding therapeutic applications. We will explore key milestones, from the foundational chemistries of the early 20th century to the sophisticated structure-activity relationship studies and advanced analytical techniques that are shaping their future. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis, characterization, and application of this versatile class of molecules.
A Historical Timeline: From Obscurity to a "Privileged" Scaffold
The journey of aminohydroxypyridines from chemical curiosities to indispensable tools in medicine is a testament to the incremental and often serendipitous nature of scientific progress. While pyridine itself was first isolated in the 19th century from coal tar, the systematic exploration of its derivatives, particularly the aminohydroxy-substituted isomers, began in earnest in the early 20th century.[1]
A significant early milestone can be traced back to a 1932 patent that described a process for preparing an "amino-hydroxy-pyridine" by treating alpha-alpha-diamino-pyridine with a mineral acid.[2] This early work laid the groundwork for future synthetic explorations. The mid-20th century saw a burgeoning interest in pyridine chemistry, with researchers developing various methods for the synthesis of aminopyridine and hydroxypyridine derivatives, often as intermediates for other chemical targets.[1]
The latter half of the 20th century marked a turning point with the discovery of the potent iron-chelating properties of 3-hydroxy-4-pyridinones. This discovery was a paradigm shift, propelling these compounds into the clinical arena for the treatment of iron overload disorders. The development of Deferiprone, an orally active iron chelator, was a landmark achievement that showcased the therapeutic potential of this scaffold.
The dawn of the 21st century has witnessed an explosion of interest in aminohydroxypyridine derivatives for a much broader range of therapeutic applications. Their unique structural and electronic properties have positioned them as "privileged scaffolds" in drug discovery, leading to the development of potent kinase inhibitors, anti-inflammatory agents, and novel therapeutics for neurodegenerative diseases.[3][4]
Caption: A timeline of key milestones in aminohydroxypyridine research.
The Evolving Art of Synthesis: From Brute Force to Finesse
The historical development of synthetic routes to aminohydroxypyridines mirrors the broader advancements in organic chemistry. Early methods were often characterized by harsh reaction conditions and low yields. As the demand for these compounds grew, more sophisticated and efficient synthetic strategies emerged.
Foundational Synthetic Approaches
Historically, the synthesis of aminohydroxypyridines often involved multi-step processes starting from readily available pyridine precursors. Common strategies included:
-
Nitration followed by reduction: The nitration of a hydroxypyridine, followed by the reduction of the nitro group to an amine, was a classical approach.
-
Nucleophilic aromatic substitution: Displacement of a leaving group, such as a halogen, on the pyridine ring with an amino or hydroxyl group.
-
Ring-closing condensation reactions: Building the pyridine ring from acyclic precursors.
A notable early example is the synthesis of 2-amino-3-hydroxypyridine, which could be prepared by the reduction of 2-hydroxy-3-nitropyridine.[5]
Modern Synthetic Methodologies
Contemporary synthetic chemistry offers a diverse toolkit for the efficient and regioselective synthesis of aminohydroxypyridine isomers. These methods often employ milder reaction conditions and offer greater functional group tolerance.
Detailed Protocol: Synthesis of 2-Amino-5-hydroxypyridine via Catalytic Hydrogenation
This protocol outlines a common and efficient method for the synthesis of 2-amino-5-hydroxypyridine from 5-(benzyloxy)pyridin-2-amine.[3][5]
Materials:
-
5-(benzyloxy)pyridin-2-amine
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Toluene
-
Hydrogen gas
-
Autoclave
-
Filtration apparatus
Procedure:
-
Charge an autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Pd/C.
-
Purge the autoclave with an inert gas (e.g., argon) and then introduce hydrogen gas to a pressure of 0.2 MPa.
-
Stir the reaction mixture at 25°C for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Remove the Pd/C catalyst by filtration through a pad of celite, and wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 2-amino-5-hydroxypyridine. A 92% yield can be achieved with this method.[5]
Caption: A generalized workflow for the synthesis of 2-amino-5-hydroxypyridine.
Therapeutic Applications: A Scaffold of Diverse Biological Activity
The aminohydroxypyridine core has proven to be a remarkably versatile scaffold for the development of therapeutics targeting a wide array of diseases.
The Iron Chelators: A Landmark in a Million Lives
The most well-established therapeutic application of aminohydroxypyridines is in the management of iron overload, a life-threatening condition in patients with thalassemia and other transfusion-dependent anemias. The 3-hydroxy-4-pyridinone moiety is a highly efficient and selective binder of ferric iron (Fe³⁺).
Mechanism of Action: 3-hydroxy-4-pyridinones are bidentate ligands that form stable, neutral 3:1 complexes with Fe³⁺. This complex is then readily excreted from the body, primarily through the urine and feces. The oral bioavailability of these compounds represented a major breakthrough in chelation therapy.
Caption: The mechanism of iron chelation by 3-hydroxy-4-pyridinones.
Beyond Iron: A New Frontier in Drug Discovery
In recent years, the aminohydroxypyridine scaffold has emerged as a promising framework for the development of drugs targeting a variety of other diseases.
-
Kinase Inhibitors: The pyridine ring is a common feature in many approved kinase inhibitors.[6] Aminohydroxypyridine derivatives have been developed as potent and selective inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[7][8]
-
Anti-inflammatory Agents: Aminohydroxypyridine derivatives have demonstrated significant anti-inflammatory properties.[9][10] Their mechanisms of action are often multifactorial, involving the inhibition of pro-inflammatory enzymes and cytokines. Some studies suggest that their iron-chelating ability may contribute to their anti-inflammatory effects by modulating iron-dependent enzymes involved in the inflammatory cascade.[9]
-
Neurodegenerative Diseases: The role of metal dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's has led to the investigation of aminohydroxypyridine derivatives as potential therapeutics. Their ability to chelate excess metal ions and their potential to modulate other disease-relevant pathways make them attractive candidates for further research.[11]
Structure-Activity Relationships: Decoding the Molecular Blueprint
The systematic modification of the aminohydroxypyridine scaffold and the subsequent evaluation of biological activity have been instrumental in optimizing their therapeutic properties. Structure-activity relationship (SAR) studies have provided invaluable insights into the molecular features required for potent and selective activity.
Early SAR studies on aminopyridines in the mid-20th century were largely empirical.[2] However, with the advent of modern computational chemistry and high-throughput screening, SAR has become a much more rational and predictive science.
Key SAR Insights for Aminohydroxypyridine Derivatives:
| Isomer/Derivative | Key Structural Features for Activity | Therapeutic Target(s) |
| 3-Hydroxy-4-pyridinones | Bidentate chelation site, lipophilicity of substituents on the nitrogen and at other ring positions. | Iron (Fe³⁺) |
| Aminopyridine Kinase Inhibitors | Specific substitution patterns on the pyridine ring and the amino group to achieve selective binding to the kinase active site. | Various protein kinases |
| Anti-inflammatory Aminohydroxypyridines | The position of the amino and hydroxyl groups, as well as the nature of other substituents, can influence the anti-inflammatory potency and mechanism of action. | COX enzymes, inflammatory cytokines |
The Analytical Toolkit: Characterizing a Chemical Chameleon
The evolution of analytical techniques has been crucial for the advancement of aminohydroxypyridine research, enabling their unambiguous characterization, purity assessment, and the study of their interactions with biological targets.
Evolution of Key Analytical Techniques:
-
Early Stages: Classical methods such as melting point, elemental analysis, and colorimetric assays were the primary tools for characterization.
-
The Spectroscopic Revolution: The development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the mid-20th century revolutionized the structural elucidation of organic molecules.[12][13][14] These techniques provided unprecedented detail about the molecular structure and connectivity of aminohydroxypyridine isomers.
-
Modern High-Resolution Techniques: Today, a sophisticated array of analytical methods is employed, including high-field NMR (1D and 2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These techniques provide a comprehensive understanding of the three-dimensional structure, conformation, and purity of these compounds.
Experimental Protocol: NMR Analysis of a Pyridine Derivative
Objective: To confirm the structure and assess the purity of a synthesized aminohydroxypyridine derivative.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and connectivity of the protons in the molecule.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number and chemical environment of the carbon atoms.
-
2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the molecular structure.[13]
Future Perspectives: The Unfolding Potential of a Versatile Scaffold
The historical journey of aminohydroxypyridine research is far from over. The inherent versatility of this scaffold, coupled with the power of modern drug discovery technologies, promises a future rich with new therapeutic innovations.
Emerging areas of research include:
-
Targeted Drug Delivery: Conjugating aminohydroxypyridines to targeting moieties to deliver therapeutic agents to specific cells or tissues.
-
Multitargeted Ligands: Designing single molecules that can modulate multiple biological targets simultaneously, offering potential advantages in the treatment of complex diseases like cancer and neurodegenerative disorders.
-
Diagnostic Agents: Utilizing the metal-chelating properties of aminohydroxypyridines to develop novel imaging and diagnostic agents.
The continued exploration of the chemical space around the aminohydroxypyridine core, guided by a deep understanding of its historical development and a commitment to scientific rigor, will undoubtedly lead to the discovery of new medicines that will benefit human health for generations to come.
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A Technical Guide to the Research Applications of 2-Amino-6-hydroxypyridine: A Versatile Heterocyclic Building Block
Abstract
2-Amino-6-hydroxypyridine, a seemingly simple heterocyclic compound, presents a rich and multifaceted platform for advanced research in medicinal chemistry, materials science, and catalysis. Its unique structural features, most notably the tautomeric equilibrium between its hydroxy-pyridine and pyridone forms, grant it exceptional versatility as a synthetic building block. The presence of multiple hydrogen bond donors and acceptors, coupled with its ability to act as a bidentate ligand, makes it a privileged scaffold in drug discovery and a versatile component in the design of functional materials and catalysts. This guide provides an in-depth exploration of the core properties of this compound, details its proven applications with validated experimental protocols, and discusses its potential for future scientific innovation.
The Molecular Profile of this compound
This compound (CAS No. 5154-00-7) is an organic compound featuring a pyridine ring substituted with both an amino and a hydroxyl group.[1] This arrangement of functional groups is the primary driver of its chemical reactivity and utility. Typically appearing as a white to light yellow crystalline solid, it is soluble in water due to its polar functional groups.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental design.
| Property | Value | Reference |
| CAS Number | 5154-00-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O | [2][3] |
| Molecular Weight | 110.11 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 211-212 °C | [4] |
| pKa | 10.32 (Predicted) | [4] |
| Solubility | Soluble in water | [1] |
The Critical Role of Tautomerism
A fundamental characteristic of this compound is its existence as a mixture of tautomers: the aromatic enol form (this compound) and the non-aromatic keto or amide form (6-amino-2(1H)-pyridinone).[6][7] The equilibrium between these two forms is highly sensitive to the solvent environment.[8] In the gas phase, the hydroxy form is slightly favored, but in polar solvents and the solid state, the pyridone tautomer predominates due to favorable intermolecular hydrogen bonding and a large dipole moment.[6][8][9] This tautomerism is not a mere chemical curiosity; it is a critical determinant of the molecule's reactivity, directing its behavior in both biological and chemical systems. Researchers must consider this equilibrium when designing synthetic routes or interpreting biological activity, as each tautomer presents a different set of reactive sites and interaction profiles.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol describes a representative synthesis based on the workflow above.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and polyphosphoric acid (approx. 10 times the weight of the pyridine).
-
Heating: Heat the mixture to 80-90 °C with stirring to ensure a homogeneous solution.
-
Reagent Addition: Add ethyl acetoacetate (1.2 eq) dropwise to the reaction mixture over 15 minutes.
-
Cyclization: Increase the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Core Application II: Ligand Design for Catalysis and Materials Science
The strategic placement of nitrogen and oxygen atoms makes this compound an excellent candidate for ligand design in coordination chemistry.
Rationale: Bidentate Chelation
The pyridone tautomer can act as a bidentate ligand, coordinating to a metal center through the exocyclic amino nitrogen and the endocyclic pyridone nitrogen or the carbonyl oxygen. This chelation effect forms a stable five- or six-membered ring with the metal ion, leading to robust and well-defined metal complexes. [10]Such complexes are central to the fields of homogeneous catalysis and the development of functional materials.
Application Focus: Homogeneous Catalysis
Amino-pyridine based ligands have been successfully employed in base metal catalysis. [11]Iron(II) complexes bearing amino-pyridine ligands, for example, have been shown to catalyze Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. [11]The electronic and steric properties of the ligand can be tuned to modulate the activity and selectivity of the metal catalyst. The this compound scaffold offers a platform to develop novel catalysts for a range of organic transformations.
Conceptual Workflow: Formation of a Schiff Base-Metal Complex
A common strategy to enhance the coordinating ability of the scaffold is to first form a Schiff base ligand by condensing the amino group with an aldehyde. This new ligand can then be complexed with a metal salt.
Detailed Experimental Protocol: Synthesis of a Schiff Base Ligand and a Cu(II) Complex
This protocol provides a method for synthesizing a Schiff base ligand from this compound and salicylaldehyde, followed by complexation with copper(II) acetate.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Copper(II) acetate monohydrate (0.5 eq, for a 2:1 ligand-to-metal ratio)
-
Methanol or Ethanol
Procedure: Part A: Schiff Base Ligand Synthesis
-
Dissolution: Dissolve this compound in hot ethanol in a round-bottom flask.
-
Addition: To this solution, add an equimolar amount of salicylaldehyde dissolved in a minimum amount of ethanol.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours. A color change and/or precipitation of the Schiff base ligand should be observed.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Part B: Copper(II) Complex Synthesis
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 eq) in hot ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in the same solvent, heating gently if necessary.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reaction: Reflux the resulting mixture for 2-3 hours. A change in color and the formation of a precipitate indicates complex formation.
-
Isolation: Cool the mixture, collect the solid metal complex by vacuum filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.
-
Characterization: Characterize the final complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Future Perspectives and Unexplored Potential
While the utility of this compound in medicinal chemistry and basic ligand design is established, several areas remain ripe for exploration. Its potential in designing fluorescent materials and chemosensors is largely untapped; the rigid, conjugated structure of its derivatives could lead to compounds with interesting photophysical properties. Furthermore, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with novel catalytic or gas-adsorption capabilities. The continued investigation of this versatile building block is certain to unlock new and valuable applications across the scientific disciplines.
Conclusion
This compound is far more than a simple chemical reagent. Its inherent tautomerism and strategically placed functional groups provide a powerful and versatile platform for innovation. For researchers in drug discovery, it is a proven scaffold for generating biologically active compounds. For chemists in materials and catalysis, it is an adaptable ligand precursor for creating functional metal complexes. A thorough understanding of its fundamental properties, as outlined in this guide, is the key to unlocking its full potential in addressing contemporary scientific challenges.
References
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The Versatility of the 2-Amino-6-hydroxypyridine Scaffold: A Technical Guide to its Mechanisms of Action in Biological Systems
Introduction: The 2-Amino-6-hydroxypyridine Core - A Privileged Scaffold in Medicinal Chemistry
This compound, also known by its tautomeric name 6-amino-2(1H)-pyridinone, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] While exhibiting limited intrinsic biological activity, its true value lies in its role as a versatile and privileged scaffold. Its unique structural and electronic properties make it an ideal building block for the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2]
The key to its versatility lies in the tautomeric equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. This equilibrium is influenced by the solvent environment and dictates the molecule's hydrogen bonding capabilities, allowing it to act as both a hydrogen bond donor and acceptor. This characteristic is crucial for its interaction with biological targets such as enzymes and receptors.
This in-depth technical guide will explore the mechanisms of action of several classes of drugs and investigative compounds that utilize the this compound core. We will delve into the specific molecular interactions that drive their biological effects and provide detailed experimental protocols for their evaluation.
I. Aldose Reductase Inhibition: A Therapeutic Strategy for Diabetic Complications
Derivatives of this compound, specifically pyrido[1,2-a]pyrimidin-4-ones, have been identified as potent and selective inhibitors of aldose reductase.[3][4] This enzyme is a key player in the polyol pathway, which becomes hyperactive during hyperglycemic conditions associated with diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase leads to osmotic stress and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Mechanism of Action
Pyrido[1,2-a]pyrimidin-4-one derivatives synthesized from this compound act as competitive inhibitors of aldose reductase.[3][4] Their mechanism of action involves binding to the active site of the enzyme, preventing the binding of the natural substrate, glucose. Docking simulations have revealed that the pyrido[1,2-a]pyrimidin-4-one scaffold fits snugly into the enzyme's active site.[3] Key interactions include hydrogen bonding between the carbonyl group of the inhibitor and amino acid residues in the active site. Furthermore, phenolic or catechol moieties often incorporated into these derivatives play a crucial role in pharmacophoric recognition, forming additional hydrogen bonds and enhancing inhibitory potency.[3][4] The antioxidant activity exhibited by some of these derivatives provides a dual therapeutic benefit by also combating the oxidative stress associated with diabetes.[3]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against aldose reductase. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH.[5][6][7]
Materials:
-
Partially purified aldose reductase (e.g., from rat lens)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Test compounds and a positive control (e.g., Quercetin)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Preparation: Homogenize rat lenses in phosphate buffer and centrifuge to obtain a supernatant containing partially purified aldose reductase.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the vehicle (e.g., DMSO) instead.
-
Pre-incubation: Incubate the mixture for 5-10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound | Target | IC50 (µM) |
| Pyrido[1,2-a]pyrimidin-4-one Derivative X | Aldose Reductase | [Insert Value] |
| Quercetin (Positive Control) | Aldose Reductase | [Insert Value] |
Logical Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for Aldose Reductase Inhibition Assay.
II. Acetylcholinesterase Inhibition: A Strategy for Neurodegenerative Diseases
The this compound scaffold is also integral to the synthesis of carbamoyloxy derivatives of 2-substituted imidazo[1,2-a]pyridinium salts, which have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[8] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.
Mechanism of Action
These imidazo[1,2-a]pyridinium derivatives act as inhibitors of acetylcholinesterase. Their mechanism likely involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. The structure-activity relationship of these compounds is a critical area of investigation to optimize their inhibitory potency and selectivity.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2][9][10]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the AChE solution, followed by the test compound at various concentrations.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition and the IC50 value as described for the aldose reductase assay.
Data Presentation:
| Compound | Target | IC50 (µM) |
| Imidazo[1,2-a]pyridinium Derivative Y | Acetylcholinesterase | [Insert Value] |
| Donepezil (Positive Control) | Acetylcholinesterase | [Insert Value] |
Signaling Pathway for Acetylcholinesterase Inhibition
Caption: Effect of AChE inhibitors on cholinergic transmission.
III. Anti-Cancer Activity: Targeting Cellular Proliferation
Derivatives of 6-amino-2-pyridone, specifically 6-amino-2-pyridone-3,5-dicarbonitriles, have emerged as a promising class of anti-cancer agents.[11][12][13][14][15] These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, brain, liver, and lung.[13]
Mechanism of Action
The precise mechanism of action of these dicarbonitrile derivatives is an active area of research. However, studies suggest that their anti-cancer effects are mediated through the induction of apoptosis.[16] The dicarbonitrile and amino groups are thought to be crucial for their interaction with molecular targets within cancer cells, potentially interfering with key signaling pathways that regulate cell survival and proliferation. Some derivatives have shown enhanced cytotoxicity when used in combination with other clinically relevant small molecule inhibitors, such as those targeting receptor tyrosine kinases and the proteasome, suggesting a synergistic effect.[13][14]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[8][17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds and a positive control (e.g., Doxorubicin)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | 6-amino-2-pyridone-3,5-dicarbonitrile Derivative Z | [Insert Value] |
| PC-3 (Prostate Cancer) | 6-amino-2-pyridone-3,5-dicarbonitrile Derivative Z | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] |
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
IV. Dual GSK-3β/CK-1δ Inhibition: A Novel Approach for Alzheimer's Disease
A series of 6-amino pyridine derivatives have been developed as potent dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[19] Both kinases are implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.
Mechanism of Action
These 6-amino pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of both GSK-3β and CK-1δ. Molecular docking studies have shown that the 6-amino pyridine ring forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase active site. By simultaneously inhibiting both kinases, these compounds can more effectively reduce tau hyperphosphorylation and its downstream pathological consequences. This dual-target approach represents a promising strategy for the development of novel therapeutics for Alzheimer's disease.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against GSK-3β and CK-1δ using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human GSK-3β or CK-1δ
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Test compounds and a positive control (e.g., Staurosporine)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound in the kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
ATP Depletion and ADP Conversion: Stop the kinase reaction and convert the remaining ATP to ADP, then convert the ADP produced by the kinase reaction to ATP using the reagents from the luminescent assay kit.
-
Luminescence Measurement: Add the detection reagent and measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation:
| Kinase | Compound | IC50 (µM) |
| GSK-3β | 6-amino pyridine Derivative 8d | 0.77 ± 0.01 |
| CK-1δ | 6-amino pyridine Derivative 8d | 0.57 ± 0.12 |
| Staurosporine (Positive Control) | GSK-3β/CK-1δ | [Insert Value] |
Signaling Pathway of Dual GSK-3β/CK-1δ Inhibition in Tau Pathology
Caption: Inhibition of GSK-3β and CK-1δ by 6-amino pyridine derivatives prevents tau hyperphosphorylation.
Conclusion: A Scaffold with a Bright Future
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. Its synthetic tractability and favorable physicochemical properties have allowed medicinal chemists to explore a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. The examples discussed in this guide, from enzyme inhibitors for metabolic and neurodegenerative diseases to cytotoxic agents for cancer therapy, highlight the immense potential of this privileged structure. As our understanding of disease biology deepens, the this compound core will undoubtedly continue to serve as a valuable platform for the design and discovery of the next generation of innovative medicines.
References
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- RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
- Bio-protocol. 2.4. Aldose Reductase Activity Assay. [Link]
- PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]
- SciSpace. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. [Link]
- ResearchGate. Aldose reductase inhibition Assay protocol. [Link]
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- PubMed.
- Boster Biological Technology. Acetylcholinesterase (AChE)
- T. Horton. MTT Cell Assay Protocol. [Link]
- PMC - PubMed Central. A novel mass spectrometry-based assay for GSK-3β activity. [Link]
- PubMed.
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Investigating the Biological Activity of 2-Amino-6-hydroxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the 2-Amino-6-hydroxypyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged scaffold in drug discovery.[3] Among the vast landscape of pyridine-based compounds, derivatives of this compound have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. These activities span from anticancer and antimicrobial to antiviral and enzyme inhibition, underscoring the therapeutic potential embedded within this versatile chemical framework.[4][5][6][7]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a strategic and logical workflow for investigating the biological activity of novel this compound derivatives. As a senior application scientist, the aim is to impart not just the "how" but, more critically, the "why" behind experimental choices, ensuring a robust and insightful investigation from initial screening to mechanistic elucidation and structure-activity relationship (SAR) studies.
Chapter 1: Foundational Screening – Unveiling the Primary Biological Activity
The journey of a novel compound begins with a broad yet systematic screening process to identify its primary biological effects. This initial phase is crucial for directing subsequent, more focused investigations. The choice of initial screens should be guided by any existing knowledge of similar scaffolds or by a desire to explore a wide range of potential therapeutic applications.
A Triad of Primary Screens: Anticancer, Antimicrobial, and Antiviral
Given the known activities of aminopyridine derivatives, a logical starting point is to assess their potential in three key therapeutic areas: oncology, infectious diseases (bacterial and viral).
A significant body of research points to the anticancer potential of pyridine derivatives.[2][8] The initial assessment of a novel this compound derivative's anticancer activity is efficiently accomplished through in vitro cytotoxicity assays against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[10]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity and potential selectivity.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, enabling the detection of effects on cell proliferation.
-
Controls: The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect, while the positive control validates the assay's ability to detect cytotoxicity.
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Pyridine derivatives have shown promise in this area.[13][14] The initial screening for antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium.[16]
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.[6]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]
Causality Behind Experimental Choices:
-
Standardized Inoculum: A standardized bacterial concentration is critical for the reproducibility and comparability of MIC results.
-
Broth Medium: The choice of broth should support the optimal growth of the test organism.
-
Serial Dilutions: Twofold serial dilutions allow for a precise determination of the MIC value.
The structural diversity of pyridine derivatives also extends to antiviral applications.[5][7] A common and effective method for initial antiviral screening is the plaque reduction assay.
Experimental Protocol: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by a lytic virus in a monolayer of host cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection - MOI).
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound. The overlay medium is semi-solid (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[17]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet), which stains living cells but not the plaques. Count the number of plaques in each well.[18]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.
Causality Behind Experimental Choices:
-
Confluent Monolayer: A confluent cell layer ensures that plaques are distinct and countable.
-
Semi-Solid Overlay: This is crucial for localizing the viral infection and allowing the formation of discrete plaques.
-
Vital Stain: Crystal violet provides a clear contrast between the living cells and the plaques, facilitating accurate counting.
Interpreting Primary Screening Data: Go or No-Go?
The data from these initial screens will guide the next steps. A compound exhibiting potent activity (low IC50 or MIC values) in a specific assay warrants further investigation in that therapeutic area.
| Screening Assay | Parameter | Interpretation of Potency |
| Anticancer (MTT) | IC50 | < 10 µM: Potent; 10-50 µM: Moderate; > 50 µM: Weak |
| Antimicrobial (MIC) | MIC | < 8 µg/mL: Potent; 8-32 µg/mL: Moderate; > 32 µg/mL: Weak |
| Antiviral (Plaque Reduction) | IC50 | < 10 µM: Potent; 10-50 µM: Moderate; > 50 µM: Weak |
Note: These are general guidelines, and the definition of "potent" can vary depending on the specific target and therapeutic area.
Chapter 2: Delving Deeper – Elucidating the Mechanism of Action
Once a primary biological activity has been identified, the next critical phase is to understand how the this compound derivative exerts its effect. Elucidating the mechanism of action (MoA) is fundamental for lead optimization and the development of a compelling therapeutic rationale.
A Strategic Approach to MoA Studies
The investigation into the MoA should be a logical progression from broader cellular effects to specific molecular targets.
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The Versatile Scaffold: A Technical Guide to 2-Amino-6-hydroxypyridine in Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents often leads researchers to a select group of molecular frameworks known as "privileged scaffolds." These structures possess the inherent ability to bind to multiple biological targets with high affinity, serving as a fertile ground for the development of diverse and potent pharmaceuticals. Among these, the 2-aminopyridine moiety stands out as a cornerstone in medicinal chemistry, and its hydroxylated analogue, 2-amino-6-hydroxypyridine, presents a particularly compelling case for exploration.[1]
This technical guide provides an in-depth analysis of this compound as a pivotal building block in medicinal chemistry. We will delve into its synthesis, explore its critical role as a pharmacophore with a focus on kinase inhibition, discuss its application in bioisosteric replacement strategies, and provide detailed experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their therapeutic programs.
Physicochemical Properties and Tautomerism
This compound (CAS 5154-00-7) is a crystalline solid with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol .[2] Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position and a hydroxyl group at the 6-position.
A crucial aspect of this compound's chemistry is its existence in tautomeric equilibrium with its pyridone form, 6-amino-2(1H)-pyridinone.[3][4] The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the pyridone tautomer.[5] This tautomerism significantly influences the molecule's hydrogen bonding capabilities and its interactions with biological targets. The pyridone form, with its amide-like character, can act as both a hydrogen bond donor and acceptor, a feature expertly exploited in drug design.[6]
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and adaptable strategy involves the derivatization of a pre-existing pyridine core. Below is a representative, multi-step synthesis protocol that can be adapted for various analogues.
Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible synthetic route to this compound, drawing from established methodologies for the synthesis of related compounds such as 2,6-dihydroxypyridine and subsequent amination.[7][8]
Step 1: Synthesis of 2,6-Dichloropyridine
This initial step is a common entry point for the synthesis of various substituted pyridines.
-
Reaction: Chlorination of 2,6-dihydroxypyridine.
-
Reagents and Solvents: 2,6-dihydroxypyridine, phosphoryl chloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, cautiously add 2,6-dihydroxypyridine (1 equivalent) to an excess of phosphoryl chloride (3-5 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichloropyridine.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Selective Amination to 2-Amino-6-chloropyridine
This step introduces the crucial amino group at the 2-position.
-
Reaction: Nucleophilic aromatic substitution.
-
Reagents and Solvents: 2,6-dichloropyridine, aqueous ammonia, a suitable solvent like ethanol.
-
Procedure:
-
In a sealed pressure vessel, dissolve 2,6-dichloropyridine (1 equivalent) in ethanol.
-
Add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).
-
Seal the vessel and heat to 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to isolate 2-amino-6-chloropyridine.
-
Step 3: Hydrolysis to this compound
The final step involves the conversion of the chloro group to a hydroxyl group.
-
Reaction: Nucleophilic substitution (hydrolysis).
-
Reagents and Solvents: 2-amino-6-chloropyridine, a strong base like sodium hydroxide or potassium hydroxide, water, and a co-solvent if needed (e.g., dioxane).
-
Procedure:
-
Dissolve 2-amino-6-chloropyridine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2-4 M). A co-solvent like dioxane may be added to improve solubility.
-
Heat the mixture to reflux (100-120 °C) for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with an acid such as hydrochloric acid to a pH of approximately 7.
-
The product, this compound, may precipitate out of the solution upon neutralization. If not, the aqueous solution can be concentrated and the product extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
The 2-Aminopyridine Scaffold in Kinase Inhibition: A Privileged Pharmacophore
A significant body of research highlights the 2-aminopyridine scaffold as a "hinge-binding" motif in a vast number of protein kinase inhibitors.[9] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The ATP-binding site of kinases contains a flexible "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. The 2-aminopyridine moiety is a superb mimic of this adenine interaction. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern anchors the inhibitor to the kinase hinge, providing a strong foundation for potent and selective inhibition.[10]
Below is a DOT language script to generate a diagram illustrating this critical interaction.
Case Study: Crizotinib - A 2-Aminopyridine-Containing Kinase Inhibitor
Crizotinib is an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. Its chemical structure features a 2-aminopyridine core, which is instrumental in its mechanism of action.[11] The 2-aminopyridine moiety of crizotinib forms the characteristic hydrogen bonds with the hinge region of the ALK kinase domain, effectively blocking the ATP binding site and inhibiting downstream signaling pathways that drive tumor growth.
Quantitative Analysis of 2-Aminopyridine Derivatives as Kinase Inhibitors
The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The following table summarizes the inhibitory activities of several 2-aminopyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 21b | JAK2 | 9 | [12] |
| Compound 8e | VEGFR-2 | 3930 | [13] |
| Compound 3 | CDK2 | 261 | [14] |
| Compound 19 | Influenza PR8 | 91 | [15] |
This compound as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design to overcome challenges such as poor metabolic stability, toxicity, or suboptimal pharmacokinetic properties.[4] The this compound scaffold, particularly in its pyridone tautomeric form, can serve as a bioisostere for various functional groups, including catechols and carboxylic acids.
For instance, the replacement of a metabolically labile catechol moiety with a 6-amino-2(1H)-pyridinone can maintain key hydrogen bonding interactions while improving the metabolic profile of a compound. The pyridinone ring is generally more resistant to oxidative metabolism compared to a catechol. This strategic replacement can lead to compounds with improved drug-like properties.
Therapeutic Applications Beyond Cancer
While kinase inhibition in oncology is a major application, the this compound scaffold has shown promise in other therapeutic areas.
-
Antiviral Activity: Numerous pyridine-containing heterocycles have demonstrated a broad spectrum of antiviral activities against viruses such as HIV, influenza, and SARS-CoV-2.[6][16] The ability of the 2-aminopyridine core to engage in specific hydrogen bonding interactions makes it a valuable pharmacophore for targeting viral enzymes. For example, some quinolizidine derivatives incorporating this scaffold have shown potent anti-influenza activity.[17]
-
Neuroprotective Effects: Derivatives of 3-hydroxypyridine have been investigated for their neuroprotective properties.[18] The antioxidant and metal-chelating abilities of these compounds are thought to contribute to their cerebroprotective effects. The this compound scaffold, with its potential to chelate metal ions and scavenge free radicals, represents a promising starting point for the design of novel neuroprotective agents for conditions like Parkinson's disease.[19]
-
Anticancer Activity: Beyond kinase inhibition, derivatives of 2-aminopyridine have demonstrated anticancer activity through various mechanisms.[3][20] For example, certain 2,4,6-trisubstituted pyridine derivatives have shown potent cytotoxicity against a range of cancer cell lines.[3]
Conclusion: A Scaffold with Enduring Potential
This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic accessibility, versatile reactivity, and the ability to form key interactions with a wide range of biological targets. Its tautomeric nature and capacity for bidentate hydrogen bonding have cemented its role as a premier hinge-binding motif in kinase inhibitor design. Furthermore, its potential as a bioisosteric replacement and its emerging applications in antiviral and neuroprotective drug discovery underscore its enduring importance. As drug discovery continues to evolve, the strategic application of the this compound scaffold will undoubtedly contribute to the development of the next generation of innovative therapeutics.
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Exploring the coordination chemistry of "2-Amino-6-hydroxypyridine" with metal ions
An In-Depth Technical Guide to the Coordination Chemistry of 2-Amino-6-hydroxypyridine with Metal Ions
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the coordination chemistry of this compound, a versatile heterocyclic ligand. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the ligand's fundamental properties, its diverse coordination behaviors, and the systematic methodologies for synthesizing and characterizing its metal complexes. We will bridge theoretical principles with practical, field-proven insights, emphasizing the rationale behind experimental design and the validation of results.
The Ligand: Understanding this compound
This compound, a pyridine ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, is a compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block stems from its polar functional groups which allow for hydrogen bonding and, most importantly, its capacity to coordinate with a wide array of metal ions.[1]
The Critical Role of Tautomerism
A foundational concept in understanding the reactivity of this compound is its existence in tautomeric forms. Tautomers are structural isomers that readily interconvert, and the equilibrium between them is highly sensitive to the molecular environment, particularly the solvent.[2]
The primary tautomeric equilibrium involves the migration of a proton between the hydroxyl group and the ring nitrogen atom, resulting in the hydroxy form (this compound) and the pyridone form (6-amino-1,2-dihydropyridin-2-one).
-
Hydroxy Form: Aromatic, favored in the gas phase and non-polar solvents.[3]
-
Pyridone Form: Non-aromatic, but stabilized by resonance and hydrogen bonding, making it predominant in the solid state and in polar solvents like water.[3][4]
The presence of water, in particular, can significantly lower the energy barrier for tautomerization and shifts the equilibrium toward the more stable pyridone form through hydrogen bonding.[2] This dynamic equilibrium is paramount, as the deprotonation of the hydroxyl group in the hydroxy tautomer is the primary pathway for coordination with metal ions.
Caption: Tautomeric equilibrium of the ligand.
Coordination Behavior with Metal Ions
This compound typically acts as a bidentate chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable ring structure (a chelate). This process is entropically favored and leads to highly stable metal complexes.
The ligand coordinates to a metal center (M) through two key sites:
-
The Amino Nitrogen: The lone pair of electrons on the exocyclic amino group's nitrogen atom acts as a Lewis base.
-
The Deprotonated Hydroxyl Oxygen: The hydroxyl group is acidic and readily deprotonates upon reaction with a metal salt, allowing the resulting negatively charged oxygen atom to form a strong coordinate bond.
This N,O-bidentate coordination results in the formation of a stable five-membered chelate ring, a common and stabilizing motif in coordination chemistry.[5]
Caption: Bidentate (N,O) coordination forming a chelate.
Synthesis and Characterization of Metal Complexes
The synthesis and validation of coordination complexes require a systematic workflow. The choice of solvent, metal salt, and reaction conditions is dictated by the desired product's properties and the reactants' solubility.
General Synthesis Workflow
A common and effective method for synthesizing these complexes involves the reaction of the ligand with a metal salt (often an acetate or chloride salt) in a 2:1 ligand-to-metal molar ratio in an alcoholic solvent.[6]
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocol (Example: Synthesis of a M(II) Complex)
This protocol is a representative example. Researchers should adapt molar quantities and volumes based on the specific metal ion and desired scale.
Materials:
-
This compound (AHP)
-
Metal(II) Acetate Hydrate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O)[6]
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 25 mL of hot absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the Metal(II) acetate hydrate in a minimal amount of deionized water (~5 mL) and add 15 mL of absolute ethanol.
-
Reaction: While stirring the ligand solution vigorously, add the metal salt solution dropwise. A color change and/or the formation of a precipitate is typically observed.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 3-5 hours.[6] This step ensures the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with small portions of cold ethanol to remove any unreacted starting materials.[6]
-
Drying: Dry the purified complex in a vacuum oven at 60 °C overnight.
-
Characterization: Proceed with the characterization of the final product.
Trustworthiness Check: The self-validating nature of this protocol lies in the subsequent characterization. The purity of the complex is confirmed by elemental analysis and spectroscopic data, which must be consistent with the proposed structure.[6]
Essential Characterization Techniques
Characterizing the synthesized complex is crucial to confirm its structure, purity, and properties. A multi-technique approach provides a comprehensive and validated understanding.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for confirming coordination. The key insight is observing shifts in the vibrational frequencies of the ligand's functional groups upon binding to the metal.
-
Disappearance of ν(O-H): The broad band corresponding to the hydroxyl group stretch (around 3250-3350 cm⁻¹) in the free ligand should disappear in the complex's spectrum, indicating deprotonation and formation of an M-O bond.[5]
-
Shift in ν(N-H): The stretching vibrations of the amino group (typically around 3300-3450 cm⁻¹) often shift to lower wavenumbers, suggesting the involvement of the amino nitrogen in coordination.[5]
-
Appearance of New Bands: The formation of new, low-frequency bands (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[5]
-
| Vibrational Mode | Free Ligand (AHP) (cm⁻¹) | M(AHP)₂ Complex (cm⁻¹) | Interpretation |
| ν(O-H) | ~3315 | Absent | Deprotonation and M-O bond formation[6] |
| ν(N-H) | ~3440, ~3310 | Shifted to lower frequency | N-H bond weakening due to M-N coordination |
| Pyridine Ring | ~1564 | Shifted (e.g., ± 10-20 cm⁻¹) | Change in ring electron density upon chelation[6] |
| ν(M-O) | Absent | ~500 | New Metal-Oxygen bond[5] |
| ν(M-N) | Absent | ~470 | New Metal-Nitrogen bond[5] |
| Table 1: Representative FT-IR spectral data comparing the free ligand to a metal complex. |
-
UV-Visible (Electronic) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the geometry around the metal ion. The appearance of d-d transition bands for transition metal complexes can suggest an octahedral or tetrahedral geometry.[5][7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H NMR is invaluable.
-
The signal for the acidic -OH proton will be absent in the spectrum of the complex.
-
The signals for the protons on the pyridine ring and the -NH₂ group will typically shift downfield due to the electron-withdrawing effect of the metal center upon coordination.[5]
-
Structural and Compositional Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive technique for determining the precise three-dimensional structure of a crystalline complex. It provides unambiguous data on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions like hydrogen bonding.[8][9]
-
Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values must match the calculated values for the proposed chemical formula, thereby confirming the metal-to-ligand stoichiometry (e.g., 1:2).[6][7]
-
Molar Conductivity Measurements: By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine if it is an electrolyte or non-electrolyte. Low conductivity values indicate a neutral, non-electrolytic complex, which is typical for M(AHP)₂ structures.[6][7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence and nature of water molecules in the complex—differentiating between weakly bound lattice water and more strongly bound coordinated water molecules, which are lost at higher temperatures.[7]
Applications in Drug Development and Materials Science
The strategic coordination of bioactive organic molecules with metal centers is a key strategy in medicinal inorganic chemistry to develop new therapeutic agents.[10][11] Metal complexes can exhibit enhanced biological activity compared to the free ligand, a phenomenon often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity and its ability to cross cell membranes.
Antimicrobial and Antifungal Activity
Complexes of 2-amino-hydroxypyridine derivatives have shown promising antimicrobial and antifungal properties. For instance, Schiff base complexes derived from 2-amino-3-hydroxypyridine with metals like Cu(II) and Ni(II) have demonstrated significant activity against various bacterial strains (e.g., E. coli, P. aeruginosa) and fungi (C. albicans).[6] The Ni(II) complex, in one study, was found to be particularly potent.[6] Such compounds are considered promising candidates for developing new drugs to combat antimicrobial resistance.[6][12]
| Compound/Complex | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) |
| Cu(II) Complex | 12 | 10 |
| Ni(II) Complex | 15 | 10 |
| Mn(II) Complex | 8 | - |
| UO₂(II) Complex | 9 | - |
| Table 2: Example of antibacterial activity for metal complexes of a 2-amino-3-hydroxypyridine Schiff base at 150 µg/ml, as reported in the literature.[6] |
Other Applications
Beyond biological applications, these ligands and their complexes have been investigated in other fields. For example, 2-amino-3-hydroxypyridine was found to act as an effective corrosion inhibitor for metals like aluminum and copper in acidic solutions, an application stemming from its ability to adsorb onto the metal surface.[5]
Conclusion and Future Outlook
The coordination chemistry of this compound is a rich and expanding field. Its well-defined bidentate chelation, coupled with the tunability of the central metal ion, allows for the rational design of complexes with specific geometries and electronic properties. The systematic application of the synthesis and characterization workflow detailed in this guide is essential for producing validated and reproducible results. For professionals in drug development, the enhanced biological activity often observed in the metal complexes of this ligand family presents a compelling avenue for discovering novel therapeutic agents. Future research will likely focus on expanding the range of metal ions used, modifying the ligand backbone to fine-tune activity, and conducting in-depth mechanistic studies to understand the structure-activity relationships that govern their biological effects.
References
- Al-Masoudi, E. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC - PubMed Central.
- CymitQuimica. (n.d.). CAS 5154-00-7: this compound. CymitQuimica.
- ResearchGate. (2025). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
- Mostafa, S. I., et al. (1970). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition.
- National Institutes of Health. (2020).
- National Institutes of Health. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC - NIH.
- WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology.
- ResearchGate. (2007). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions.
- Habib, S. I. (2017). Synthetic and Structural Studies of Fe (II) and Zn (II)
- CORE. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. CORE.
- National Institutes of Health. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. PMC - NIH.
- TSI Journals. (n.d.).
- Al-Jeboori, F. H. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Biointerface Research in Applied Chemistry. (2022). An Investigation on the Synthesis, Structure and Specific Properties of Zn(II) and Cu(II) Complexes with Tryptophan. Biointerface Research in Applied Chemistry.
- MDPI. (n.d.).
- YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
- Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research.
- National Institutes of Health. (2016).
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- 9. Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-6-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the laboratory synthesis of 2-amino-6-hydroxypyridine (CAS: 5154-00-7), a pivotal heterocyclic intermediate in medicinal chemistry and materials science.[1] The primary synthetic route detailed herein proceeds via a robust, two-step process commencing from pyridine. The initial step involves a double amination using the Chichibabin reaction to yield 2,6-diaminopyridine. The subsequent, crucial step achieves the selective conversion of one amino group to a hydroxyl group through a carefully controlled mono-diazotization and subsequent in situ hydrolysis. This guide emphasizes the underlying chemical principles, provides validated, step-by-step protocols, and outlines essential safety and characterization procedures to ensure reproducible and safe execution.
Introduction and Strategic Overview
This compound, which exists in a tautomeric equilibrium with 6-amino-2(1H)-pyridinone, is a highly valuable scaffold in the synthesis of complex molecules.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile building block for developing a wide range of pharmaceutical agents, including kinase inhibitors and anti-cancer therapeutics.[3][4][5]
The synthetic strategy presented is predicated on its efficiency and the accessibility of its starting materials. The pathway is logically divided into two main stages:
-
Formation of the Diamine Intermediate: Synthesis of 2,6-diaminopyridine from pyridine via the Chichibabin reaction. This classic reaction in heterocyclic chemistry provides a direct route to aminated pyridines.[6]
-
Selective Functional Group Transformation: Conversion of the symmetric 2,6-diaminopyridine into the asymmetric this compound. This is achieved by leveraging the principles of diazotization chemistry, a cornerstone of aromatic amine transformations.[7][8]
This document will elaborate on the mechanistic rationale behind each step, providing the necessary context for troubleshooting and potential optimization.
Figure 1: Overall two-stage workflow for the synthesis of this compound.
Synthesis of 2,6-Diaminopyridine Intermediate
Mechanistic Rationale: The Chichibabin Reaction
The Chichibabin reaction is a nucleophilic substitution on the pyridine ring, which is typically electron-deficient and resistant to such attacks. The reaction requires a powerful nucleophile, the amide ion (:NH₂⁻), generated from sodium amide (NaNH₂). The amide ion preferentially attacks the electrophilic C2 (α) and C6 (α') positions of the pyridine ring. The reaction proceeds through an addition-elimination mechanism, forming a stable anionic σ-complex (a Meisenheimer-like intermediate). The driving force for the rearomatization of the ring is the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (often another molecule of NaNH₂ or the product amine) to liberate hydrogen gas (H₂). The use of excess sodium amide drives the reaction towards the formation of the di-substituted product, 2,6-diaminopyridine.[3][6]
Detailed Laboratory Protocol: Synthesis of 2,6-Diaminopyridine
Warning: This reaction uses sodium amide, which is highly reactive with water, and generates flammable hydrogen gas. It must be performed under a strictly anhydrous atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine | 79.10 | 40.0 g (40.8 mL) | 0.506 |
| Sodium Amide (NaNH₂) | 39.01 | 50.0 g | 1.28 |
| Toluene (anhydrous) | 92.14 | 250 mL | - |
Procedure:
-
Setup: Assemble a 1-L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet (bubbler), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Reagent Charging: Charge the flask with sodium amide (50.0 g) and anhydrous toluene (250 mL).
-
Heating: Begin stirring the suspension and heat the mixture to a gentle reflux (approx. 110-115 °C) using a heating mantle.
-
Pyridine Addition: Add pyridine (40.0 g) dropwise from the dropping funnel over a period of 1.5 to 2 hours. A vigorous reaction will occur, characterized by the evolution of hydrogen gas. Maintain a steady reflux and control the addition rate to prevent excessive frothing.
-
Reaction: After the addition is complete, continue to heat the dark, viscous mixture under reflux with vigorous stirring for an additional 6-8 hours, or until the evolution of hydrogen gas ceases.[3]
-
Quenching (Caution): Turn off the heating and allow the mixture to cool to below 40 °C. Very slowly and carefully, add 250 mL of a 1:1 mixture of isopropanol and water dropwise to quench the unreacted sodium amide. This is a highly exothermic process with vigorous gas evolution. Ensure adequate cooling and venting.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Add 200 mL of water and shake. Separate the aqueous layer. Extract the organic layer twice with 100 mL portions of water.
-
Extraction: Combine all aqueous layers and extract them three times with 150 mL portions of dichloromethane to recover the product.
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,6-diaminopyridine as a solid.
-
Purification: The crude product can be purified by recrystallization from hot toluene or by vacuum sublimation to yield a white to light tan crystalline solid. The typical yield is 70-85%.
Synthesis of this compound
Mechanistic Rationale: Selective Mono-Diazotization and Hydrolysis
This transformation hinges on the conversion of a primary aromatic amine into a diazonium salt, which then serves as an excellent leaving group (N₂) upon nucleophilic attack by water.[8]
Figure 2: Simplified mechanism of diazotization and subsequent hydrolysis.
Causality and Selectivity: The key to achieving mono-substitution lies in two principles:
-
Stoichiometric Control: By using only one molar equivalent of sodium nitrite, we limit the amount of the nitrosating agent available, favoring the reaction at a single amino site.
-
Substrate Reactivity: In a strongly acidic medium (e.g., aq. HCl), 2,6-diaminopyridine, a base, will be protonated. The first protonation will occur on a ring nitrogen or one of the amino groups. The resulting positive charge deactivates the molecule towards further electrophilic attack. The free, unprotonated amino group is the species that reacts with the nitrosating agent. This electronic effect helps prevent di-substitution, as the formation of the first diazonium group further deactivates the ring.[7]
The resulting pyridinediazonium salt is typically unstable and is not isolated. Gentle warming of the aqueous solution facilitates nucleophilic attack by water, leading to the displacement of the diazonium group as nitrogen gas and the formation of the desired hydroxyl group.
Detailed Laboratory Protocol: Synthesis of this compound
Warning: This reaction involves the formation of an unstable diazonium salt and evolves nitrogen gas. It must be performed in a clean, scratch-free flask behind a safety shield in a fume hood. The temperature must be strictly controlled during the nitrite addition.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Diaminopyridine | 109.13 | 10.9 g | 0.10 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.9 g | 0.10 |
| Deionized Water | 18.02 | 150 mL | - |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
Procedure:
-
Setup: In a 500-mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2,6-diaminopyridine (10.9 g) and 100 mL of deionized water.
-
Acidification: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (30 mL) with stirring. The amine will dissolve to form its hydrochloride salt.
-
Cooling: Cool the solution to 0-5 °C. It is critical to maintain this temperature range for the next step.
-
Nitrite Addition: Dissolve sodium nitrite (6.9 g) in 50 mL of cold deionized water. Add this solution dropwise from the dropping funnel to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Diazotization: After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Hydrolysis: Remove the ice bath and allow the solution to warm to room temperature. Then, gently heat the solution to 50-60 °C using a water bath. Nitrogen gas will evolve steadily. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The typical yield is 60-75%.
Purification and Characterization
Purification
The crude this compound can be purified by recrystallization.
-
Protocol: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry in vacuo.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final compound.
| Property | Expected Value |
| Appearance | White to light yellow crystalline solid[1] |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.12 g/mol |
| Melting Point | 211-212 °C |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons and amine/hydroxyl protons. |
| ¹³C NMR (DMSO-d₆) | Five distinct carbon signals expected for the pyridine ring. |
| IR (KBr, cm⁻¹) | Peaks for N-H stretch (amine), O-H stretch (hydroxyl), C=O stretch (pyridone tautomer), and aromatic C-H/C=C/C=N stretches. |
| Mass Spec (ESI-MS) | m/z = 111.1 [M+H]⁺ |
Safety Precautions
All synthesis steps must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| Pyridine | Flammable, Toxic, Irritant | Handle in a fume hood. Avoid ignition sources. |
| Sodium Amide | Water-reactive, Corrosive | Handle under an inert atmosphere. Quench slowly and carefully. |
| Toluene | Flammable, Health Hazard | Avoid ignition sources and inhalation. |
| Hydrochloric Acid | Corrosive, Acute Toxicity | Wear acid-resistant gloves and face shield. Handle with care. |
| Sodium Nitrite | Oxidizer, Toxic | Keep away from organic materials. Avoid ingestion. |
| 2,6-Diaminopyridine | Toxic, Irritant | Avoid skin contact and inhalation. |
| This compound | Irritant, Health Hazard | Avoid skin/eye contact and inhalation. |
References
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyridine: A versatile nucleus in medicinal chemistry. RSC Advances, 5(21), 15875-15911. (Note: This is a representative review, not a direct source from the search results, but provides context).
- Dundee, U. o. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal.
- Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 529-533.
- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). 2,6-Diaminopyridine.
- Sharma, B. D. (1966). Crystal data for this compound. Acta Crystallographica, 20(6), 921.
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- 4. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Laboratory-Scale Preparation of 2-Amino-6-hydroxypyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 2-Amino-6-hydroxypyridine, a valuable pyridine derivative used in medicinal chemistry and materials science.[1] The synthesis begins with the reduction of 2-chloro-6-nitropyridine to the intermediate, 2-amino-6-chloropyridine, followed by a robust hydrolysis protocol to yield the final product. This document outlines the complete experimental workflow, from synthesis and purification to analytical characterization, grounded in established chemical principles. It is designed to provide researchers with the causal insights behind experimental choices, ensuring both reproducibility and a thorough understanding of the process.
Introduction and Background
This compound (also known as 6-amino-2(1H)-pyridinone) is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and a hydroxyl group.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including pyrido[1,2-a]pyrimidin-4-one derivatives which have been investigated as potential aldose reductase inhibitors.[] The presence of polar amino and hydroxyl groups makes the compound soluble in water and allows it to act as a hydrogen bond donor, influencing its reactivity and potential for forming coordination complexes.[1]
This guide details a reliable and accessible synthetic route starting from a commercially available precursor. The chosen pathway involves two key transformations:
-
Reduction: The selective reduction of a nitro group on the pyridine ring to an amine.
-
Hydrolysis: The nucleophilic substitution of a chloro group with a hydroxyl group.
This method was selected for its logical progression and reliance on common laboratory reagents and techniques, making it suitable for a wide range of research environments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5154-00-7 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O | [3][4] |
| Molecular Weight | 110.11 g/mol | [3][6][7] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 211-212 °C | [3][7] |
Overall Reaction Scheme
The synthesis proceeds through a two-step reaction. First, 2-chloro-6-nitropyridine is reduced to form the key intermediate, 2-amino-6-chloropyridine. This intermediate is then hydrolyzed under basic conditions to yield the target compound, this compound.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Reagents | Equipment |
| 2-Chloro-6-nitropyridine | Round-bottom flasks (various sizes) |
| Sodium borohydride (NaBH₄) | Magnetic stirrer with heating mantle |
| Palladium on activated carbon (10% Pd/C) | Reflux condenser |
| Ethanol (EtOH) | Filtration apparatus (Büchner funnel) |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Magnesium sulfate (MgSO₄), anhydrous | Rotary evaporator |
| Sodium hydroxide (NaOH) | Beakers and graduated cylinders |
| Hydrochloric acid (HCl), concentrated | pH paper or pH meter |
| Deionized water | Ice bath |
| Standard laboratory glassware | Melting point apparatus |
| Deuterated solvents for NMR (e.g., DMSO-d₆) | NMR Spectrometer |
| HPLC grade solvents (e.g., Acetonitrile, Water) | HPLC system with UV detector |
Protocol 1: Synthesis of 2-Amino-6-chloropyridine (Intermediate)
Rationale: This step converts the electron-withdrawing nitro group into an electron-donating amino group via catalytic reduction. The conventional method involves a reducing agent like sodium borohydride in the presence of a catalyst.[8][9] The catalyst, typically a noble metal like palladium, facilitates the hydrogenation process.
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar.
-
To a solution of 2-chloro-6-nitropyridine (1.0 mmol) in a 1:1 mixture of Ethanol/Water (20 mL), add the palladium catalyst (e.g., 10% Pd/C, ~0.015 g).[9]
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (4.0 mmol) portion-wise to the stirred mixture. The color of the reaction mixture may change, indicating the progress of the reaction.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the catalyst by filtration through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[9]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 2-amino-6-chloropyridine, which appears as a white to light yellow powder.[9]
Protocol 2: Hydrolysis of 2-Amino-6-chloropyridine
Rationale: This transformation is a nucleophilic aromatic substitution. The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the carbon atom bonded to the chlorine. The pyridine ring's electron-withdrawing nature, enhanced by the protonated amino group under certain conditions, facilitates this substitution. Heat is applied to provide the necessary activation energy for the reaction to proceed at a reasonable rate. This general principle is adapted from established methods for converting chloropyridines to hydroxypyridines.[10]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve the 2-amino-6-chloropyridine (1.0 mmol) obtained from the previous step in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 20 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the solution to approximately pH 7 using concentrated hydrochloric acid. The product will precipitate out of the solution as it becomes less soluble at a neutral pH.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Dry the collected solid under vacuum to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
Rationale: Recrystallization is an effective technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities dissolved in the solvent. Ethanol is a suitable solvent for this compound.[11]
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
To maximize yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to yield pure this compound.
Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step.
Melting Point Determination
Measure the melting point of the purified product. The observed value should be within a narrow range and consistent with the literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. While a direct spectrum for this compound is not provided in the search results, the expected chemical shifts in a solvent like DMSO-d₆ can be predicted based on the structure and known effects of amino and hydroxyl groups on a pyridine ring.[12]
-
¹H NMR (Expected): Aromatic protons on the pyridine ring would appear as distinct multiplets in the aromatic region (~6.0-8.0 ppm). The protons of the -NH₂ and -OH groups would appear as broad singlets, with chemical shifts that can vary depending on concentration and temperature.
-
¹³C NMR (Expected): Five distinct signals would be expected for the carbon atoms of the pyridine ring. The carbons attached to the nitrogen, oxygen, and amino groups (C2, C6) would be the most deshielded.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A reverse-phase method is generally suitable for polar aromatic compounds like aminopyridines.[13][14]
-
Suggested Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid (for MS compatibility) or phosphoric acid.[14]
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (typically determined by a UV scan).
-
Expected Result: A pure sample should show a single major peak. Purity can be calculated based on the area of the peak relative to the total area of all peaks.
-
Overall Experimental Workflow
The entire process, from starting materials to the final, characterized product, is summarized in the workflow diagram below.
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Application Notes & Protocols: The Versatility of 2-Amino-6-hydroxypyridine as a Transformative Ligand in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 2-amino-6-hydroxypyridine as a highly effective ligand in transition metal catalysis. We move beyond simple procedural outlines to explore the fundamental chemical principles that make this ligand scaffold uniquely powerful, with a focus on its tautomeric nature and its role in facilitating challenging bond formations. This guide includes field-tested protocols for the synthesis of a palladium(II) complex and its application in a representative C-H activation reaction, complete with mechanistic insights, characterization data, and troubleshooting advice.
Introduction: Unveiling the Potential of a Bifunctional Ligand
This compound, a seemingly simple heterocyclic compound, is a ligand of profound versatility in modern catalysis.[1] Its efficacy stems not from a single feature, but from the synergistic interplay of its constituent functional groups: a nucleophilic amino group and a hydroxyl group capable of tautomerization. This dual-functionality allows it to engage with metal centers in unique ways that are inaccessible to more conventional ligands.
The core of its utility lies in its existence as a tautomeric equilibrium between the lactim (this compound) and the lactam (6-amino-2(1H)-pyridinone) form.[2][3] While the lactim form is favored in non-polar solvents, the lactam tautomer predominates in polar media and, crucially, in the solid state and upon coordination to a metal center.[3][4] Deprotonation of the lactam form yields the pyridonate anion, a robust, bidentate N,O-donor that can form a stable, five-membered chelate ring with a metal ion.[5] This chelation is fundamental to its role in catalysis, providing both stability to the metal center and a platform for cooperative reactivity.
This guide will focus on the application of this compound ligands in Palladium-catalyzed C-H bond functionalization, a field where they have emerged as powerful tools for forging complex molecular architectures.[6][7]
The Scientific Rationale: Why Choose this compound?
The selection of a ligand is the most critical decision in catalyst design. This compound and its derivatives offer several distinct advantages over traditional ligands in C-H activation catalysis.
-
Internal Base Functionality: In many Pd-catalyzed C-H activation cycles, a base is required to facilitate the deprotonation of the C-H bond in what is often the rate-limiting step. The pyridonate ligand, acting as a deprotonated, anionic N,O-ligand, can function as an internal base. This proximity effect, where the base is tethered to the metal center, dramatically accelerates the C-H cleavage step compared to using an external base. This mechanism is often referred to as Concerted Metalation-Deprotonation (CMD).[8]
-
Enhanced Catalyst Stability: The bidentate chelation of the ligand to the palladium center forms a thermodynamically stable five-membered ring, which helps to prevent catalyst decomposition pathways such as the formation of palladium black.
-
Modularity and Tunability: The pyridine backbone can be easily functionalized. While our focus is the parent this compound, derivatives with electron-withdrawing or electron-donating groups can be synthesized to fine-tune the electronic properties of the catalyst, thereby optimizing reactivity and selectivity for specific substrates.[9]
-
Acetate Surrogate: Pyridone-type ligands were initially conceived as surrogates for acetate ligands, which are commonly used in C-H activation.[6] However, they have proven to be far more effective, not only by participating in the C-H cleavage but also by enhancing the rate of subsequent steps in the catalytic cycle.[6]
Protocol 1: Synthesis of a Palladium(II) Precatalyst
To ensure reproducibility and catalytic efficiency, the use of a well-defined precatalyst is paramount. This protocol describes the synthesis of Bis(6-amino-2-pyridonato)palladium(II), a stable complex ready for catalytic applications.
Rationale: This procedure utilizes Palladium(II) acetate as a common and accessible Pd(II) source. The reaction is performed in a high-boiling solvent like DMF to ensure the dissolution of starting materials and to provide the thermal energy needed for ligand exchange. The ligand is used in slight excess to drive the reaction to completion. The product precipitates upon cooling, simplifying its isolation.
Materials:
-
This compound (1.0 mmol, 110.11 mg)
-
Palladium(II) acetate (0.45 mmol, 101.0 mg)
-
Anhydrous Dimethylformamide (DMF, 10 mL)
-
Deionized Water
-
Diethyl Ether
-
Schlenk flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: Add this compound (110.11 mg) and Palladium(II) acetate (101.0 mg) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent oxidation and ensure the integrity of the Pd(II) center.
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours. The solution will typically change color as the ligand exchange proceeds.
-
Isolation: Remove the flask from the oil bath and allow it to cool to room temperature. A precipitate should form. For complete precipitation, the flask can be placed in a refrigerator (4 °C) for 2-4 hours.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with small portions of deionized water (2 x 10 mL) to remove residual DMF, followed by diethyl ether (2 x 10 mL) to remove water and facilitate drying.
-
Drying: Dry the resulting solid under high vacuum for at least 4 hours to yield the final product.
Characterization Data: The successful formation of the complex should be verified using standard analytical techniques. The following table provides expected characterization data based on literature for analogous complexes.[5][10]
| Technique | Observation | Rationale for Change |
| FT-IR (cm⁻¹) | Disappearance of broad O-H stretch (~3250 cm⁻¹). Shift of N-H stretches (~3440, 3310 cm⁻¹). Appearance of new M-O (~500 cm⁻¹) and M-N (~470 cm⁻¹) bands.[5] | Deprotonation of the hydroxyl group and coordination to the metal center. Coordination of the amino nitrogen alters its vibrational frequency. |
| ¹H NMR (DMSO-d₆) | Disappearance of the labile O-H proton signal. Downfield shift of pyridine ring protons and N-H protons. | Deshielding effect due to coordination with the electron-deficient palladium center. |
| Elemental Analysis | Calculated vs. Found values for C, H, N should be within ±0.4%. | Confirms the empirical formula and purity of the synthesized complex. |
Protocol 2: Catalytic C(sp²)–H Arylation
This protocol details a representative Suzuki-type C-H arylation of a heteroaromatic compound using the synthesized palladium precatalyst.
Rationale: This reaction demonstrates the power of the this compound ligand in facilitating a direct C-H bond functionalization, avoiding the need for pre-functionalized starting materials like organohalides. The choice of a carbonate base is common and effective.[11] A polar aprotic solvent like dioxane is often used to ensure solubility of all components at elevated temperatures.[12] Rigorous degassing is critical to prevent oxidative side reactions that can lead to catalyst deactivation and homocoupling of the boronic acid.[11]
Materials:
-
Bis(6-amino-2-pyridonato)palladium(II) precatalyst (0.02 mmol, 2 mol%)
-
Heteroaromatic Substrate (e.g., 2-phenylpyridine) (1.0 mmol)
-
Arylboronic Acid (e.g., 4-tolylboronic acid) (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Screw-cap reaction vial with stir bar
Step-by-Step Procedure:
-
Vial Preparation: To a dry screw-cap vial containing a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate step (ideally in a glovebox or under a positive flow of inert gas), add the palladium precatalyst (0.02 mmol).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (4 mL). Seal the vial with a PTFE-lined cap. Degas the reaction mixture by sparging with argon for 15-20 minutes or by using the freeze-pump-thaw method (three cycles).[11]
-
Reaction: Place the vial in a preheated aluminum heating block or oil bath set to 110 °C. Stir the reaction vigorously for 24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Work-up: After the reaction is complete (as determined by monitoring or after the set time), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Mechanistic Insights: The Role of the Ligand
The catalytic cycle for C-H activation with pyridone-type ligands is a subject of extensive research.[6][7][8] The diagram below illustrates a plausible mechanism for the Pd-catalyzed C-H arylation described above, highlighting the crucial role of the this compound (L) ligand.
// Nodes in the cycle Pd_L2 [label="Pd(L)₂(II)\nPrecatalyst"]; Active_Catalyst [label="[Pd(L)(Ar)(X)]\n(from transmetalation)", fillcolor="#F1F3F4"]; CMD_Complex [label="Substrate Coordination", fillcolor="#F1F3F4"]; CMD_Step [label="Concerted Metalation-\nDeprotonation (CMD)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Palladacycle [label="Palladacycle Intermediate", fillcolor="#F1F3F4"]; Reductive_Elimination [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Off-cycle species Substrate [label="Substrate (R-H)"]; Boronic_Acid [label="Ar-B(OH)₂ + Base"]; Product [label="Product (R-Ar)"];
// Edges Pd_L2 -> Active_Catalyst [label=" Transmetalation\n with Ar-B(OH)₂"]; Active_Catalyst -> CMD_Complex; Substrate -> CMD_Complex; CMD_Complex -> CMD_Step [label=" C-H Bond\n Approaches Pd"]; CMD_Step -> Palladacycle [label=" R-H Cleavage\n Ligand acts as\n internal base"]; Palladacycle -> Reductive_Elimination; Reductive_Elimination -> Pd_L2 [label=" C-C Bond Formation"]; Reductive_Elimination -> Product; Boronic_Acid -> Pd_L2; } caption [label="Fig. 3: Plausible Catalytic Cycle for C-H Arylation.", fontname="Arial", fontsize=10];
Key Steps Explained:
-
Precatalyst Activation/Transmetalation: The Pd(II) precatalyst reacts with the arylboronic acid (activated by the base) in a transmetalation step to generate an active [Pd(L)(Ar)(X)] species.
-
C-H Activation (CMD): The substrate (R-H) coordinates to the palladium center. The C-H bond is then cleaved in the rate-determining CMD step. The pyridonate oxygen of the ligand acts as the internal base, accepting the proton from the C-H bond as the carbon atom forms a bond with the palladium center, resulting in a palladacycle intermediate.[6][8]
-
Reductive Elimination: The final carbon-carbon bond is formed through reductive elimination from the palladacycle. This step couples the aryl group ('Ar') and the substrate group ('R'), releasing the final product and regenerating the active Pd(II) catalyst to re-enter the cycle.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure precatalyst was synthesized correctly and is pure. Consider a modest increase in catalyst loading (e.g., to 3-5 mol%).[11] |
| 2. Insufficient Degassing | Oxygen can deactivate the catalyst. Improve degassing technique (use freeze-pump-thaw or extend sparging time).[11] | |
| 3. Poor Base Quality | Use a fresh, finely powdered, and anhydrous base. Screen other bases like K₃PO₄ or Cs₂CO₃.[11] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | This is a primary cause. Rigorous degassing is essential.[11] |
| 2. Reaction Temperature Too High | Try lowering the reaction temperature by 10-20 °C. | |
| Protodeboronation of Boronic Acid | 1. Presence of Water | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters).[11] |
| 2. Base is too strong/reaction time too long | Use a milder base if possible or shorten the reaction time if conversion allows. |
Conclusion and Future Outlook
This compound is a powerful and versatile ligand whose unique tautomeric and coordination properties make it highly effective for challenging catalytic transformations, particularly in C-H functionalization. Its ability to act as an internal base within a stable chelate framework accelerates key steps and enhances catalyst longevity. The protocols and insights provided herein serve as a robust starting point for researchers seeking to leverage this ligand scaffold. Future research will likely focus on developing chiral variants for asymmetric catalysis and expanding its application to other important reactions, such as C-N and C-O bond formations, further solidifying the role of pyridone-based ligands at the forefront of modern synthetic chemistry.
References
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- Pyridine and related ligands in transition metal homogeneous catalysis. ResearchGate.
- Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. ACS Publications.
- Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PubMed Central.
- 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Royal Society of Chemistry.
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- A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen. PubMed Central.
- Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
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- 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed.
- Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. PubMed Central.
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- Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research.
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- Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository.
- Synthesis of metal-binding amino acids. Royal Society of Chemistry.
- Cross-coupling, radically simplified. Scripps Research Magazine.
- Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. PubMed Central.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health.
- D-amino-acid oxidase. M-CSA Mechanism and Catalytic Site Atlas.
- Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Royal Society of Chemistry.
- Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI.
- 2-Pyridone. Wikipedia.
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Application Notes and Protocols: 2-Amino-6-hydroxypyridine in Pharmaceutical Manufacturing
Introduction: The Strategic Importance of 2-Amino-6-hydroxypyridine
This compound, and its predominant tautomer 6-amino-2(1H)-pyridone, represents a cornerstone scaffold in modern medicinal chemistry and pharmaceutical development.[1][2] Its unique structural and electronic properties, characterized by the presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (pyridone moiety), make it a privileged structure for interacting with a wide array of biological targets.[3] This versatility has led to its incorporation into a diverse range of therapeutic agents, including kinase inhibitors, antiviral nucleosides, and other targeted therapies.[1][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in pharmaceutical manufacturing.
Physicochemical Properties and Tautomerism
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [6] |
| Molecular Weight | 110.11 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 5154-00-7 | [1] |
| Tautomerism | Exists in equilibrium between the this compound and 6-amino-2(1H)-pyridone forms. The pyridone form is generally favored in solution and the solid state.[7] |
The tautomeric nature of this compound is fundamental to its reactivity and biological activity. The pyridone form provides a lactam functionality that can participate in various hydrogen bonding interactions with protein targets, a key feature in the design of many enzyme inhibitors.
Core Applications in Pharmaceutical Synthesis
The this compound scaffold is a versatile starting material and intermediate for a range of Active Pharmaceutical Ingredients (APIs). Its applications span several therapeutic areas, primarily due to its ability to serve as a bioisosteric replacement for other cyclic structures and its capacity for diverse chemical modifications.
Kinase Inhibitors in Oncology
The 2-pyridone core is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-pyridone moiety can mimic the hydrogen bonding pattern of the adenine base in ATP, allowing it to bind effectively to the ATP-binding site of various kinases.
Key Examples of Kinase Inhibitor Scaffolds Derived from this compound:
-
Src Kinase Inhibitors: Src tyrosine kinase is often overexpressed in various cancers, making it a prime target for anticancer drugs. 2-pyridone derivatives have been synthesized and shown to exhibit potent c-Src kinase inhibitory activity.[1]
-
Aurora Kinase and MPS1 Inhibitors: The 3-amino-pyridin-2-one scaffold, a derivative of this compound, has been identified as a potent inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are crucial for cell cycle regulation.[5]
Illustrative Synthetic Workflow for Kinase Inhibitors:
Caption: Generalized synthetic workflow for kinase inhibitors.
Antiviral Agents: Nucleoside and Non-Nucleoside Analogues
This compound serves as a crucial building block for the synthesis of both nucleoside and non-nucleoside antiviral agents. Its ability to mimic purine bases allows for the creation of compounds that can interfere with viral replication.
Nucleoside Analogues:
The synthesis of antiviral nucleoside analogues often involves the coupling of a modified sugar moiety to the nitrogen atom of the 2-pyridone ring. These analogues can then be phosphorylated in vivo to their active triphosphate forms, which act as competitive inhibitors or chain terminators of viral polymerases.
Key Therapeutic Targets:
-
HIV and HBV: Dioxolane nucleoside derivatives of 2-amino-6-carbamoylpurine (derived from this compound) have been synthesized and evaluated for their ability to block HIV and HBV replication.[8]
-
Influenza Virus: Carbocyclic analogues of 2-amino-6-substituted-purine have demonstrated in vitro activity against the influenza virus.[3]
General Synthetic Pathway for Antiviral Nucleoside Analogues:
Caption: Synthesis of antiviral nucleoside analogues.
Other Therapeutic Applications
The versatility of the this compound scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory Agents: The core structure is present in various compounds with anti-inflammatory properties.
-
Neuroprotective Agents: Certain derivatives have shown potential as neuroprotective agents.
-
Pirenzepine Intermediate: While not directly synthesized from this compound in all commercial routes, related structures are key intermediates in the synthesis of Pirenzepine, a muscarinic receptor antagonist. A novel synthesis of a key Pirenzepine intermediate, 5,11-dihydro-6H-pyrido[2,3-b][1][9]benzodiazepin-6-one, utilizes a 2-amino-N-(2-chloropyridin-3-yl)benzamide precursor, highlighting the importance of the aminopyridine scaffold in this class of drugs.[10]
Experimental Protocols
The following protocols are provided as illustrative examples of synthetic transformations involving this compound and its derivatives. Researchers should adapt and optimize these procedures based on their specific substrates and laboratory conditions.
Protocol 1: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives
This protocol outlines a method for synthesizing bioactive 6-amino-2-pyridone derivatives that have shown anti-cancer properties.[2][11]
Materials:
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
N-substituted-2-cyanoacetamide (1 mmol)
-
Betaine (catalyst for step 1)
-
Guanidine carbonate (catalyst for step 2)
-
Methanol (solvent)
Procedure:
-
Step 1: Knoevenagel Condensation:
-
To a solution of the substituted aldehyde (1 mmol) and malononitrile (1 mmol) in methanol, add a catalytic amount of betaine.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Michael Addition and Cyclization:
-
Once the first step is complete, add N-substituted-2-cyanoacetamide (1 mmol) and a catalytic amount of guanidine carbonate to the reaction mixture.
-
Reflux the mixture and continue to monitor by TLC until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
Protocol 2: Synthesis of a 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Scaffold
This protocol describes the synthesis of a key scaffold for MPS1 and Aurora kinase inhibitors, starting from the commercially available phosphodiesterase inhibitor Milrinone.[5]
Materials:
-
Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Sodium Hypobromite solution (prepared from bromine and sodium hydroxide)
Procedure:
-
Hydrolysis of the Nitrile:
-
Carefully add Milrinone to concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
Heat the mixture to 120 °C and maintain for a specified time to effect hydrolysis of the nitrile to the corresponding carboxamide.
-
Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the carboxamide intermediate.
-
Filter, wash with water, and dry the intermediate.
-
-
Hofmann Rearrangement:
-
Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add the carboxamide intermediate to the sodium hypobromite solution at a low temperature.
-
Warm the reaction mixture and stir until the rearrangement is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and adjust the pH to precipitate the desired 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.
-
Filter the product, wash with water, and dry.
-
Purify the final compound by recrystallization or column chromatography.
-
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and purity of this compound and its derivatives in a pharmaceutical manufacturing setting.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying impurities in this compound and its reaction products.[13]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 25-30 °C |
Method validation should be performed according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.[14]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the structure and identifying impurities. Characteristic peaks for the aromatic protons and the amino group protons are key identifiers.[15][16]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.[17]
Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions for N-H stretching of the amino group, C=O stretching of the pyridone ring, and C=C and C=N stretching of the aromatic ring are expected.[18]
Identity and Purity Testing
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Loss on Drying: Determines the amount of volatile matter (e.g., water or residual solvents).
-
Residue on Ignition: Measures the amount of inorganic impurities.
Safety and Handling in a Pharmaceutical Environment
Proper handling of this compound is crucial to ensure personnel safety and prevent contamination.
Hazard Identification:
-
Harmful if swallowed.[6]
-
Causes skin irritation.[19]
-
Causes serious eye irritation.[19]
-
May cause respiratory irritation.[19]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[9]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dusts are generated and ventilation is inadequate.[9]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[20]
-
Avoid generating dust.[20]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[21]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical manufacturing. Its unique chemical properties and ability to serve as a privileged scaffold have led to its successful application in the synthesis of a wide range of therapeutic agents, particularly in the fields of oncology and virology. A thorough understanding of its chemistry, coupled with robust synthetic protocols, stringent quality control measures, and safe handling practices, is essential for leveraging its full potential in the development of new and effective medicines.
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- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2015). Europe PMC.
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- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Publishing.
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- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health.
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- Synthesis and antiviral evaluation of 2-amino-6-carbamoylpurine dioxolane nucleoside derivatives and their phosphoramidates prodrugs. (2014, December 1). PubMed.
- 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations. (n.d.). RSC Publishing.
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). ResearchGate.
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- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). ResearchGate.
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- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2017). National Institutes of Health.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). National Institutes of Health.
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- Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives. (2012). ResearchGate.
- ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. (2013). ResearchGate.
- Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). National Institutes of Health.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). National Institutes of Health.
- Quality Control Biochemistry. (n.d.). Biomanufacturing.org.
- Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2000). ResearchGate.
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Application Notes & Protocols: Leveraging 2-Amino-6-hydroxypyridine for the Development of Novel Agrochemicals
Introduction
In the landscape of modern agricultural science, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in highly successful agrochemicals.[1][2] Its unique electronic properties and structural similarity to natural molecules make it an ideal starting point for creating potent and selective herbicides, fungicides, and insecticides.[3][4] Among the vast array of pyridine-based starting materials, 2-Amino-6-hydroxypyridine (AHP), a stable crystalline solid, serves as a particularly valuable and versatile building block for chemical synthesis.[5][6]
This document provides an in-depth guide for researchers and development scientists on the strategic use of this compound in the discovery of next-generation agrochemicals. We will move beyond simple recitation of facts to explain the causality behind experimental design, offering detailed, field-proven protocols for synthesis and biological screening. Our focus is on the "Intermediate Derivatization Method" (IDM), a highly efficient strategy where a core intermediate like AHP is systematically modified to rapidly generate novel candidates with improved performance and unique intellectual property profiles.[2][7]
Part 1: The Strategic Rationale for AHP in Agrochemical Design
The power of the pyridine scaffold lies in its bioisosteric relationship with the benzene ring.[3][7] By replacing a carbon-hydrogen group with a nitrogen atom, the entire electronic distribution of the ring is altered. This modification can lead to several advantageous outcomes:
-
Enhanced Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, creating new, favorable interactions with the target enzyme or receptor in the pest or weed.
-
Improved Physicochemical Properties: The pyridine nitrogen generally increases water solubility compared to its benzene analog, which can improve uptake and translocation within a target plant.
-
Modified Metabolic Profile: The pyridine ring is often metabolized differently than a benzene ring, which can be leveraged to enhance persistence or, conversely, to promote safe environmental degradation.
Pyridine-based herbicides, for instance, often function as auxinic herbicides, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and plant death.[8][9] The strategic incorporation of intermediates like AHP allows chemists to fine-tune these properties, optimizing for potency against target weeds while ensuring crop safety.
Logical Framework for AHP-Based Agrochemical Discovery
The discovery process is a logical workflow that begins with the core scaffold and expands through synthesis, screening, and optimization. This iterative cycle is designed to quickly identify promising lead compounds.
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- 9. grdc.com.au [grdc.com.au]
Application Notes and Protocols: Selective Synthetic Derivatization of the Amino Group in 2-Amino-6-hydroxypyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective synthetic derivatization of the exocyclic amino group of 2-Amino-6-hydroxypyridine. This molecule, a crucial building block in pharmaceutical and materials science, presents a significant chemoselectivity challenge due to the presence of two nucleophilic centers: the C2-amino group and the C6-hydroxyl group, which exists in tautomeric equilibrium with its pyridone form. This document elucidates the principles governing selectivity and offers field-proven, step-by-step protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, with a focus on explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction and Chemoselectivity Principles
This compound (AHP) is a versatile heterocyclic scaffold. Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors and compounds with anti-cancer properties.[1][2] The synthetic utility of AHP is, however, dictated by the ability to selectively functionalize one of its two nucleophilic sites.
The primary challenge lies in the tautomeric nature of the molecule and the relative nucleophilicity of the amino and hydroxyl/pyridone groups. The molecule exists as an equilibrium between the 6-hydroxypyridine and 6-pyridone tautomers. While the pyridine nitrogen is generally not reactive under the conditions discussed, the exocyclic amino group and the pyridone oxygen/hydroxyl group are both potent nucleophiles.
Achieving selective N-derivatization over O-derivatization hinges on exploiting the subtle differences in their reactivity:
-
Basicity and Nucleophilicity: The amino group is generally more basic and a softer nucleophile than the hydroxyl group or the pyridone oxygen. This makes it more reactive towards soft electrophiles.
-
Reaction Conditions: The choice of solvent, base, and temperature is paramount. Non-polar, aprotic solvents can minimize the ionization of the hydroxyl group, thus reducing its nucleophilicity. The use of non-nucleophilic bases is critical to scavenge acid byproducts without competing with the intended reaction.
Caption: General workflow for selective N-derivatization of AHP.
N-Acylation: Synthesis of 2-Amido-6-hydroxypyridines
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base. The base is crucial for neutralizing the HCl or carboxylic acid byproduct, which would otherwise protonate the starting material's amino group, rendering it unreactive.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive electrophiles, ensuring the reaction proceeds efficiently.
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used. They are incapable of hydrogen bonding, which prevents the stabilization of the hydroxyl group's anionic form, thus favoring N-acylation.
-
Base: Pyridine or triethylamine (TEA) are commonly employed. They are sterically hindered and non-nucleophilic enough to act solely as acid scavengers rather than competing with the AHP's amino group.
Caption: General scheme for the N-Acylation of this compound.
Protocol 2.1: Synthesis of N-(6-hydroxypyridin-2-yl)acetamide
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.10 g, 10 mmol) and anhydrous Dichloromethane (DCM, 40 mL).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add pyridine (1.2 mL, 15 mmol, 1.5 equiv.) to the suspension.
-
Reagent Addition: Slowly add acetyl chloride (0.85 mL, 12 mmol, 1.2 equiv.) dropwise over 10 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(6-hydroxypyridin-2-yl)acetamide.
| Parameter | Condition | Rationale |
| Electrophile | Acetyl Chloride | High reactivity ensures efficient acylation. |
| Base | Pyridine | Non-nucleophilic acid scavenger. |
| Solvent | Dichloromethane (DCM) | Aprotic, prevents O-acylation side reactions. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows reaction to complete. |
| Typical Yield | 80-95% | High efficiency under optimized conditions. |
N-Sulfonylation: Synthesis of 2-(Sulfonamido)-6-hydroxypyridines
N-Sulfonylation provides access to sulfonamides, a critical functional group in medicinal chemistry. The principles are similar to N-acylation, involving the reaction of AHP with a sulfonyl chloride. The resulting sulfonamide N-H is more acidic than that of an amide, which can influence the molecule's biological properties.
Causality Behind Experimental Choices:
-
Reagent: Aryl or alkyl sulfonyl chlorides are used. Their reactivity is sufficient to selectively target the more nucleophilic amino group.
-
Base: A stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can be effective, particularly if the starting amine is less reactive.
Caption: General scheme for the N-Sulfonylation of AHP.
Protocol 3.1: Synthesis of N-(6-hydroxypyridin-2-yl)benzenesulfonamide
-
Reaction Setup: In a 100 mL flask, combine this compound (1.10 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.), and anhydrous Acetonitrile (50 mL).
-
Reagent Addition: Add benzenesulfonyl chloride (1.41 mL, 11 mmol, 1.1 equiv.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide product.
| Parameter | Condition | Rationale |
| Electrophile | Benzenesulfonyl Chloride | Common, stable sulfonating agent. |
| Base | Potassium Carbonate (K₂CO₃) | Heterogeneous base, easily removed by filtration. |
| Solvent | Acetonitrile | Polar aprotic solvent, good for this type of reaction. |
| Temperature | 60 °C | Provides activation energy for less reactive electrophiles. |
| Typical Yield | 75-90% | Good yields are generally achievable. |
N-Alkylation: Synthesis of 2-(Alkylamino)-6-hydroxypyridines
Selective mono-N-alkylation can be challenging due to the potential for over-alkylation to form the tertiary amine. Reductive amination is a highly effective and controllable method for achieving mono-alkylation. This two-step, one-pot process involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reagents: An aldehyde or ketone serves as the alkyl source. A mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is ideal. STAB is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate over the carbonyl starting material, minimizing side reactions.[3]
-
Solvent: Dichloroethane (DCE) or THF are effective solvents. A small amount of acetic acid is often added to catalyze imine formation.
Caption: General scheme for N-Alkylation via Reductive Amination.
Protocol 4.1: Synthesis of 2-(Benzylamino)-6-hydroxypyridine
-
Reaction Setup: Suspend this compound (1.10 g, 10 mmol) in 1,2-Dichloroethane (DCE, 50 mL) in a 100 mL flask.
-
Aldehyde Addition: Add benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol, 1.2 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the imine intermediate and starting material.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution (30 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the desired secondary amine.
| Parameter | Condition | Rationale |
| Alkyl Source | Benzaldehyde | Forms an imine intermediate readily. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for imine reduction. |
| Solvent | 1,2-Dichloroethane (DCE) | Standard solvent for reductive amination. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion. |
| Typical Yield | 60-85% | Good yields with minimal over-alkylation. |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This method allows for the synthesis of 2-(arylamino)-6-hydroxypyridines, which are challenging to produce via traditional nucleophilic aromatic substitution. The reaction's success is highly dependent on the careful selection of the catalyst, ligand, and base.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are crucial as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido intermediate.[5]
-
Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, all operations must be performed under an inert atmosphere (Nitrogen or Argon).
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5][6]
Protocol 5.1: Synthesis of 2-(Phenylamino)-6-hydroxypyridine
-
Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (672 mg, 7.0 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (550 mg, 5.0 mmol, 1.0 equiv.) and bromobenzene (0.53 mL, 5.0 mmol, 1.0 equiv.).
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (25 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours with vigorous stirring. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and carefully quench with water (20 mL).
-
Filtration: Pass the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Highly active catalyst system for C-N coupling.[4] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base to generate the active amine. |
| Solvent | Toluene (degassed) | Anhydrous, high-boiling point, aprotic solvent. |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Typical Yield | 70-90% | Powerful method for otherwise difficult transformations. |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | - Inactive catalyst (Buchwald-Hartwig).- Insufficiently strong base.- Low reaction temperature. | - Ensure inert atmosphere and use fresh catalyst/ligands.- Screen stronger bases (e.g., K₃PO₄, LiHMDS).- Increase reaction temperature or time. |
| Significant O-Derivatization | - Reaction conditions favor hydroxyl reactivity.- Use of protic solvent or nucleophilic base. | - Switch to a non-polar, aprotic solvent (DCM, Toluene).- Use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine).- Consider protecting the hydroxyl group prior to reaction if selectivity remains poor. |
| Di-substitution (e.g., Di-alkylation) | - Amine product is more nucleophilic than starting material.- Excess alkylating agent used. | - Use reductive amination for controlled mono-alkylation.- Use a 1:1 stoichiometry of amine to alkylating agent.- Add the alkylating agent slowly to the reaction mixture. |
| Difficult Purification | - Product and starting material have similar polarity.- Side products are difficult to separate. | - Drive the reaction to full conversion to eliminate starting material.- Consider derivatization to change polarity, followed by deprotection.- Explore recrystallization as an alternative to chromatography. |
Conclusion
The selective derivatization of the amino group in this compound is a highly achievable yet nuanced task that underpins its utility as a synthetic building block. By carefully selecting reaction partners and controlling experimental conditions such as solvent, base, and temperature, chemists can effectively steer reactivity towards the desired N-functionalized product. The protocols for N-acylation, N-sulfonylation, N-alkylation, and N-arylation outlined in this guide provide robust and reproducible starting points for researchers in drug discovery and materials science, enabling the synthesis of a diverse array of valuable compounds.
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Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of 2-Amino-6-hydroxypyridine
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative and qualitative analysis of 2-Amino-6-hydroxypyridine (CAS 5154-00-7). As a key building block in medicinal and materials science, its accurate determination is critical.[1] This document explores two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the compound's inherent polarity and hydrogen-bonding capacity, specific strategies are required for each technique. For HPLC, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is presented as a superior alternative to traditional reversed-phase chromatography, offering enhanced retention and peak shape. For GC, a mandatory derivatization protocol is detailed to ensure volatility and thermal stability. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind each procedural choice, ensuring methodological integrity and reproducibility in accordance with ICH guidelines.[2][3][4]
Introduction and Physicochemical Analysis
This compound, also known as 6-aminopyridin-2-ol, is a heterocyclic aromatic compound featuring both an amino and a hydroxyl functional group on a pyridine ring.[1] This bifunctional nature makes it a versatile reagent in organic synthesis.[5] However, these same polar functional groups present a significant challenge for chromatographic analysis. The presence of active hydrogens on both the amine and hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in low volatility and a high affinity for polar surfaces. The compound is a water-soluble, crystalline solid, properties that must be carefully considered during method development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5154-00-7 | [1] |
| Molecular Formula | C₅H₆N₂O | [5][6] |
| Molecular Weight | 110.11 g/mol | [6] |
| Melting Point | 211-212 °C | [6] |
| Boiling Point (Predicted) | 358.7 ± 35.0 °C | [6] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
The primary analytical hurdles are:
-
Poor Retention in Reversed-Phase (RP) HPLC: The high polarity of the analyte causes it to have a weak affinity for non-polar stationary phases (like C18), leading to elution at or near the solvent front.
-
Low Volatility and Thermal Instability for GC: The high melting point and tendency to form hydrogen bonds prevent the direct vaporization of the analyte at temperatures suitable for GC analysis, risking thermal decomposition.[7][8]
To overcome these challenges, this guide presents tailored HILIC and derivatization-GC methodologies.
HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale for HILIC Selection
While reversed-phase chromatography is a workhorse in many labs, it is often ill-suited for highly polar compounds like this compound. HILIC offers a compelling solution by using a polar stationary phase (e.g., amide, amino, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9][10][11] Retention in HILIC is governed by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[9] This mechanism provides excellent retention for polar compounds that are unretained in RPLC, eliminating the need for ion-pairing reagents which can suppress MS signals and are difficult to remove from columns.[11][12]
HILIC-UV/MS Experimental Workflow
The following diagram outlines the complete workflow for the analysis of this compound using the HILIC-based method.
Caption: HILIC-UV/MS workflow for this compound analysis.
Detailed HILIC Protocol
A. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Ammonium formate or Ammonium acetate (MS grade)
-
Formic acid (MS grade)
B. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Working Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase starting condition (e.g., 90:10 acetonitrile/water).
-
Sample Preparation: Dissolve the test sample in the same diluent as the working standards to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm PTFE or nylon syringe filter prior to injection.
C. Chromatographic Conditions:
Table 2: Recommended HILIC-UV/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | U(H)PLC systems are preferred for their low delay volume and high pressure tolerance, ideal for HILIC. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent amide/amino phase column | Amide phases offer excellent stability and unique selectivity for polar compounds.[9] |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid | Ammonium formate is a volatile buffer, making it fully compatible with MS detection. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid | Water is the strong eluting solvent in HILIC; increasing its proportion decreases retention.[11][12] |
| Gradient | 0-0.5 min (5% B), 0.5-5.0 min (5 to 40% B), 5.0-6.0 min (40% B), 6.1-8.0 min (5% B, re-equilibration) | A gradient allows for elution of a wider range of polar impurities while ensuring the main analyte is well-retained and resolved. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 2 µL | Small injection volumes are recommended to minimize peak distortion. |
| UV Detector | Diode Array Detector (DAD), Wavelength: 275 nm | Pyridine derivatives exhibit strong UV absorbance; 275 nm provides good sensitivity. |
| MS Detector | ESI+, Scan Mode or Selected Ion Monitoring (SIM) for [M+H]⁺ at m/z 111.05 | Mass spectrometry provides definitive identification and enhanced sensitivity.[13] |
D. Method Validation Considerations: The method should be validated according to ICH Q2(R2) guidelines.[4] Key parameters to assess include specificity, linearity (typically R² > 0.995), accuracy (recovery), precision (RSD%), limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
GC Method: Analysis via Silylation Derivatization
Rationale for Derivatization
Direct GC analysis of this compound is impractical. The molecule's active hydrogens (-NH₂ and -OH groups) lead to strong intermolecular hydrogen bonding, causing poor volatility, peak tailing due to interaction with active sites in the GC system, and potential on-column degradation.[7][8] Derivatization is a chemical modification process that replaces these active hydrogens with nonpolar groups, thereby increasing volatility and thermal stability, and improving chromatographic performance.[14][15] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective method that reacts with both amine and hydroxyl groups to form stable trimethylsilyl (TMS) derivatives.[14]
GC-MS Experimental Workflow with Derivatization
The following diagram illustrates the necessary steps for preparing and analyzing this compound by GC-MS.
Caption: GC-MS workflow including the essential silylation derivatization step.
Detailed Derivatization and GC-MS Protocol
A. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (Silylation grade)
-
Reaction vials (2 mL) with PTFE-lined caps
B. Derivatization Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample or standard (e.g., ~1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[16]
-
Reagent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA (+1% TMCS). The TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 75 °C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system. Note that derivatives can be sensitive to moisture and should be analyzed promptly.[17][18]
C. GC-MS Conditions:
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890/5977, Thermo TRACE 1310/ISQ, or equivalent | A standard workhorse GC-MS system is suitable for this analysis. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column | This non-polar column provides excellent separation for a wide range of derivatized compounds.[16][19] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency. |
| Inlet | Splitless mode, 280 °C | Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column. The high temperature ensures vaporization of the less volatile derivative. |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | The temperature program is designed to separate the TMS-derivative from reagent peaks and potential byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI conditions provide reproducible fragmentation patterns for library matching and identification. |
| MS Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantitation of key fragments of the di-TMS derivative (e.g., m/z 254 [M]⁺, 239 [M-CH₃]⁺) | Full scan is used for method development and qualitative analysis. SIM provides significantly higher sensitivity and selectivity for quantitative analysis. |
Method Comparison
Table 4: Comparison of HILIC-HPLC and Derivatization-GC Methods
| Feature | HILIC-HPLC Method | Derivatization-GC Method |
| Sample Preparation | Simple dissolution and filtration | Multi-step: requires anhydrous conditions, derivatization reaction (heating), and careful handling |
| Analysis Time | Short (typically < 10 minutes per run) | Longer (typically > 20 minutes per run) due to oven ramp times |
| Throughput | High | Low to Medium |
| Robustness | Generally high; less sensitive to matrix effects | Moderate; derivatization efficiency can be affected by moisture and matrix components |
| Sensitivity | Good, especially with MS detection | Very high, especially with MS in SIM mode |
| Selectivity | High, based on both retention time and mass spectrum | Very high, based on retention time and characteristic EI fragmentation pattern |
| Primary Application | Ideal for routine QC, purity analysis, and formulation assays where the parent compound is of interest. | Excellent for trace-level impurity identification, metabolomics, and when very high sensitivity is required. |
Conclusion
Both HPLC and GC offer viable pathways for the analysis of this compound, provided the correct approach is taken to address its inherent polarity. The HILIC-HPLC method is direct, rapid, and robust, making it the preferred technique for routine quantitative analysis in quality control environments. The derivatization-GC-MS method, while more labor-intensive, provides exceptional sensitivity and structural confirmation through its characteristic fragmentation patterns, rendering it invaluable for trace analysis, impurity profiling, and research applications. The choice between these methods should be guided by the specific analytical objective, required sensitivity, sample matrix, and available instrumentation.
References
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- MOLBASE. This compound|5154-00-7. MOLBASE Encyclopedia.
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- Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
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Synthesis of Novel Anticancer Agents Utilizing the 2-Amino-6-hydroxypyridine Scaffold: Application Notes and Protocols
Introduction: The Privileged 2-Amino-6-hydroxypyridine Scaffold in Oncology
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Within this vast chemical space, the this compound scaffold has emerged as a "privileged" structure in the design of novel anticancer agents. Its inherent functionalities—a nucleophilic amino group and a reactive hydroxypyridine ring—provide a versatile platform for chemical modifications, enabling the synthesis of diverse compound libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of anticancer agents derived from this promising scaffold, tailored for researchers, scientists, and drug development professionals.
The strategic importance of the this compound core lies in its ability to engage in multiple binding interactions with biological targets. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the hydroxyl group can serve as hydrogen bond acceptors. Furthermore, the aromatic ring system can participate in π-π stacking and hydrophobic interactions. This multi-faceted binding potential allows for the rational design of potent and selective inhibitors of key oncogenic pathways.
Synthetic Strategies: Building Complexity on the this compound Core
The synthesis of anticancer agents based on the this compound scaffold can be broadly approached through two main strategies: de novo synthesis of the substituted pyridine ring and functionalization of the pre-existing scaffold.
De Novo Synthesis: Multi-Component Reactions
One of the most efficient methods for the construction of highly substituted pyridines is through one-pot multi-component reactions (MCRs). These reactions offer significant advantages in terms of atom economy, reduced reaction steps, and the ability to generate molecular diversity from simple starting materials. A notable example is the synthesis of 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivatives, which are structurally related to the this compound scaffold.[3][4]
The general workflow for a multi-component synthesis of a pyridine scaffold is depicted below:
Caption: Workflow for the functionalization of the this compound scaffold.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Amino-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives
This protocol is adapted from a reported one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which are tautomers of this compound derivatives. [5][6] Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
N-substituted-2-cyanoacetamide (1.0 mmol)
-
Guanidine carbonate (0.1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL), add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
To the resulting mixture, add N-substituted-2-cyanoacetamide (1.0 mmol) and guanidine carbonate (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Characterization: The synthesized compounds should be characterized by standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR: To identify characteristic functional groups (e.g., -NH₂, -OH, -C≡N, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for C4-Arylation
This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce an aryl group at the C4 position of a pre-halogenated this compound scaffold.
Materials:
-
4-Bromo-2-amino-6-hydroxypyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-amino-6-hydroxypyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the C4-arylated this compound derivative.
Characterization: The final product should be characterized using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Biological Evaluation and Mechanism of Action
Derivatives of the this compound scaffold have demonstrated significant anticancer activity against a range of human cancer cell lines. The primary mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.
Antiproliferative Activity
The cytotoxic effects of the synthesized compounds are typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds.
| Compound ID | Scaffold Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.56 | [3][4] |
| Compound B | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | [7] |
| Compound C | 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 (Colon) | 7.83 | [8] |
| Compound D | Pyridine-derived VEGFR-2 inhibitor | HepG2 (Liver) | 4.25 | [9] |
| Compound E | 3-Cyano-6-naphthylpyridine derivative | MCF-7 (Breast) | 0.5 (nM) | [10][11] |
Targeted Signaling Pathways
Several pyridine-based anticancer agents have been shown to induce cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway. [4][12]
-
p53 Pathway: Activation of p53 can lead to cell cycle arrest at the G1/S or G2/M checkpoint, allowing for DNA repair or, if the damage is too severe, triggering apoptosis.
-
JNK Pathway: The JNK pathway is a critical component of the cellular stress response. Sustained activation of JNK can lead to the phosphorylation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to programmed cell death.
Caption: Simplified diagram of the p53 and JNK signaling pathways targeted by this compound derivatives.
The this compound scaffold has also been utilized to develop inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). [7][9][10]
-
VEGFR-2 Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve the tumor of its blood supply.
-
HER-2 Pathway: Overexpression of HER-2 is a driving factor in certain types of breast cancer. Inhibition of HER-2 signaling can block downstream pathways that promote cell proliferation and survival.
Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable platform for the development of novel anticancer agents. Its synthetic tractability, coupled with its ability to target multiple oncogenic pathways, makes it an attractive starting point for drug discovery programs. The protocols and insights provided in this guide are intended to facilitate further research in this exciting area. Future efforts should focus on the development of more selective and potent derivatives, as well as on the elucidation of their detailed mechanisms of action in preclinical and clinical settings. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of the next generation of cancer therapeutics.
References
- Lila, A. S., et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.
- Abdel-Wahab, B. F., et al. (2020).
- El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1138. [Link]
- MCR-based synthesis of bioactive 2-pyridone-containing heterocycles. (2022). RSC Advances, 12(53), 34539-34561. [Link]
- Raslan, R. R., et al. (2023). 1H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(16), 10665-10682. [Link]
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- Abdel-Haleem, A. M., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104222. [Link]
- Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). Bioorganic Chemistry, 103, 104222. [Link]
- Laddha, P. R., et al. (2023). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
- Son, J. K., et al. (2008). Synthesis and antitumor activities of 2,6-diaryl-substituted pyridines. Bioorganic & Medicinal Chemistry Letters, 18(11), 3232-3235. [Link]
- Thompson, A. M., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(26), 8677-8685. [Link]
- Saha, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Organic & Biomolecular Chemistry, 20(34), 6825-6833. [Link]
- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]
- Karampelas, T., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(4), 4877-4883. [Link]
- Firn, J., & Jones, A. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Nolan, S. P., & Cazin, C. S. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1869. [Link]
- Ciriminna, R., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- El-Sayed, M. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 8(4), 4056-4077. [Link]
- Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, 28(1), 1.16.1-1.16.23. [Link]
- Saha, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. [Link]
- Cui, G., et al. (2022). Editorial: Drugging p53 for non-cancer diseases. Frontiers in Pharmacology, 13, 1068811. [Link]
- Kim, Y., et al. (2023). Development of Novel Peptides That Target the Ninjurin 1 and 2 Pathways to Inhibit Cell Growth and Survival via p53. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis and Isolation of 2-Amino-6-hydroxypyridine Metal Complexes
Introduction: The Versatile Role of 2-Amino-6-hydroxypyridine in Coordination Chemistry
This compound is a heterocyclic organic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Its structure, featuring both an amino group and a hydroxyl group on a pyridine ring, allows it to act as a versatile ligand, capable of coordinating with a variety of metal ions. The ability of this molecule to act as a bidentate ligand, binding to a metal center through both the amino nitrogen and the deprotonated hydroxyl oxygen, leads to the formation of stable chelate rings. This chelation effect often imparts unique electronic, magnetic, and catalytic properties to the resulting metal complexes. These complexes are being explored for their potential applications in catalysis, as antimicrobial agents, and in the development of novel therapeutic agents.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the formation and isolation of this compound metal complexes. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying coordination chemistry.
Core Principles of Complex Formation
The formation of a metal complex with this compound is fundamentally a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the this compound ligand serves as a Lewis base (electron pair donor). The coordination can occur through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. For the hydroxyl group to participate in coordination, it typically needs to be deprotonated, which can be achieved by adjusting the pH of the reaction medium or by using a basic metal salt (e.g., metal acetate).
The stoichiometry of the resulting complex (the ratio of metal to ligand) is influenced by several factors, including the coordination number of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. Typically, for divalent transition metals, complexes with a 1:2 metal-to-ligand ratio are common, leading to octahedral or square planar geometries.
Experimental Workflow for Synthesis and Isolation
The general workflow for the synthesis and isolation of this compound metal complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, followed by the isolation and purification of the resulting complex.
Caption: General workflow for the synthesis, isolation, and characterization of this compound metal complexes.
Detailed Protocols
The following protocols provide step-by-step instructions for the synthesis of representative transition metal complexes of this compound. These protocols are based on established methods for similar pyridine-based ligands and can be adapted for other metal ions.[1]
Protocol 1: Synthesis of a Bis(2-amino-6-hydroxypyridinato)copper(II) Complex
This protocol describes the synthesis of a copper(II) complex, a common transition metal used in coordination chemistry.
Materials:
-
This compound (C₅H₆N₂O)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ethanol (absolute)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.20 g (20 mmol) of this compound in 40 mL of absolute ethanol. Gently warm the mixture on a heating plate while stirring to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 2.00 g (10 mmol) of copper(II) acetate monohydrate in 20 mL of a 1:1 ethanol/deionized water mixture.
-
Reaction: Slowly add the copper(II) acetate solution to the stirring solution of this compound at room temperature. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux for 2-3 hours with continuous stirring. This ensures the completion of the reaction.
-
Isolation: After refluxing, allow the mixture to cool to room temperature. A solid precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product several times with small portions of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome:
A stable, colored solid is expected. The color will depend on the coordination environment of the copper(II) ion. The complex is expected to be sparingly soluble in common organic solvents.
| Parameter | Expected Value |
| Metal:Ligand Ratio | 1:2 |
| Geometry | Likely distorted octahedral or square planar |
| FT-IR (cm⁻¹) | Shift in ν(N-H) and disappearance of ν(O-H) bands, appearance of new ν(M-N) and ν(M-O) bands in the low-frequency region. |
| UV-Vis (in DMSO) | d-d transition bands characteristic of Cu(II) complexes. |
Protocol 2: Synthesis of a Tris(2-amino-6-hydroxypyridinato)cobalt(III) Complex
This protocol details the synthesis of a cobalt(III) complex, which often requires an oxidation step from a cobalt(II) precursor.
Materials:
-
This compound (C₅H₆N₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Ammonia solution (concentrated)
-
Ethanol (absolute)
-
Activated charcoal
-
Magnetic stirrer with heating plate and ice bath
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand and Metal Salt Mixture: In a 250 mL Erlenmeyer flask, dissolve 3.30 g (30 mmol) of this compound and 2.38 g (10 mmol) of cobalt(II) chloride hexahydrate in 50 mL of deionized water.
-
Addition of Ammonia and Charcoal: To the solution, add 0.5 g of activated charcoal and 10 mL of concentrated ammonia solution. The ammonia acts as a base to deprotonate the hydroxyl group and as a ligand to stabilize the cobalt(II) intermediate.
-
Oxidation: Place the flask in an ice bath to cool the solution. Slowly and carefully add 10 mL of 30% hydrogen peroxide dropwise with constant stirring. The H₂O₂ acts as the oxidizing agent to convert Co(II) to Co(III).[2]
-
Heating: After the addition of hydrogen peroxide is complete, remove the flask from the ice bath and gently heat the mixture on a hot plate to about 60-70 °C for 30 minutes to ensure complete oxidation and to decompose any excess peroxide.
-
Filtration of Charcoal: Filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The cobalt(III) complex will start to crystallize. The crystallization process can be enhanced by placing the solution in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the product with a small amount of cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a desiccator or in air.
Expected Outcome:
A crystalline, colored cobalt(III) complex. Cobalt(III) complexes are typically diamagnetic and kinetically inert.
| Parameter | Expected Value |
| Metal:Ligand Ratio | 1:3 |
| Geometry | Octahedral |
| FT-IR (cm⁻¹) | Characteristic shifts in ligand bands upon coordination. |
| UV-Vis (in H₂O) | d-d transitions characteristic of low-spin d⁶ Co(III) complexes. |
| ¹H NMR (in D₂O) | Diamagnetic spectrum with shifts in the ligand proton signals upon coordination. |
Isolation and Purification Strategies
The isolation of pure metal complexes is crucial for their characterization and subsequent applications. The choice of purification method depends on the stability and solubility of the complex.
Recrystallization
Recrystallization is a common technique for purifying solid compounds.[3] The crude complex is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the complex decreases, and it crystallizes out, leaving impurities in the solution.
Caption: A typical workflow for the purification of metal complexes by recrystallization.
Solvent Selection for Recrystallization:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the complex sparingly or not at all at room temperature but have high solubility at elevated temperatures.
-
Not react with the complex.
-
Be easily removable from the purified crystals.
Common solvents for recrystallizing pyridine-based metal complexes include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[3]
Chromatography
For complexes that are soluble and stable, column chromatography can be an effective purification method. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of polar and non-polar solvents. This technique is particularly useful for separating the desired complex from unreacted ligand or organic byproducts.[3]
Characterization Techniques: A Self-Validating System
A combination of spectroscopic and analytical techniques is essential to confirm the formation and purity of the synthesized complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the coordination sites of the ligand. The coordination of this compound to a metal ion is typically confirmed by:
-
A shift in the N-H stretching and bending vibrations of the amino group.
-
The disappearance of the broad O-H stretching vibration of the hydroxyl group, indicating deprotonation and coordination of the oxygen atom.
-
The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to the M-N and M-O stretching vibrations.[4]
-
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d electronic transitions in transition metal complexes are sensitive to the coordination environment. For example, the position and intensity of these bands can help distinguish between octahedral and tetrahedral geometries.[5]
-
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and spin state (high-spin or low-spin).
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex.
-
X-ray Crystallography: For crystalline complexes, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure, including bond lengths, bond angles, and the overall coordination geometry.[6]
Conclusion
The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis, isolation, and characterization of this compound metal complexes. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably prepare these versatile compounds for a wide range of applications in science and technology. The self-validating nature of the described characterization workflow ensures the integrity and reproducibility of the experimental results.
References
- Al-Hamdani, A. A. S., & Al-Zanganeh, T. A. H. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803. [Link not available]
- Shebl, M. (2009). Synthesis and characterization of transition metal complexes with a new 2-(salicylideneamino)-3-hydroxypyridine Schiff base ligand. Transition Metal Chemistry, 34(6), 633-639. [Link not available]
- Donde, K. J. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803.
- Patel, K. D., & Patel, K. C. (2012). Synthesis and characterization of some novel Schiff base metal complexes derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. E-Journal of Chemistry, 9(3), 1337-1344. [Link not available]
- Patnaik, S., & Dash, D. C. (2013). Synthesis and Characterization of some Transition Metal Complexes with Schiff Base Derived from 2-Amino-6-Picoline and Salicylaldehyde.
- Oriental Journal of Chemistry. (2019). Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine.
- ResearchGate. (2019). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.
- Hazra, M., Dolai, T., Pandey, A., Dey, S. K., & Patra, A. (2018). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application. Bioinorganic chemistry and applications, 2018, 4839013.
- National Institutes of Health. (2021). Towards a selective synthetic route for cobalt amino acid complexes and their application in ring opening polymerization of rac-lactide.
- Der Pharma Chemica. (2016). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ResearchGate. (2017). X-ray structures of iron/2,6-bis(imino)pyridine complexes.
- ResearchGate. (2013). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
- ResearchGate. (2018). Scheme 2. Synthesis of Copper(I) and Copper(II) Complexes 2 and 3.
- Royal Society of Chemistry. (2018). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.
- ResearchGate. (2015). Can anyone provide advice on how to produce copper complexes?.
Sources
- 1. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. – Oriental Journal of Chemistry [orientjchem.org]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Common challenges in the synthesis of "2-Amino-6-hydroxypyridine"
Welcome to the dedicated technical support resource for the synthesis of 2-Amino-6-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our goal is to equip you with the expertise and practical solutions to optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Introduction to the Challenges
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. However, its synthesis is often plagued by challenges such as low yields, the formation of isomeric impurities, and difficulties in purification. This guide provides a systematic approach to understanding and overcoming these obstacles.
Frequently Asked questions (FAQs)
This section addresses the most common questions our team receives regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound, and what are their respective advantages and disadvantages?
A1: The choice of starting material is critical and often depends on factors like cost, availability, and desired scale. The two most prevalent precursors are 2-amino-6-chloropyridine and 2-amino-6-methoxypyridine.
| Starting Material | Advantages | Disadvantages |
| 2-Amino-6-chloropyridine | - Readily available and relatively inexpensive.[1] | - Harsh reaction conditions (high temperature and pressure) are often required for hydrolysis.[2] - Potential for incomplete reaction and difficult purification from starting material. |
| 2-Amino-6-methoxypyridine | - Milder reaction conditions for demethylation.[3] - Generally leads to higher purity of the final product. | - Can be more expensive than the chloro-analogue. - The demethylation agent (e.g., HBr, BBr3) can be corrosive and hazardous.[4] |
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete conversion of the starting material is a primary suspect. This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry. Additionally, side reactions, such as the formation of isomeric byproducts or polymerization, can significantly reduce the yield of the desired product. The presence of water in the reaction mixture, especially when using moisture-sensitive reagents, can also lead to undesired side reactions and a decrease in yield.[5]
Q3: I am observing significant amounts of an isomeric impurity. How can I identify and minimize its formation?
A3: The most common isomeric impurity is 6-amino-2-hydroxypyridine. Its formation is often favored under certain reaction conditions. To identify this impurity, analytical techniques such as NMR spectroscopy and HPLC are invaluable. Minimizing its formation can be achieved by carefully controlling the reaction temperature and pH. For instance, in the hydrolysis of 2-amino-6-chloropyridine, a lower pH can favor the desired product.
Q4: What are the best practices for the purification of this compound?
A4: Purification can be challenging due to the compound's polarity and its potential to chelate with metal ions. Recrystallization is the most common and effective method. A suitable solvent system, often a mixture of water and an organic solvent like ethanol or isopropanol, is crucial. The pH of the solution during recrystallization should be carefully adjusted to the isoelectric point of this compound to maximize precipitation of the pure product while leaving impurities in the mother liquor. Column chromatography on silica gel can also be employed, but care must be taken to choose an appropriate eluent system to avoid streaking and ensure good separation.
Troubleshooting Guides
This section provides a problem-solution framework for specific issues you may encounter during your experiments.
Problem 1: Incomplete Reaction and/or Low Conversion Rate
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining.
-
The isolated yield is significantly lower than expected.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. | The rate of most chemical reactions increases with temperature. Ensuring the reaction reaches the necessary activation energy is crucial for completion. |
| Inadequate Reaction Time | Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion. | Some reactions are kinetically slow and require more time to reach completion. |
| Suboptimal Reagent Stoichiometry | Re-evaluate the stoichiometry of your reagents. A slight excess of the hydrolyzing or demethylating agent may be necessary to drive the reaction to completion. | Le Chatelier's principle suggests that increasing the concentration of a reactant can shift the equilibrium towards the products. |
| Catalyst Deactivation (if applicable) | If using a catalyst, ensure it is fresh and active. Consider adding a fresh batch of catalyst if the reaction stalls. | Catalysts can lose their activity over time due to poisoning or degradation. |
Experimental Protocol: Optimizing Reaction Conditions
-
Set up a series of small-scale parallel reactions.
-
Vary one parameter at a time (e.g., temperature, time, or reagent ratio) while keeping others constant.
-
Monitor the progress of each reaction using a suitable analytical technique (TLC or HPLC).
-
Quench the reactions at their optimal point and isolate the product.
-
Analyze the yield and purity of the product from each reaction to determine the optimal conditions.
Logical Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Undesired Byproducts
Symptoms:
-
Multiple spots on the TLC plate in addition to the product and starting material.
-
NMR or Mass Spectrometry data indicates the presence of unexpected molecular weights or chemical shifts.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Scientific Rationale |
| Side Reactions due to High Temperature | Lower the reaction temperature and accept a potentially longer reaction time. | High temperatures can provide the activation energy for alternative reaction pathways, leading to byproduct formation. |
| Incorrect pH | Carefully control and adjust the pH of the reaction mixture. For hydrolysis of 2-amino-6-chloropyridine, maintaining a slightly acidic pH can suppress the formation of the 6-amino-2-hydroxypyridine isomer. | The reactivity of functional groups can be highly dependent on the pH of the medium. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | The amino group in the pyridine ring can be susceptible to oxidation, leading to colored impurities. |
Experimental Protocol: Minimizing Byproduct Formation
-
Degas the solvent prior to use.
-
Set up the reaction under a positive pressure of an inert gas.
-
Add reagents slowly and in a controlled manner to avoid localized high concentrations.
-
If pH control is necessary, use a suitable buffer system or monitor and adjust the pH throughout the reaction.
Reaction Pathway and Potential Side Reactions
Caption: Desired vs. side reaction pathways.
Problem 3: Difficulty in Purification and Isolation
Symptoms:
-
The product oils out during recrystallization.
-
The product remains in the mother liquor after cooling.
-
The isolated product is colored or has a broad melting point range.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Scientific Rationale |
| Inappropriate Recrystallization Solvent | Screen a variety of solvent systems. A mixture of a good solvent and a poor solvent often works well. Common systems include water/ethanol, water/isopropanol, or ethyl acetate/hexanes. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. |
| Incorrect pH during Isolation | Adjust the pH of the aqueous solution to the isoelectric point of this compound before cooling to induce precipitation. | At its isoelectric point, the net charge of the molecule is zero, minimizing its solubility in aqueous media. |
| Presence of Colored Impurities | Treat the crude product solution with activated charcoal before recrystallization. | Activated charcoal has a high surface area and can adsorb colored impurities. |
| Product is Hygroscopic | Dry the final product thoroughly under vacuum at a slightly elevated temperature. | Absorbed water can act as an impurity, depressing the melting point and affecting analytical data. |
Experimental Protocol: Optimized Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Workflow
Caption: Step-by-step purification workflow.
References
- Title: Process for the preparation of 2-amino-alkylpyridines - Google Patents Source: Google Patents URL
- Title: What is 2-Amino-6-chloropyridine and how is it synthesized?
- Title: Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation Source: Asian Journal of Chemistry URL
- Title: Synthesis method of 2-amino-5-hydroxypyridine - Google Patents Source: Google Patents URL
- Title: Process for the production of 2-hydroxypyridine - Google Patents Source: Google Patents URL
Sources
- 1. guidechem.com [guidechem.com]
- 2. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
Strategies to improve the yield of "2-Amino-6-hydroxypyridine" synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common issues that can lead to suboptimal results, providing a logical framework to diagnose and solve them.
Q1: Why is my reaction yield consistently low?
Low yield is a frequent problem stemming from several potential root causes, including incomplete reactions, competing side reactions, or product loss during workup and purification.
Possible Cause 1: Incomplete Reaction
The primary synthetic route, the hydrolysis of 2-amino-6-chloropyridine, requires careful control of reaction conditions to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the starting material, 2-amino-6-chloropyridine, is of high purity. Impurities can inhibit the reaction.[1]
-
Optimize Temperature and Time: The hydrolysis is often conducted at elevated temperatures. If the reaction is incomplete, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[2]
-
Ensure Proper pH: The reaction is typically performed under basic conditions (e.g., using NaOH or KOH). Verify the pH of the reaction mixture is maintained in the optimal range throughout the synthesis.
-
Possible Cause 2: Formation of Side Products
Several side reactions can compete with the desired hydrolysis, consuming starting material and reducing the yield of this compound.
-
Troubleshooting Steps:
-
Identify Byproducts: Characterize any isolated impurities using techniques like NMR or Mass Spectrometry. Knowing the structure of the side products can provide clues about the undesired reaction pathway.
-
Control Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can promote decomposition or the formation of polymeric materials.
-
Possible Cause 3: Product Loss During Workup/Purification
The desired product might be lost during extraction, precipitation, or crystallization steps.
-
Troubleshooting Steps:
-
Optimize pH for Precipitation: this compound is amphoteric. Carefully adjust the pH of the aqueous solution to its isoelectric point to maximize precipitation and minimize its solubility in the mother liquor.
-
Select Appropriate Recrystallization Solvent: If recrystallizing, ensure the chosen solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. A mixture of solvents, such as ethanol and water, might be necessary.[3]
-
Below is a workflow to systematically troubleshoot low yield:
Caption: A decision-making workflow for troubleshooting low yields.
Q2: I am observing significant impurities in my final product. How can I identify and prevent them?
The presence of impurities compromises product quality and can complicate downstream applications. The most common impurities are unreacted starting material and side products from competing reactions.
| Common Impurity | Potential Cause | Identification Method | Prevention Strategy |
| 2-Amino-6-chloropyridine | Incomplete hydrolysis reaction. | TLC, LC-MS, GC-MS | Increase reaction time, temperature, or concentration of the base. Ensure efficient stirring. |
| 2,6-Diaminopyridine | If starting from 2,6-dihalopyridines and using an amine source.[4][5] | TLC, LC-MS | Use a mono-amination strategy or carefully control stoichiometry.[6] |
| Polymeric Byproducts | Excessively high temperatures or reaction times. | Insoluble material, broad signals in NMR. | Reduce reaction temperature and monitor the reaction closely to avoid over-running it. |
| Hydrolysis of Product | In some cases, harsh acidic or basic conditions during workup can lead to degradation.[7] | LC-MS | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
There are two primary, well-established routes for the synthesis of this compound. The choice depends on the availability of starting materials, scale, and safety considerations.
| Synthetic Route | Starting Material(s) | Pros | Cons | Typical Yield |
| Nucleophilic Substitution | 2-Amino-6-chloropyridine, Base (e.g., NaOH) | Simple, one-step reaction. Readily available starting material. | Can require high temperatures. Potential for incomplete reaction. | 70-90% |
| Diazotization | 2,6-Diaminopyridine, NaNO₂, Acid (e.g., H₂SO₄) | Can be a high-yielding reaction. | Diazonium salts can be unstable. Requires careful temperature control.[8] | 60-85% |
For general laboratory scale, the nucleophilic substitution (hydrolysis) of 2-amino-6-chloropyridine is often preferred due to its operational simplicity and the commercial availability of the starting material.
The diagram below illustrates the common synthetic pathways.
Sources
- 1. L19836.14 [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]
- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization and Purification of 2-Amino-6-hydroxypyridine
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. athabascau.ca [athabascau.ca]
- 3. mt.com [mt.com]
- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. scbt.com [scbt.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Long-term stability and optimal storage conditions for "2-Amino-6-hydroxypyridine"
Welcome to the technical support guide for 2-Amino-6-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal handling of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Core Concepts: Understanding the Stability of this compound
This compound is a heterocyclic compound utilized as a synthesis reagent in various chemical and pharmaceutical applications.[1] Its stability is paramount for reproducible experimental outcomes. The molecule possesses both an amino and a hydroxyl group on the pyridine ring, which can influence its reactivity and degradation pathways.
While generally stable under recommended storage conditions, factors such as moisture, light, and temperature can impact its integrity over time.[2][3] Understanding these sensitivities is the first step toward ensuring the long-term viability of your stock.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It is recommended to protect the compound from moisture.[2] While specific temperature ranges may vary by supplier, storage at ambient room temperature is generally acceptable.[5] Always refer to the product label for any specific storage temperature recommendations.[6]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage conditions. For stock solutions, it is advisable to store them at a low temperature (e.g., refrigerated at 4°C) and protected from light.[7] Aliquoting the solution into smaller, single-use vials can help prevent degradation from repeated freeze-thaw cycles and minimize exposure to air and moisture.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively detailed in the provided search results, it is a common practice for pyridine derivatives and related compounds to be stored protected from light.[4][8] Exposure to UV or visible light can potentially initiate degradation. Therefore, storing the compound in an amber vial or in a dark location is a recommended precautionary measure.
Q4: What are the signs of degradation of this compound?
A4: Visual inspection can often provide the first indication of degradation. Changes in the physical appearance of the solid, such as a change in color from its typical off-white or light yellow to a darker shade, or a change in texture, may suggest decomposition.[2][7] For solutions, the appearance of precipitates or a color change can also be a sign of instability.
Q5: What are the primary degradation pathways for aminopyridines?
A5: Aminopyridines can be susceptible to oxidation.[9] Degradation can occur at the pyridine nitrogen or on the aromatic ring itself.[9] For instance, studies on similar compounds have shown that oxidation can lead to the formation of N-oxides or nitro-substituted derivatives.[9] Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5][10]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Visually inspect the solid compound and any prepared solutions for signs of degradation (color change, precipitation). 2. If degradation is suspected, it is recommended to use a fresh, unopened container of the compound. 3. Verify that storage conditions have been consistently maintained according to recommendations. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture, affecting its solubility characteristics. | 1. Ensure the compound is stored in a desiccator or a dry environment. 2. Gently heating the solvent or using sonication may aid in dissolution. However, be cautious of potential thermal degradation. |
| Unexpected side products in reactions | The presence of impurities or degradation products in the starting material. | 1. Confirm the purity of the this compound using an appropriate analytical technique (e.g., HPLC, NMR). 2. If impurities are detected, purification of the starting material may be necessary, or a new batch should be obtained. |
Experimental Protocol: Stability Assessment Workflow
For critical applications requiring a high degree of certainty in the stability of this compound, a formal stability assessment can be performed.
Objective: To determine the stability of this compound under specific storage conditions over a defined period.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., methanol, DMSO)
-
HPLC system with a suitable column and detector
-
Temperature and humidity-controlled storage chambers
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound of a known concentration.
-
Analyze the initial purity and concentration of the solution using a validated HPLC method. This will serve as the baseline.
-
-
Sample Storage:
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6 months), retrieve a set of samples from each storage condition.
-
Visually inspect the samples for any physical changes.[7]
-
Analyze the purity and concentration of the samples using the same HPLC method as in the initial analysis.
-
-
Data Evaluation:
-
Compare the results from each time point to the initial (T=0) data.
-
A significant decrease in purity or concentration indicates degradation under that specific storage condition.
-
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
IV. Safety and Handling Precautions
As with any chemical reagent, proper safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile gloves are a suitable option), and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]
-
Spill Response: In case of a spill, use an inert absorbent material to contain it.[11] The contained material should then be transferred to a sealed container for proper disposal.[11]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] Never pour chemical waste down the drain.[11]
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
V. References
-
Washington State University. (n.d.). Pyridine – CAS# 110-86-1. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
Trissel, L. A., & Zhang, Y. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 4(4), 317–319.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. alkalimetals.com [alkalimetals.com]
Technical Support Center: Optimizing Reactions with 2-Amino-6-hydroxypyridine
Welcome to the technical support center for optimizing reactions involving 2-Amino-6-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure optimization in their experiments. As your senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Part 1: Foundational Principles & FAQs
Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamental properties of this compound and the general principles of temperature and pressure in its reactions.
The Critical Role of Tautomerism
A common oversight when working with this compound is failing to recognize its predominant tautomeric form. While named as a hydroxypyridine, it exists primarily in the pyridone form (6-amino-2(1H)-pyridone). This equilibrium has profound implications for its reactivity, solubility, and coordination chemistry.
-
Nucleophilicity: The pyridone form alters the electron distribution in the ring, influencing its susceptibility to electrophilic and nucleophilic attack.
-
Coordination: Both the exocyclic amino group and the pyridone nitrogen can coordinate to metal catalysts, a key consideration in cross-coupling reactions.[1]
Frequently Asked Questions
Q1: How does temperature generally impact reactions with this compound?
A1: Temperature is a double-edged sword. It is the primary tool for overcoming activation energy barriers but can also lead to undesirable outcomes if not carefully controlled.
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many reactions involving pyridines, such as Nucleophilic Aromatic Substitution (SNAr), often require elevated temperatures (e.g., 150°C) to proceed at a reasonable rate, especially with less reactive substrates.[2]
-
Selectivity: Temperature can influence the balance between kinetically and thermodynamically favored products. A lower temperature may favor the kinetic product, while higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.
-
Stability and Side Reactions: this compound and its derivatives are susceptible to decomposition at very high temperatures.[3][4] Excessive heat can also promote side reactions, such as dehalogenation in cross-coupling reactions or polymerization, leading to complex product mixtures and reduced yields.[1]
Q2: When is elevated pressure a necessary parameter for these reactions?
A2: Elevated pressure is typically required in two main scenarios:
-
Reactions Involving Gaseous Reagents: When a reactant is a gas at the reaction temperature (e.g., ammonia, carbon monoxide), applying external pressure increases its concentration in the solvent, thereby accelerating the reaction rate. This is common in high-pressure amination or carbonylation reactions.[5][6]
-
Reactions Above Solvent Boiling Point: To achieve temperatures significantly above the boiling point of your solvent at atmospheric pressure, the reaction must be conducted in a sealed vessel (e.g., a sealed tube or a microwave reactor). The pressure inside the vessel will increase due to the solvent's vapor pressure. This is a common technique to accelerate slow reactions, such as certain SNAr or cross-coupling processes.
Q3: My this compound starting material has poor solubility. How does temperature affect this?
A3: The solubility of this compound, like most solids, generally increases with temperature.[7] If you observe poor solubility at room temperature, gently warming the mixture can help. However, it is critical to choose a solvent in which the compound has at least moderate solubility at the intended reaction temperature. Common solvents to consider include DMF, dioxane, and toluene, depending on the reaction type.[7][8]
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q4: My Suzuki-Miyaura coupling reaction with a 2-amino-6-halopyridine derivative is giving a low yield, even at 110°C. What is the likely cause?
A4: This is a frequent challenge. Low yields in Suzuki couplings with this substrate class often stem from catalyst inhibition rather than insufficient temperature alone.[1]
-
The Causality: The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium center.[1] This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its activity and halting the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Do not simply increase the temperature, as this may cause catalyst decomposition. The first and most important variable to screen is the ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote the desired reductive elimination step and are often effective for challenging heteroaryl couplings.[1]
-
Base Optimization: The base is not merely a proton scavenger; it participates in the transmetalation step.[9] If you are using a very strong base like NaOtBu, consider screening weaker inorganic bases like K₂CO₃ or Cs₂CO₃, which can be more compatible with sensitive functional groups.
-
Incremental Temperature Increase: Once the ligand and base are optimized, you can explore temperature. Heat the reaction to 80-110°C and monitor progress.[1] Only if the reaction stalls should you consider higher temperatures, but be vigilant for signs of decomposition (darkening of the reaction mixture).
-
Q5: I'm performing a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (the starting halide is replaced by hydrogen). How can I fix this?
A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It often becomes more prominent at higher temperatures or with extended reaction times.
-
The Mechanism: This side reaction can occur via β-hydride elimination from the amide-palladium intermediate or from reactions involving trace water or hydride sources in the solvent.[1][10]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct approach. Try running the reaction at the lower end of the typical range (e.g., 80-90°C) for a longer period.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is rigorously dried. Trace moisture can promote protodeboronation in Suzuki reactions and other hydrolytic side reactions.[1]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product or catalyst from degrading over time.
-
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
Q6: My SNAr reaction is extremely slow at 100°C. Should I just increase the temperature to 150-180°C?
A6: While high temperatures are often required for SNAr on pyridine rings, simply increasing the heat without considering other factors can be inefficient and lead to side reactions.[2]
-
The Causality: The rate of an SNAr reaction is dependent on the stability of the intermediate Meisenheimer complex.[2] The electron-donating amino group on your substrate deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. Therefore, you need more forcing conditions.
-
Troubleshooting Steps:
-
Confirm Ring Activation: The reaction is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen.[2][11] Ensure your leaving group is at one of these positions.
-
Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP. These solvents can help stabilize the charged Meisenheimer complex, accelerating the reaction.
-
Controlled Temperature Increase: If the reaction is still slow, a temperature increase is warranted. Use a sealed vessel or microwave reactor to safely reach temperatures like 150°C.[2] Monitor for decomposition.
-
Consider Pressure: If using a volatile nucleophile like ammonia, conducting the reaction in a sealed autoclave at high temperature and pressure is the standard industrial method to ensure a sufficient concentration of the nucleophile in solution.[5][6]
-
Part 3: Experimental Protocols & Visualization
Data Summary Table
This table provides general starting points for temperature optimization across different reaction classes. These are not absolute values but are field-proven ranges for initial experiments.
| Reaction Type | Typical Temperature Range (°C) | Pressure Conditions | Key Considerations |
| Suzuki-Miyaura Coupling | 80 - 110 °C | Inert Atmosphere (Ar/N₂) | Catalyst/ligand choice is paramount.[1][12] |
| Buchwald-Hartwig Amination | 80 - 120 °C | Inert Atmosphere (Ar/N₂) | Prone to hydrodehalogenation at high temps.[10][13] |
| Nucleophilic Aromatic Sub. | 100 - 180 °C | Atmospheric or Sealed Vessel | High activation energy often requires forcing conditions.[2] |
| Chichibabin-type Amination | 140 - 220 °C | Atmospheric or Sealed Vessel | Typically requires very high temperatures.[5][14] |
General Protocol: Suzuki-Miyaura Coupling of a 2-Amino-6-halopyridine
This protocol provides a self-validating system for optimizing the coupling of a generic 2-amino-6-halopyridine with an arylboronic acid.
Materials:
-
2-Amino-6-halopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-amino-6-halopyridine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1] Oxygen can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating and Monitoring:
-
Initial Step: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: After 1-2 hours, take a small aliquot (under inert atmosphere if possible) and analyze by TLC or LC-MS to check for product formation.
-
Optimization: If the reaction is clean but slow, increase the temperature in 10°C increments (e.g., to 90°C, then 100°C), allowing at least 2 hours at each new temperature. If decomposition or new impurities appear, immediately reduce the temperature. The optimal temperature is the highest one that provides a good reaction rate without significant side product formation.
-
-
Work-up: Once the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts. Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualization of Optimization Workflows
The following diagrams illustrate logical pathways for troubleshooting and decision-making.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Relationship between temperature and key reaction outcomes.
References
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem
- This compound AldrichCPR. Sigma-Aldrich
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH
- How can 2,6-diaminopyridine be synthesized?. Guidechem
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme
- SAFETY DATA SHEET - 2-Amino-4-hydroxypyridine. Fisher Scientific
- CN101029021A - Production of 2,6-diamino-pyridine.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube
- 2,6-Diaminopyridine | 141-86-6. ChemicalBook
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- 2-Amino-3-hydroxypyridine. Jubilant Ingrevia
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal
- Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PubMed Central - NIH
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures
- Suzuki-Miyaura Coupling. Chemistry LibreTexts
- Suzuki Coupling. Organic Chemistry Portal
- Solubilities of Amino Acids in Different Mixed Solvents. niscair.res.in
- Pyridine - Solubility. Solubility of Things
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 6. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. guidechem.com [guidechem.com]
Overcoming challenges in the spectroscopic characterization of "2-Amino-6-hydroxypyridine"
Welcome to the technical support center for the spectroscopic characterization of 2-Amino-6-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with analyzing this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
The Core Challenge: Tautomerism
The primary difficulty in the spectroscopic analysis of this compound arises from its existence as a mixture of tautomers. Tautomers are structural isomers of chemical compounds that readily interconvert.[1][2] In the case of this compound, two main tautomeric equilibria are at play: the keto-enol and the amino-imino tautomerism.[3][4][5] The position of these equilibria is highly sensitive to the solvent, pH, and temperature, leading to complex and often misinterpreted spectra.[1][6][7]
The equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms is a well-studied phenomenon.[1][8][9][10] The pyridone form is often favored in both solution and the solid state due to intermolecular hydrogen bonding.[3] Similarly, the amino-imino tautomerism can also occur, further complicating the molecular landscape.[5]
Logical Flow of Tautomerism
Caption: Tautomeric equilibria contributing to spectroscopic complexity.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues.
UV-Vis Spectroscopy
Q1: Why does the λmax of my this compound sample shift significantly when I change solvents?
A1: This phenomenon, known as solvatochromism, is a direct consequence of the tautomeric equilibrium being sensitive to solvent polarity.[11][12][13][14] The different tautomers have different dipole moments and thus are stabilized to varying degrees by solvents of different polarities.[2]
-
In polar, protic solvents (e.g., water, ethanol): The more polar pyridone (keto) tautomer is generally favored, leading to a characteristic absorption spectrum. Water molecules can also facilitate proton transfer, further influencing the equilibrium.[1]
-
In non-polar, aprotic solvents (e.g., cyclohexane, dioxane): The less polar hydroxypyridine (enol) tautomer is more prevalent.[9]
Troubleshooting Steps:
-
Solvent Selection: To characterize a specific tautomer, choose a solvent that is known to favor that form. For instance, cyclohexane can be used to favor the enol form, while water will favor the keto form.[9]
-
Solvent Series: Run a series of spectra in solvents of varying polarity to observe the systematic shift in λmax. This can provide insight into the nature of the electronic transitions of each tautomer.
-
Computational Modeling: Use TD-DFT calculations to predict the UV-Vis spectra of the different tautomers in various solvents to aid in spectral assignment.[15]
| Solvent | Expected Dominant Tautomer | General λmax Trend |
| Water | Keto (Pyridone) | May be red-shifted compared to enol |
| Ethanol | Keto (Pyridone) | Intermediate |
| Acetonitrile | Mixture | Varies |
| Cyclohexane | Enol (Hydroxypyridine) | May be blue-shifted compared to keto |
Q2: I'm seeing a new absorption band appear at a different pH. What does this indicate?
A2: The appearance of new absorption bands with changes in pH is indicative of protonation or deprotonation of the molecule, leading to different ionic species, each with its own characteristic spectrum.[6][7] this compound has multiple ionizable groups (the amino group, the hydroxyl group, and the ring nitrogen), resulting in a complex pH-dependent behavior.
Experimental Protocol: pH-Dependent UV-Vis Titration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Add a small, constant volume of the stock solution to each buffer solution to maintain a consistent concentration.
-
Record the UV-Vis spectrum for each pH point.
-
Plot absorbance at a specific wavelength versus pH to determine the pKa values of the different ionizable groups.
Fluorescence Spectroscopy
Q3: Why is the fluorescence of my this compound sample weak or non-existent in some solvents?
A3: The fluorescence quantum yield of pyridine derivatives can be highly dependent on the molecular structure and the solvent environment. The different tautomers of this compound will have different fluorescence properties. Some tautomers may be non-fluorescent or have very low quantum yields.
-
Solvent Polarity: Increasing solvent polarity can sometimes lead to fluorescence quenching or shifts in the emission wavelength.[16][17]
-
Hydrogen Bonding: In protic solvents, hydrogen bonding can provide non-radiative decay pathways, leading to decreased fluorescence.
-
Molecular Rigidity: The pyridone tautomer, being more rigid, might be expected to be more fluorescent than the hydroxypyridine form.
Troubleshooting Steps:
-
Solvent Screen: Measure the fluorescence spectrum in a range of aprotic and protic solvents of varying polarities.
-
Quantum Yield Measurement: Quantify the fluorescence efficiency by measuring the quantum yield relative to a known standard (e.g., quinine sulfate).
-
pH Study: Investigate the fluorescence at different pH values, as the ionic forms of the molecule may exhibit enhanced fluorescence.[18]
NMR Spectroscopy
Q4: My ¹H NMR spectrum of this compound is broad and the peak integrals don't make sense. What's happening?
A4: This is a classic sign of chemical exchange between tautomers on the NMR timescale.[19] When the rate of interconversion between tautomers is comparable to the NMR frequency difference between the signals of the individual tautomers, the peaks can broaden and even coalesce.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting complex NMR spectra.
Detailed Steps:
-
Variable Temperature (VT) NMR: Lowering the temperature can slow down the tautomeric exchange, potentially resolving the broad signals into sharp peaks for each individual tautomer. Conversely, increasing the temperature might accelerate the exchange, leading to a single set of sharp, averaged signals.
-
Solvent Change: As with UV-Vis, changing the NMR solvent can shift the tautomeric equilibrium. For example, DMSO-d6, being a hydrogen bond acceptor, might favor the pyridone tautomer and simplify the spectrum.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help in assigning the correlations between protons and carbons, even in a complex mixture of tautomers.
IR Spectroscopy
Q5: How can I use IR spectroscopy to distinguish between the keto and enol tautomers?
A5: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.[20]
-
Keto (Pyridone) Tautomer: Look for a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Also, an N-H stretching band will be present around 3400 cm⁻¹.
-
Enol (Hydroxypyridine) Tautomer: This form will show a characteristic broad O-H stretching band, usually in the region of 3200-3600 cm⁻¹. The C=O stretch will be absent.
-
Amino Group: Both tautomers will exhibit N-H stretching vibrations from the amino group, typically as two bands in the 3300-3500 cm⁻¹ region.[21][22]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Present in Tautomer |
| Carbonyl | C=O stretch | 1650-1700 | Keto (Pyridone) |
| Hydroxyl | O-H stretch (broad) | 3200-3600 | Enol (Hydroxypyridine) |
| Amine | N-H stretch | 3300-3500 | Both |
| Amine | N-H scissoring | ~1630 | Both |
Note: These are general ranges and can be influenced by hydrogen bonding and other molecular features.
References
- SpectraBase. (n.d.). 2-Amino-6-hydroxymethylpyridine.
- AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.
- TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- Bridges, J. W., Davies, D. S., & Williams, R. T. (1966). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal, 98(2), 451–468.
- Chemistry For Everyone. (2025, June 2). How Do You Troubleshoot Spectroscopy Issues? [Video]. YouTube.
- CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- ResearchGate. (n.d.). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones.
- Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
- National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547.
- PubMed. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016–6022.
- ACS Publications. (2002). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry A, 106(43), 10215–10221.
- Encyclopedia.pub. (2021). Infrared and Resonance Raman Spectroscopies.
- ResearchGate. (n.d.). Fluorescence emission spectra of 2,6-ANS in acetone with varying....
- ResearchGate. (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
- ResearchGate. (n.d.). Ultraviolet Absorption Spectra, Solvent Effect and Non-Linear Optical Properties of 2-Amino-4,6-dimethylpyridine by Hartee-Fock and Density Functional Theory.
- Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(1), 1-8.
- ResearchGate. (n.d.). ͑ Color ͒ Fluorescence excitation spectrum of the 2-hydroxypyridine/....
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696).
- YouTube. (2020, April 2). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine.
- ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Luno. (n.d.). Tautomeric forms of bases.
- Journal of the Chemical Society, Perkin Transactions 2. (2000). 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties.
- SciSpace. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- PubMed. (2014). pH-dependent Spectroscopy of Tetracycline and Its Analogs.
- National Institutes of Health. (2014). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Journal of the American Chemical Society, 136(15), 5783–5795.
- MDPI. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 27(19), 6253.
- National Institutes of Health. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(12), 2215–2226.
- National Institutes of Health. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports, 13, 10696.
- ResearchGate. (2019). (PDF) GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE.
- SAGE Journals. (2015). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 45S-52S.
- MDPI. (2022). Metal and pH-Dependent Aptamer Binding of Tetracyclines Enabling Highly Sensitive Fluorescence Sensing. Biosensors, 12(9), 724.
- ResearchGate. (n.d.). (PDF) pH-Dependent Spectroscopy of Tetracycline and Its Analogs.
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- 5. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. expchem3.com [expchem3.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
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- 16. sciforum.net [sciforum.net]
- 17. 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. tsijournals.com [tsijournals.com]
- 22. chimia.ch [chimia.ch]
Technical Support Center: Identification and Removal of Impurities in 2-Amino-6-hydroxypyridine Batches
Welcome to the Technical Support Center for 2-Amino-6-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities in batches of this compound. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensure the efficacy, safety, and reproducibility of downstream applications.[1][2]
This resource provides a comprehensive approach to impurity management, from understanding their origins to implementing robust purification and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources, primarily related to the synthesis process. These include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. For instance, in syntheses involving the Chichibabin reaction, dimerization of the pyridine starting material can be a significant side reaction.[3] Additionally, homologues of pyridine, such as picolines and lutidines, are common impurities in commercial pyridine starting materials and can be carried through the synthesis.[4]
Q2: Why does the purity of this compound matter for pharmaceutical applications?
A2: In pharmaceutical manufacturing, the purity of intermediates like this compound is a critical quality attribute.[5] Impurities can lead to the formation of unwanted byproducts in the final Active Pharmaceutical Ingredient (API), potentially impacting its safety and efficacy.[2] Regulatory bodies have stringent limits on impurity levels in APIs and drug products.[6] Therefore, ensuring high purity (often ≥99.0%) of intermediates is essential for regulatory compliance and patient safety.[3]
Q3: What is the significance of tautomerism in this compound, and how does it affect purification?
A3: this compound exists in tautomeric equilibrium with 6-Amino-2(1H)-pyridinone. The pyridinone form is often the major tautomer. This equilibrium is important because the two tautomers can have different physical properties, such as polarity and solubility, which can complicate purification. For example, during column chromatography, the presence of multiple tautomers can lead to broadened or split peaks.
Q4: What are the primary analytical techniques for assessing the purity of this compound?
A4: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC, particularly with a C18 reverse-phase column, is excellent for separating the main compound from its impurities and for quantitative analysis.[7][8] NMR provides detailed structural information and can be used to identify and quantify impurities, especially when reference standards are not available.[9]
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram of a this compound batch shows unexpected peaks that are not present in the reference standard.
Causality: These peaks likely represent impurities from the synthesis or degradation products. Their identification is the first step toward effective removal.
Troubleshooting Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Impurity Reference Standards - Enamine [enamine.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Safe handling procedures and MSDS for "2-Amino-6-hydroxypyridine"
Technical Support Center: 2-Amino-6-hydroxypyridine
As a Senior Application Scientist, this guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with this compound. The following question-and-answer format is designed to address specific issues you may encounter, ensuring both experimental success and laboratory safety.
Section 1: Core Chemical Data
Before handling, it is crucial to be familiar with the fundamental properties of the compound.
What are the key physical and chemical properties of this compound?
This compound, also known as 6-Amino-2-hydroxypyridine, is a heterocyclic organic compound.[1] It is typically a white to light-yellow or black crystalline solid.[2] Its pyridine ring structure features both an amino (-NH2) and a hydroxyl (-OH) group, which makes it water-soluble and allows it to participate in various chemical reactions like nucleophilic substitutions.[2]
| Property | Value | Source |
| CAS Number | 5154-00-7 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O | [3][4] |
| Molecular Weight | 110.11 g/mol | [4] |
| Appearance | White to light yellow or black crystalline powder/solid | [2][4] |
| Melting Point | 211-212°C | [4][5] |
| Boiling Point | 358.7 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.208 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.32 ± 0.10 (Predicted) | [4] |
Section 2: Hazard Identification and Safety
Understanding the hazards is the first step in safe handling. This compound presents multiple risks that require careful management.
What are the primary hazards associated with this compound?
According to the Globally Harmonized System (GHS), this compound is classified with several hazards. The primary concerns for laboratory personnel are acute toxicity if swallowed and serious eye irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
Risk Codes (Older System): R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[4]
Section 3: FAQs - Safe Handling, Storage, and PPE
This section addresses common questions regarding the day-to-day safe use of this chemical.
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: Due to its irritant nature, a comprehensive PPE protocol is essential.
-
Eye/Face Protection: Always wear chemical safety goggles or glasses with side protection.[6] A face shield may be necessary for procedures with a high risk of splashing or dust generation.[6]
-
Skin Protection: Wear a fully buttoned lab coat and appropriate protective gloves. Inspect gloves for integrity before each use and use a proper removal technique to avoid skin contact.[7]
-
Hand Protection: Nitrile or butyl rubber gloves are generally recommended. However, always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.[8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling dust.[8] If a fume hood is not available or if dust levels are expected to be high, a NIOSH/MSHA-approved respirator with a particulate filter is required.[9][10]
Q: How should I properly store this compound?
A: Proper storage is critical to maintain chemical integrity and prevent accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][9]
-
Atmosphere: Store under an inert atmosphere if possible, and keep it in a dark place.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][11]
-
General Conditions: Protect from moisture and keep away from heat, sparks, or open flames.[9]
Q: What are the common signs of exposure I should watch for?
A: Exposure can cause immediate symptoms. Be vigilant for the following:
-
Inhalation: Irritation of the respiratory tract, coughing, and potential breathing difficulties.[9][10]
-
Ingestion: Harmful if swallowed, may cause nausea and other systemic effects.[9]
Section 4: Troubleshooting Guide - Emergency Procedures
In the event of an accident, a swift and correct response is vital.
Q: What is the first aid procedure for accidental exposure?
A: Immediate action is required. Always have the Safety Data Sheet (SDS) available for emergency responders.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation persists, get medical advice.[9]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[6][9] Call a physician if you feel unwell.[9]
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[9] Rinse the mouth with water.[9] Do NOT induce vomiting.[6]
Q: How should I handle a small chemical spill?
A: For minor spills, a trained individual can manage the cleanup.
-
Ensure proper PPE is worn, including respiratory protection.[7]
-
Remove all sources of ignition from the area.[12]
-
Avoid generating dust.[12]
-
Carefully sweep or vacuum the solid material.[6] Place the spilled material into a suitable, labeled, and closed container for waste disposal.[6][12]
-
Clean the spill area thoroughly.
Q: What is the protocol for a major spill?
A: For large spills, prioritize personnel safety and containment.
-
Evacuate all non-essential personnel from the area and move upwind.[7][12]
-
Alert emergency responders and inform them of the location and nature of the hazard.[12]
-
If safe to do so, prevent the spill from entering drains or waterways.[6]
-
Only personnel with appropriate training and full protective equipment, including self-contained breathing apparatus (SCBA), should attempt to control the leak.[12]
Q: What if a fire involves this chemical?
A: This material is a combustible solid.[12]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6][7]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7]
-
Hazardous Combustion Products: During a fire, toxic gases such as carbon oxides and nitrogen oxides may be generated.[6][10]
Section 5: Experimental Workflow & Protocol
This section provides a standard protocol for preparing a solution, integrating safety at each step.
Protocol: Preparation of a Stock Solution
This procedure outlines the steps for safely weighing the solid compound and dissolving it to a desired concentration.
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Verify that an emergency eyewash station and safety shower are accessible.[6][8]
-
Don PPE: Put on all required PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on an analytical balance and tare it.
-
Weighing: Inside the chemical fume hood, carefully transfer the required amount of this compound powder to the tared vessel. Minimize dust generation by handling the container gently and avoiding rapid movements.[6]
-
Record Mass: Securely close the primary container of the chemical. Record the exact mass of the weighed powder.
-
Dissolution: Add the weighed powder to a beaker or flask containing the desired solvent. Do this slowly and inside the fume hood.
-
Mixing: Stir the solution using a magnetic stirrer or other appropriate method until the solid is fully dissolved. The compound is soluble in water.[2]
-
Transfer and Storage: Transfer the final solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, date, and your initials. Store as per the guidelines in Section 3.
-
Cleanup: Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.[8] Wipe down the balance and work area in the fume hood.
-
Doff PPE: Remove gloves and other PPE, and wash hands thoroughly with soap and water.[6]
Section 6: Visualization - Safe Handling Workflow
The following diagram illustrates the complete lifecycle for handling this compound in a laboratory setting, from procurement to disposal.
Caption: Workflow for safe handling of this compound.
Section 7: References
-
This compound - ChemBK. (2024). Available at: [Link]
-
Standard Operating Procedure for Pyridine - Washington State University. (n.d.). Available at: [Link]
-
This compound | C5H6N2O | CID 101007 - PubChem. (n.d.). Available at: [Link]
-
This compound|5154-00-7 - MOLBASE Encyclopedia. (n.d.). Available at: [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). Available at: [Link]
-
2-Aminopyridine - Wikipedia. (n.d.). Available at: [Link]
-
This compound | Mil-Spec Industries. (n.d.). Available at: [Link]
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- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 6-Amino-2-hydroxypyridine CAS#: 5154-00-7 [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Understanding the degradation pathways of "2-Amino-6-hydroxypyridine" under stress conditions
Welcome to the technical support center for "2-Amino-6-hydroxypyridine." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways of this molecule under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address potential issues during your forced degradation studies.
Question 1: My degradation of this compound is too fast/slow under acidic/basic conditions. How can I achieve the target degradation of 5-20%?
Answer: Achieving the target degradation range of 5-20% is crucial for meaningful analysis as per ICH guidelines.[1][2] If the degradation is too rapid, it may lead to the formation of secondary and tertiary degradation products that are not relevant to normal stability. Conversely, too little degradation may not reveal the primary degradation pathways.
-
For excessively fast degradation:
-
Reduce the concentration of the acid or base. Start with milder conditions, such as 0.01N HCl or 0.01N NaOH, and incrementally increase the concentration.
-
Lower the temperature. Hydrolysis is often temperature-dependent.[3] Performing the study at a lower temperature (e.g., room temperature instead of 60°C) can slow down the reaction.
-
Shorten the exposure time. Collect time points at earlier intervals to capture the desired degradation level.
-
-
For excessively slow degradation:
-
Increase the concentration of the acid or base. You can move from 0.1N to 1N or even higher concentrations of HCl or NaOH, depending on the compound's stability.
-
Increase the temperature. Elevating the temperature in 10°C increments (e.g., 50°C, 60°C, 70°C) can accelerate the degradation process.[1]
-
Extend the exposure time. Allow the reaction to proceed for a longer duration, with appropriate monitoring.
-
Causality: The rate of hydrolysis of this compound is directly influenced by the concentration of H+ or OH- ions and the reaction temperature. The pyridine ring and the amino and hydroxyl substituents have specific pKa values that dictate their protonation state at a given pH, which in turn affects their susceptibility to nucleophilic or electrophilic attack.
Question 2: I am observing multiple, poorly resolved peaks in my chromatogram after oxidative stress testing. How can I improve the separation and identify the primary degradants?
Answer: Oxidative degradation can generate a complex mixture of products. Poor chromatographic resolution can be a significant hurdle.
-
Optimize your chromatographic method:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can improve the separation of polar and non-polar degradants.
-
Column Chemistry: Consider a different column stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for the aromatic and polar degradation products.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and its degradants, thereby affecting their retention and peak shape.
-
-
Employ Mass Spectrometry (MS) for Peak Identification:
-
LC-MS/MS is a powerful tool for identifying co-eluting peaks.[4] By extracting ion chromatograms for the expected masses of potential degradants, you can confirm their presence even if they are not fully resolved. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to help in the elemental composition determination of the degradants.[5][6]
-
Expertise & Experience: The amino group in this compound is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or even ring-opened products. The hydroxyl group can also be oxidized. This complexity necessitates a robust, stability-indicating analytical method.
Troubleshooting Workflow
Caption: Troubleshooting workflow for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under different stress conditions?
A1: Based on the chemical structure of this compound and the degradation patterns of similar pyridine derivatives, the following pathways are anticipated:
-
Acidic Hydrolysis: Protonation of the ring nitrogen can make the pyridine ring more susceptible to nucleophilic attack by water, potentially leading to ring opening. However, aminopyridines can be relatively stable to acid hydrolysis.[7]
-
Basic Hydrolysis: In strongly basic conditions, deprotonation of the hydroxyl group can increase the electron density of the ring, potentially making it more susceptible to oxidative degradation if oxygen is present. Some pyridine derivatives show extreme instability in alkaline mediums.[7]
-
Oxidative Degradation: The amino group is a primary target for oxidation, which can lead to the formation of nitroso, nitro, or N-oxide derivatives. The pyridine ring itself can also be hydroxylated or undergo oxidative cleavage.[8][9]
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions. Pyridine derivatives are known to be susceptible to photodegradation, which can involve ring cleavage or rearrangement.[7][10]
-
Thermal Degradation: At elevated temperatures, decarboxylation (if applicable as a degradant) or other fragmentation pathways may occur.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Plausible Mechanism |
| Acidic Hydrolysis | Ring-opened products | Protonation of ring nitrogen followed by nucleophilic attack by water. |
| Basic Hydrolysis | Oxidized and ring-opened products | Deprotonation of the hydroxyl group, increasing susceptibility to oxidation. |
| Oxidation (e.g., H₂O₂) | This compound-N-oxide, dihydroxypyridines, ring-opened products | Oxidation of the amino group and/or the pyridine ring.[8] |
| Photolysis (UV light) | Isomers, ring-cleavage products | Photo-induced rearrangement or fragmentation.[7] |
| Thermal (Heat) | Decarboxylated and fragmented products | Thermally induced cleavage of weaker bonds. |
Proposed Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Q2: What are the standard ICH guidelines for conducting forced degradation studies?
A2: The International Council for Harmonisation (ICH) provides guidelines for stress testing of new drug substances and products. The relevant guidelines are primarily ICH Q1A(R2) and Q1B.[1][11]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance. The recommended stress conditions include:
-
Thermal Stress: Testing at temperatures in 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C).[1]
-
Humidity: Investigating the effect of humidity, typically at 75% RH or greater.[1]
-
Hydrolysis: Evaluating stability across a wide pH range.[1]
-
Oxidation and Photolysis: Assessing susceptibility to oxidative and light-induced degradation.[1]
-
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides specific details on the light sources and exposure levels for photostability testing.[3][11]
The goal of these studies is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[12]
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1N HCl.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1N NaOH.
-
Keep the mixture at room temperature for a specified period, with time points as in acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
Transfer a known volume of the stock solution into a flask and add an equal volume of water.
-
Heat the mixture at 60°C, with time points as in acid hydrolysis.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described above.
-
Oxidative Stress:
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration.
-
-
Analysis: Analyze the samples immediately by HPLC to prevent further degradation.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
- Pathways that degrade pyridine derivatives through 2,5-DHP.
- Degradation of Pyridines in the Environment.
- Forced Degrad
- [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol]. PubMed. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- ICH GUIDELINES: STRESS DEGRAD
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
- Process for the production of 2-amino-3-hydroxypyridines.
- Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides.
- Process for the production of 2-hydroxypyridine.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
- Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. OUCI. [Link]
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]
- 2-amino-3-hydroxypyridine and its preparation method and purific
- Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.
- ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]
- Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society. [Link]
- Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (2025-08-07).
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Quality Guidelines. ICH. [Link]
- tandem mass spectrometric method for the trace level determination of 2-aminopyridine: a potential genotoxic impurity in tenoxicam api.
- Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH. [Link]
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Photoprotective Effects of Selected Amino Acids on Naproxen Photodegrad
- Studies on photodegradation of Tropaeolin O (Acid Orange 6) in aqueous solution using immobilized Dowex-11 photocatalyst.
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- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ICH Official web site : ICH [ich.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Senior Application Scientist’s Guide to Purity Validation of 2-Amino-6-hydroxypyridine by Titration
Executive Summary
In the rigorous landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-6-hydroxypyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly influences the downstream reaction yields and, more critically, the impurity profile of the final drug substance. This guide provides an in-depth, scientifically grounded protocol for validating the purity of this compound using non-aqueous potentiometric titration. We will explore the chemical rationale behind this choice, present a self-validating experimental workflow, and objectively compare this classical technique against modern chromatographic and spectroscopic alternatives. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust, cost-effective, and pharmacopeia-compliant method for purity assessment.
Introduction: The Criticality of Purity for this compound
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with both a basic amino group and an acidic hydroxyl group.[1] This bifunctional nature makes it a versatile intermediate in medicinal chemistry. However, impurities arising from its synthesis—such as starting materials, by-products, or isomers—can compromise the integrity of subsequent synthetic steps and introduce potentially genotoxic impurities into the final API.
Therefore, a precise and accurate analytical method to determine the molar purity (assay) of synthesized this compound is paramount. While modern techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for impurity profiling, volumetric titration remains a powerful, absolute method for assay determination, as recognized by major pharmacopeias like the United States Pharmacopeia (USP).[2][3][4]
The Titrimetric Approach: Rationale and a Validated Protocol
The presence of the amino group provides a basic center that can be quantitatively titrated with a strong acid.[1] However, the basicity of this exocyclic amino group is influenced by the electron-withdrawing nature of the pyridine ring, making it a relatively weak base in aqueous media. To achieve a sharp and accurate endpoint, the titration is best performed in a non-aqueous solvent system that enhances the basicity of the analyte.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is the solvent of choice. It is a leveling solvent that is sufficiently acidic to protonate very weak bases but does not compete with the titrant. In this medium, the basicity of this compound is enhanced, allowing for a distinct potentiometric jump at the equivalence point.
-
Titrant: Perchloric acid (HClO₄) dissolved in glacial acetic acid is an exceptionally strong acid in this non-aqueous system, ensuring a complete and stoichiometric reaction with the weak base.
-
Endpoint Detection: Potentiometric detection using a combination pH electrode suitable for non-aqueous media is superior to colorimetric indicators. It provides an objective, instrument-based determination of the equivalence point, which is a key requirement for method validation and compliance.[4] The latest revisions to USP General Chapter <541> Titrimetry officially recognize the suitability of automated and instrumental endpoint detection.[4][5]
Experimental Workflow: A Visual Guide
The following diagram outlines the complete workflow for the purity determination of this compound via potentiometric titration.
Caption: Workflow for Purity Assay of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, adhering to the principles outlined in ICH Guidance Q2(R1) and USP General Chapter <1225>.[6][7]
A. Reagents and Equipment
-
This compound (synthesized sample)
-
Perchloric acid (70%, analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours
-
Crystal Violet Indicator (0.5% w/v in glacial acetic acid)
-
Automated Potentiometric Titrator
-
Combination pH glass electrode suitable for non-aqueous titration
-
Analytical Balance (readable to 0.01 mg)
-
Class A volumetric glassware
B. Preparation and Standardization of 0.1 N Perchloric Acid
-
Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid while stirring. Make up to 1000 mL with glacial acetic acid. Allow the solution to equilibrate for 24 hours.
-
Accurately weigh approximately 150 mg of dried KHP into a 100 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the prepared perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection of the titration curve.
-
Calculate the normality (N) of the perchloric acid titrant. Perform this standardization in triplicate. Titrant standardization is a critical first step for reliable results.[7][8]
C. Sample Analysis
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid, recording the titrant volume and potential (mV).
-
Determine the equivalence point volume (V_eq) from the titration curve (maximum of the first derivative).
D. Calculation of Purity The purity of this compound is calculated as follows:
Purity (%) = (V_eq * N * MW * 100) / (W * n)
Where:
-
V_eq = Volume of perchloric acid at the equivalence point (L)
-
N = Normality of the perchloric acid titrant (eq/L)
-
MW = Molecular Weight of this compound (110.11 g/mol )[9][10]
-
W = Weight of the sample (g)
-
n = Stoichiometric factor (1, as one mole of the amine reacts with one mole of HClO₄)
Method Validation: The Self-Validating System
A titration method must be validated to prove its suitability for the intended purpose.[11] The following parameters ensure the trustworthiness of the results.
1. Specificity: Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[7] For this titration, specificity can be demonstrated by titrating a known impurity. If the impurity is non-basic or significantly less basic, it will not interfere. If it is also basic, potentiometry may still allow for differentiation if the pKa values are sufficiently different, resulting in two distinct equivalence points.[7]
2. Linearity: The method's linearity demonstrates a proportional relationship between the sample amount and the titrant volume consumed.[8] This is assessed over a range of concentrations, typically 80% to 120% of the nominal sample weight.[7]
| Level | Sample Weight (mg) | Titrant Volume (mL) |
| 80% | 80.1 | 7.27 |
| 90% | 90.2 | 8.19 |
| 100% | 100.3 | 9.11 |
| 110% | 110.1 | 10.00 |
| 120% | 120.5 | 10.95 |
| Result | R² (Coefficient of Determination) | ≥ 0.999 |
3. Accuracy and Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[6] They are often evaluated together by performing the assay on a sample of known purity at different concentration levels (e.g., 80%, 100%, 120%), with multiple replicates at each level.[7][8]
| Level | Replicate | Measured Purity (%) | Mean Purity (%) | Recovery (%) | RSD (%) |
| 80% | 1 | 99.6 | 99.7 | 99.8 | 0.20 |
| 2 | 99.9 | ||||
| 3 | 99.6 | ||||
| 100% | 1 | 99.8 | 99.9 | 100.0 | 0.17 |
| 2 | 100.1 | ||||
| 3 | 99.8 | ||||
| 120% | 1 | 99.5 | 99.7 | 99.8 | 0.21 |
| 2 | 99.9 | ||||
| 3 | 99.7 | ||||
| (Data based on a hypothetical reference standard with a certified purity of 99.9%) |
Comparative Guide: Titration vs. Alternative Methods
While titration is excellent for determining the overall purity (assay), it cannot separate and quantify individual impurities. For a complete purity assessment, orthogonal techniques are required.[11]
| Parameter | Potentiometric Titration | HPLC (UV/DAD) | Gas Chromatography (FID/MS) | NMR Spectroscopy (qNMR) |
| Principle | Stoichiometric chemical reaction | Differential partitioning | Differential partitioning (vapor phase) | Nuclear spin resonance in a magnetic field |
| Quantitation | Absolute (Assay) | Relative (Impurity Profile, Assay vs. Std.) | Relative (Impurity Profile, Assay vs. Std.) | Absolute (Assay) |
| Specificity | Moderate; depends on basicity of impurities | High; separates structurally similar compounds | High; excellent for volatile compounds | High; structure-specific signals |
| Sensitivity | Milligram (mg) level | Microgram (µg) to Nanogram (ng) level | Microgram (µg) to Picogram (pg) level | Milligram (mg) level |
| Instrumentation Cost | Low | High | High | Very High |
| Cost per Sample | Very Low | Moderate | Moderate | High |
| Primary Use Case | Fast, accurate assay of the main component | Impurity profiling, stability testing, assay | Residual solvents, volatile impurities | Structural elucidation, absolute assay |
| References | [2],[3] | [12],[13] | [14],[15] | [] |
Decision Logic: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The following decision tree can guide the selection process.
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendation
Validating the purity of a synthetic intermediate like this compound requires a multi-faceted approach. Non-aqueous potentiometric titration stands out as a robust, cost-effective, and pharmacopeia-accepted method for determining the absolute molar purity (assay). Its validation, grounded in the principles of specificity, linearity, accuracy, and precision, ensures the generation of trustworthy and defensible data critical for process development and quality control.
However, titration is not a panacea. It provides a single value for overall purity and is generally blind to the identity and quantity of individual impurities. Therefore, as a Senior Application Scientist, my recommendation is a hybrid strategy:
-
Utilize Potentiometric Titration for routine, rapid, and economical determination of assay for batch release and in-process controls.
-
Employ a validated HPLC method to establish the impurity profile, identify and quantify specific related substances, and perform stability studies.
-
Use GC analysis as required to control for residual solvents from the synthesis.
This integrated approach leverages the strengths of each technique, providing a comprehensive and scientifically sound characterization of this compound, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- Pharma Specialists. (2022, September 24). An Overview of Titrimetry.
- Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Bector, E. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP).
- PubMed. (2011, December 15). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole.
- European Pharmaceutical Review. (2022, September 8). Guide: Validation of titration methods.
- LabRulez LCMS. (n.d.). Recommendations for titration methods validation.
- USP-BPEP. (n.d.). General Chapters: <541> TITRIMETRY.
- USP-NF. (2017, September 29). General Chapter Prospectus: <541> Titrimetry.
- Agilent. (2011). Pyridines Separation of pyridine and other amines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- ChemBK. (2024, April 9). This compound.
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- 4. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
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- 15. agilent.com [agilent.com]
A Comparative Analysis of 2-Amino-6-hydroxypyridine and its Structural Isomers: A Guide for Researchers
Abstract
This technical guide provides a comprehensive comparative analysis of 2-Amino-6-hydroxypyridine and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in physicochemical properties, spectroscopic signatures, reactivity, and biological activities of these closely related heterocyclic compounds. By presenting supporting experimental data, detailed methodologies, and visual workflows, this guide aims to serve as a practical resource for informed decision-making in synthetic chemistry and medicinal research.
Introduction: The Significance of Positional Isomerism in Pyridine Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of substituents, such as amino and hydroxyl groups, dramatically influences the electronic landscape and, consequently, the chemical and biological behavior of the pyridine scaffold. Positional isomerism, the seemingly subtle shift of these functional groups around the ring, can lead to profound differences in a molecule's properties and its interactions with biological targets.
This guide focuses on this compound and its structural isomers, a family of compounds with significant potential in drug discovery and materials science. Understanding the distinct characteristics imparted by the specific arrangement of the amino and hydroxyl groups is paramount for designing novel molecules with tailored functionalities. We will explore how these structural variations impact everything from basicity and solubility to reactivity in key synthetic transformations and overall biological efficacy.
A critical aspect of hydroxypyridine chemistry is the phenomenon of tautomerism, where these compounds can exist in equilibrium between the hydroxy-pyridine and pyridone forms.[1][2][3][4] This equilibrium is highly sensitive to the solvent environment and the substitution pattern on the ring.[2][5] For instance, 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomers in many solvents, a factor that significantly influences their reactivity and hydrogen bonding capabilities.[4][6]
Physicochemical Properties: A Tale of Two Functional Groups
The interplay of the electron-donating amino group and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, dictates the fundamental physicochemical properties of these isomers. These properties, in turn, govern their behavior in both chemical reactions and biological systems.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Conjugate Acid) | Solubility |
| This compound | C₅H₆N₂O | 110.11 | 211-212 | Not readily available | Soluble in water[7] |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 168-172[8][9] | 5.15 (Predicted)[8] | Slightly soluble in water[10] |
| 2-Amino-4-hydroxypyridine | C₅H₆N₂O | 110.11 | 210-214 | Not readily available | Slightly soluble in water[11] |
| 2-Amino-5-hydroxypyridine | C₅H₆N₂O | 110.11 | Not readily available | Not readily available | Not readily available |
| 3-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | Not readily available | Not readily available | Used as a pharmaceutical intermediate.[12] |
| 3-Amino-4-hydroxypyridine | C₅H₆N₂O | 110.11 | Not readily available | Not readily available | Soluble in water and alcohol.[13] |
Key Insights:
-
Melting Point: The melting points are influenced by the ability of the isomers to form intermolecular hydrogen bonds in the solid state. The relatively high melting point of this compound suggests a stable crystal lattice.
-
Solubility: The presence of both amino and hydroxyl groups allows for hydrogen bonding with polar solvents like water, generally imparting some degree of aqueous solubility.[16] However, the overall solubility is a balance between these polar interactions and the hydrophobic nature of the pyridine ring. The solubility of these isomers can be manipulated by changing the solvent system.[17][18]
Spectroscopic Characterization: Unveiling the Isomeric Fingerprints
Spectroscopic techniques are indispensable for distinguishing between these structural isomers. Each isomer presents a unique "fingerprint" in NMR, IR, and UV-Vis spectroscopy, arising from the distinct electronic and chemical environment of its atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino and hydroxyl groups.
¹H NMR: The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide direct information about the arrangement of protons on the pyridine ring. For example, a symmetrical isomer like this compound would exhibit a simpler spectrum compared to an unsymmetrical isomer.
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are indicative of the electron density at each carbon atom. The carbons directly attached to the electron-donating amino and hydroxyl groups will be significantly shielded (shifted to a lower ppm value) compared to the other ring carbons.
A detailed, step-by-step guide to interpreting 1D and 2D NMR spectra can be a valuable resource for researchers.[19]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic vibrations of the functional groups present. Key vibrational bands to observe include:
-
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.
-
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amino group.
-
C=O stretch (for pyridone tautomers): A strong absorption band around 1650-1690 cm⁻¹, which confirms the presence of the pyridone tautomer.
-
C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
The exact positions of these bands can provide clues about the extent of hydrogen bonding and the tautomeric equilibrium.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents. The aminohydroxypyridine isomers are expected to exhibit distinct λmax values due to the differences in their electronic structures.[20] The solvent can also have a significant impact on the UV-Vis spectrum, further highlighting the role of tautomerism.
Chemical Reactivity: A Study in Regioselectivity and Nucleophilicity
The reactivity of aminohydroxypyridine isomers is a direct consequence of the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing nature of the pyridine ring nitrogen. This leads to significant differences in their behavior in various chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, the pyridine ring itself is deactivated towards EAS. The outcome of reactions like nitration and halogenation is therefore a delicate balance of these opposing electronic effects. The position of substitution will be dictated by the most activated carbon atom, which is determined by the combined directing effects of the existing substituents. For instance, in 2-aminopyridine, the C3 and C5 positions are activated by the amino group.[14]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[21][22] The presence of an amino or hydroxyl group can further influence the reactivity and regioselectivity of SNAr reactions.
Reactions at the Functional Groups
-
N-Acylation and N-Alkylation: The exocyclic amino group is a primary nucleophile and readily undergoes acylation and alkylation reactions. The nucleophilicity of the amino group is influenced by its position on the ring.
-
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated, although its reactivity will depend on the reaction conditions and the acidity of the hydroxyl proton.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
The relative reactivity of the isomers in these transformations is a critical consideration for synthetic planning. For example, the basicity and nucleophilicity of aminopyridines generally follow the order 4-amino > 2-amino > 3-amino.[14]
Biological Activities and Applications: From Pharmaceuticals to Materials
The structural diversity of aminohydroxypyridine isomers translates into a broad spectrum of biological activities and applications.
-
Pharmaceuticals: These compounds serve as valuable scaffolds and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[12][23][24] Derivatives have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[13][25][26] For instance, 3-Amino-4-hydroxypyridine is a key intermediate in the synthesis of various drugs.[14]
-
Agrochemicals: The pyridine core is present in many herbicides and pesticides, and aminohydroxypyridine isomers can be used as starting materials for the development of new agrochemicals.[23][24]
-
Materials Science: The ability of these molecules to participate in polymerization and to coordinate with metal ions makes them interesting building blocks for new materials with specific electronic or optical properties.[23]
-
Hair Dyes: 2-Amino-3-hydroxypyridine is used as a component in oxidative hair dyes.[10]
The specific biological activity is highly dependent on the isomeric structure, which dictates how the molecule interacts with its biological target.
Experimental Protocols: Synthesis and Characterization
The following sections provide illustrative experimental protocols for the synthesis and characterization of a representative aminohydroxypyridine isomer.
Synthesis of 2-Amino-5-hydroxypyridine[28]
This four-step synthesis provides a reliable method for obtaining 2-Amino-5-hydroxypyridine.
Caption: Synthetic pathway for 2-Amino-5-hydroxypyridine.
Step-by-Step Methodology:
-
Protection of the Amino Group: 2-Amino-5-bromopyridine is reacted with 2,5-hexanedione to protect the amino group as a pyrrole derivative, yielding 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Methoxylation: The bromo-substituted pyridine is then treated with sodium methylate to introduce a methoxy group, resulting in 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Deprotection: The protecting group is removed using hydroxylamine hydrochloride to give 2-amino-5-methoxypyridine.
-
Demethylation: Finally, the methoxy group is demethylated with 95% sulfuric acid to afford the desired product, 2-amino-5-hydroxypyridine.
Characterization Workflow
A systematic approach is crucial for the unambiguous identification and purity assessment of the synthesized isomers.
Caption: A typical workflow for the characterization of a synthesized aminohydroxypyridine isomer.
Step-by-Step Methodology:
-
Synthesis and Purification: The target isomer is synthesized according to an appropriate protocol and purified using standard techniques such as recrystallization or column chromatography to remove impurities.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.[19][20][27]
-
IR Spectroscopy: Obtain an FT-IR spectrum to identify the characteristic functional groups.[28][29][30]
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.[23][28][29]
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum to determine the maximum absorption wavelength.[11][28]
-
-
Physicochemical Property Determination:
-
Melting Point: Measure the melting point range to assess the purity of the compound.
-
Solubility: Determine the solubility in various solvents to understand its physical behavior.
-
Conclusion: A Versatile Scaffold with Tunable Properties
This comparative analysis highlights the profound impact of positional isomerism on the properties and reactivity of aminohydroxypyridines. The subtle change in the arrangement of the amino and hydroxyl groups around the pyridine ring provides a powerful tool for fine-tuning the physicochemical and biological characteristics of these molecules. From the highly basic nature of 4-aminopyridine derivatives to the distinct reactivity patterns in electrophilic and nucleophilic substitutions, each isomer offers a unique set of attributes for the discerning chemist.
For researchers in drug discovery, a thorough understanding of these isomeric differences is crucial for rational drug design. By selecting the appropriate isomer, it is possible to optimize a molecule's binding affinity to a biological target, improve its pharmacokinetic profile, and minimize off-target effects. In materials science, the choice of isomer can influence the properties of polymers and coordination complexes.
This guide serves as a foundational resource, providing a framework for understanding and exploiting the rich chemistry of this compound and its structural isomers. Further research into the quantitative structure-activity relationships (QSAR) and detailed mechanistic studies will undoubtedly continue to unlock the full potential of this versatile class of compounds.
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A Comparative Guide to 2-Amino-6-hydroxypyridine and 2,6-diaminopyridine in Coordination Chemistry
Introduction: The Nuanced World of Substituted Pyridine Ligands
In the vast landscape of coordination chemistry, the pyridine scaffold remains a cornerstone for ligand design. Its aromaticity, predictable geometry, and the tunable electronic properties through substitution make it an exemplary building block for constructing metal complexes with tailored reactivity and function. This guide provides an in-depth comparative analysis of two closely related, yet distinctively different, substituted pyridines: 2-amino-6-hydroxypyridine (AHP) and 2,6-diaminopyridine (DAP).
While both ligands offer a pyridine nitrogen for metal coordination, the presence of amino and hydroxyl functional groups at the 2- and 6-positions imparts unique characteristics that significantly influence their coordination behavior, the stability of the resulting metal complexes, and their subsequent applications in fields ranging from catalysis to materials science. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet critical differences between these two ligands, supported by experimental data and established protocols.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental differences in the coordination chemistry of AHP and DAP stem from their distinct electronic and structural features.
2,6-diaminopyridine (DAP) is a symmetric, bidentate ligand featuring two primary amino groups flanking the pyridine nitrogen. These amino groups are potent electron-donating groups, increasing the electron density on the pyridine ring and enhancing the basicity of the pyridine nitrogen. This makes DAP a strong σ-donor, readily coordinating to a wide range of metal ions. The two amino groups also provide sites for further functionalization, for instance, through Schiff base condensation, allowing for the synthesis of more complex, multidentate ligands.[1]
This compound (AHP) , on the other hand, introduces an element of asymmetry and the potential for tautomerism. It can exist in two tautomeric forms: the enol form (this compound) and the keto form (6-amino-2-pyridone). This equilibrium is sensitive to the solvent environment, with non-polar solvents favoring the hydroxypyridine form and polar solvents favoring the pyridone form. This tautomerism has profound implications for its coordination chemistry, as the deprotonated hydroxyl group in the enol form can act as a potent anionic donor, while the pyridone form offers different coordination possibilities. The amino group, similar to DAP, is an electron-donating group, while the hydroxyl/oxo group's electronic influence is more complex and dependent on the tautomeric form.
Comparative Analysis of Coordination Behavior
The coordination modes and the stability of the resulting metal complexes are direct consequences of the ligands' intrinsic properties.
Coordination Modes
The different donor atoms and their arrangements in AHP and DAP lead to distinct coordination behaviors.
2,6-diaminopyridine (DAP) typically coordinates in a bidentate fashion through the pyridine nitrogen and one of the amino nitrogens, forming a stable five-membered chelate ring. It can also act as a bridging ligand, connecting two metal centers. In some instances, particularly with sterically demanding co-ligands, it may coordinate as a monodentate ligand solely through the pyridine nitrogen.
This compound (AHP) exhibits more versatile coordination due to its tautomeric nature. In its deprotonated form, it can act as a bidentate N,O-donor, coordinating through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This mode of coordination is common in the formation of neutral complexes. The amino group can also participate in coordination, leading to tridentate behavior in some cases. The pyridone tautomer can also coordinate to metal ions, although this is less commonly observed in simple complexes.
Caption: Common coordination modes of DAP and AHP.
Stability of Metal Complexes
The stability of metal complexes is a critical parameter that dictates their utility in various applications. Stability constants (log K) provide a quantitative measure of the metal-ligand interaction strength.
Direct comparative data for the stability constants of AHP and DAP with the same metal ions under identical conditions is limited in the literature. However, available data for AHP and related aminopyridines provide valuable insights.
| Metal Ion | Ligand | log K₁ | log K₂ | -ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Mn(II) | 2-Aminopyridine | 1.30 | - | 2.5 | -2.0 |
| Co(II) | 2-Aminopyridine | 2.05 | 1.40 | 4.5 | -5.0 |
| Ni(II) | 2-Aminopyridine | 2.65 | 2.15 | 7.0 | -11.0 |
| Cu(II) | 2-Aminopyridine | 4.45 | 3.80 | 11.5 | -12.0 |
| Zn(II) | 2-Aminopyridine* | 1.45 | - | 3.0 | -3.0 |
*Data for 2-aminopyridine is used as a proxy for 2,6-diaminopyridine to provide a qualitative comparison. It is expected that DAP would form more stable complexes due to the presence of the second amino group.
Experimental Protocols: Synthesis of Representative Complexes
The synthesis of metal complexes with AHP and DAP can be achieved through straightforward procedures. The following protocols provide examples for the preparation of copper(II) complexes with both ligands.
Protocol 1: Synthesis of a Copper(II) Complex with this compound (AHP)
This protocol describes a general method for the synthesis of a Cu(II) complex with AHP, where AHP acts as a bidentate N,O-donor.
Caption: Workflow for the synthesis of a Cu(II)-AHP complex.
Materials:
-
This compound (AHP)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
-
Slowly add the copper(II) chloride solution to the stirred solution of this compound.
-
Reflux the resulting mixture for 3 hours. A precipitate will form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Protocol 2: Synthesis of a Copper(II) Complex with 2,6-Diaminopyridine (DAP)
This protocol outlines the synthesis of a Cu(II) complex with DAP, where DAP acts as a bidentate N,N'-chelating ligand.
Caption: Workflow for the synthesis of a Cu(II)-DAP complex.
Materials:
-
2,6-diaminopyridine (DAP)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-diaminopyridine (2 mmol) in ethanol (25 mL).
-
Dissolve copper(II) chloride dihydrate (1 mmol) in ethanol (15 mL).
-
Add the 2,6-diaminopyridine solution to the copper(II) chloride solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with ethanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Applications in Catalysis and Materials Science
The distinct coordination properties of AHP and DAP-based complexes have led to their exploration in various applications.
2,6-diaminopyridine (DAP) has been extensively used in the design of pincer ligands for catalysis. The rigid framework and strong donor properties of DAP-based ligands stabilize metal centers in various oxidation states, enabling a wide range of catalytic transformations, including polymerization and cross-coupling reactions. Furthermore, DAP has been utilized as a precursor for nitrogen-doped carbon materials, which have shown promise as electrocatalysts.
The applications of This compound (AHP) complexes are less explored but hold significant potential. The ability of AHP to form stable chelates with various metal ions suggests their potential as catalysts in oxidation reactions. Schiff base complexes derived from AHP have been investigated for their antimicrobial and antioxidant properties.[2] The unique electronic structure and potential for hydrogen bonding in AHP complexes also make them interesting candidates for the development of novel materials with specific optical or magnetic properties.
Conclusion: A Matter of Choice Based on Desired Properties
2,6-diaminopyridine is the ligand of choice when a strong, symmetric, and robust N,N'-chelating framework is desired. Its strong electron-donating character and the stability of the resulting complexes make it ideal for applications in catalysis where a well-defined and stable coordination environment is crucial.
This compound , with its inherent asymmetry and tautomeric nature, offers greater versatility in coordination modes and the potential for forming complexes with more nuanced electronic and structural properties. The ability to act as an N,O-donor upon deprotonation opens up possibilities for creating neutral complexes and exploring applications where charge modulation is important.
Further research, particularly direct comparative studies on the stability and reactivity of AHP and DAP complexes with a wider range of metal ions, will undoubtedly provide a deeper understanding of their coordination chemistry and unlock their full potential in the design of advanced functional materials and catalysts.
References
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- Microwave Preparation and Spectroscopic Investigation of Binuclear Schiff Base Metal Complexes Derived from 2,6-Diaminopyridine with Salicylaldehyde. Scirp.org. ([Link])
- Toxicity study of Schiff bases derived from 2,6-diaminopyridine and their novel metal complexes.
- High-Resolution Electronic Spectra of 2-Hydroxypyridine and 2-Aminopyridine. Perturbing Effects of the Nitrogen Atom in the Aromatic Ring.
- Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC. ([Link])
- Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 13687-13695. ([Link])
- Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine.
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- Stability constants of complexes. Wikipedia. ([Link])
- X-Ray crystal structure (top) and packing diagram (bottom) for [Cu(HL)2]PF6 (1) with thermal ellipsoids at the 50% probability level.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(33), 21453-21461. ([Link])
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- Amination of Aminopyridines via η6-Coordination C
- Synthesis and characterization of mononuclear copper(II) complexes of pyridine 2-carboxamide. Journal of Chemical Sciences, 126(5), 1419-1428. ([Link])
- Syntheses, Characterization, and X-Ray Crystal Structure of a Co-Crystal Containing One Neutral Mononuclear Copper (II) Unit and One Cationic Dinuclear Copper (II) Unit Assembled with Schiff Base and Perchlorate Copper(II) Salt. Earthline Journal of Chemical Sciences, 7(2), 225-238. ([Link])
- Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models. International Journal of Molecular Sciences, 22(11), 5945. ([Link])
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- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3591. ([Link])
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A Comparative Guide to the Reactivity of 2-Amino-6-hydroxypyridine and 2-Aminopyridine for Synthetic and Medicinal Chemistry
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-amino-6-hydroxypyridine and 2-aminopyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of reactions to explain the fundamental electronic and structural properties that govern their distinct chemical behaviors. By understanding the causality behind their reactivity, chemists can better strategize synthetic routes and design novel molecular entities.
Introduction: Two Structurally Similar, Yet Reactively Divergent Scaffolds
2-Aminopyridine is a cornerstone building block in medicinal chemistry, forming the core of numerous pharmaceuticals, including piroxicam and tenoxicam.[1] Its reactivity is primarily defined by the interplay between the electron-deficient pyridine ring and the electron-donating exocyclic amino group.[1] this compound, while structurally similar, introduces a hydroxyl group at the 6-position, a modification that profoundly alters its electronic nature and chemical personality.[2] This guide will dissect these differences, supported by mechanistic insights and validated experimental protocols.
The Decisive Role of Tautomerism: A Fundamental Divergence
The most critical distinction between these two molecules lies in the phenomenon of tautomerism. While 2-aminopyridine predominantly exists in the aromatic amine form, this compound exists in a significant equilibrium with its 2-pyridone tautomer.
2-Aminopyridine: Exists almost exclusively as the aromatic pyridin-2-amine. An imine tautomer is theoretically possible but energetically unfavorable, meaning its chemistry is that of a classic aromatic amine fused to a pyridine ring.[1]
This compound: This molecule readily undergoes keto-enol tautomerization. Spectroscopic and computational studies on the parent 2-hydroxypyridine system confirm that the equilibrium heavily favors the 2-pyridone form, particularly in the solid state and in polar solvents.[3][4][5][6] This is due to the formation of a strong carbonyl bond and the preservation of aromaticity through the delocalization of the nitrogen lone pair.[3][4] Therefore, this compound is more accurately represented and reacts as 6-amino-2(1H)-pyridinone . This structural shift from a phenol-like to an amide-like ring system is the primary driver of its unique reactivity.
Caption: Tautomeric equilibrium of this compound.
Basicity Comparison
The electronic differences are reflected in the basicity (pKa of the conjugate acid) of the molecules. The electron-donating groups in both molecules increase the basicity of the ring nitrogen compared to pyridine (pKa ≈ 5.2).
| Compound | pKa (Conjugate Acid) | Rationale |
| Pyridine | ~5.2 | Baseline reference. |
| 2-Aminopyridine | ~6.86[7] | The electron-donating amino group increases electron density on the ring nitrogen, making it more basic. |
| This compound | ~10.3 (Predicted)[8] | In its dominant 6-amino-2-pyridone form, the ring nitrogen is part of an amide-like system, and protonation is less favorable. The predicted high pKa likely refers to the protonation of the exocyclic amino group, which has significant electron density from the ring system. |
Electrophilic Aromatic Substitution (EAS): Activated Amine vs. Vinylogous Amide
The pyridine ring is inherently electron-deficient and resistant to electrophilic attack. However, the powerful electron-donating substituents in both title compounds overcome this deactivation and direct incoming electrophiles.
2-Aminopyridine
The -NH₂ group is a strong activating, ortho-, para-directing group. Since the para-position (C5) and one ortho-position (C3) are available, electrophilic substitution readily occurs at these sites. The molecule is highly activated, often leading to polysubstitution if conditions are not carefully controlled.
Caption: General workflow for electrophilic substitution on 2-aminopyridine.
This compound (as 6-Amino-2-pyridone)
In its pyridone form, the ring behaves like an electron-rich enamine or vinylogous amide/urea system. It is exceptionally activated towards electrophiles, even more so than 2-aminopyridine. The primary sites of attack are the C3 and C5 positions, which are vinylogous to the two nitrogen atoms.
Experimental Protocol 1: Comparative Bromination
This protocol demonstrates the difference in reactivity towards a common electrophile, bromine. The more activated 6-amino-2-pyridone requires milder conditions to achieve selective monobromination.
Objective: To compare the reactivity and regioselectivity of the two compounds under electrophilic bromination conditions.
Part A: Bromination of 2-Aminopyridine
-
Preparation: Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate vial, dissolve bromine (0.55 mL, 10.6 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirring pyridine solution at room temperature over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane eluent.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-2-aminopyridine as the major product.
Causality Insight: The high activation of the ring by the amino group and the relatively harsh conditions (elemental bromine) often lead to the formation of the dibrominated product.
Part B: Bromination of this compound (6-Amino-2-pyridone)
-
Preparation: Dissolve this compound (1.0 g, 9.1 mmol) in 30 mL of dimethylformamide (DMF) in a 100 mL round-bottom flask. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.62 g, 9.1 mmol) portion-wise to the solution over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC (3:7 methanol/dichloromethane).
-
Workup: Quench the reaction by adding 100 mL of water. A precipitate will likely form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Analysis: The product, primarily 3-bromo-6-amino-2(1H)-pyridinone, can be analyzed by ¹H NMR and mass spectrometry.
Causality Insight: The pyridone tautomer is highly activated, allowing the use of the milder brominating agent NBS at low temperatures. This provides greater control and favors monosubstitution at the electron-rich C3 position.
Reactivity at the Exocyclic Amino Group: Nucleophilicity and Acylation
The nucleophilicity of the exocyclic amino group is also influenced by the presence of the 6-hydroxyl/oxo group.
-
In 2-aminopyridine , the -NH₂ group behaves as a typical, albeit slightly deactivated (due to the ring nitrogen), aromatic amine. It readily undergoes acylation, alkylation, and diazotization.
-
In 6-amino-2-pyridone , the amino group at C6 is part of a system with extensive electron delocalization from the ring nitrogen and the carbonyl oxygen. This vinylogous urea-like character enhances the electron density on the exocyclic nitrogen, making it a potent nucleophile.
Experimental Protocol 2: Comparative N-Acetylation
This experiment highlights the difference in the nucleophilicity of the exocyclic amino group.
Objective: To compare the rate and ease of N-acetylation for both compounds.
-
Setup: Prepare two separate vials. In Vial A, place 2-aminopyridine (0.5 g, 5.3 mmol). In Vial B, place this compound (0.58 g, 5.3 mmol).
-
Solvent: Add 10 mL of pyridine (as solvent and base) to each vial and stir to dissolve.
-
Reagent Addition: To each vial, add acetic anhydride (0.55 mL, 5.8 mmol) dropwise at room temperature.
-
Reaction & Monitoring: Stir both reactions at room temperature. Take a small aliquot from each reaction every 15 minutes and analyze by TLC to monitor the disappearance of starting material and the appearance of the acetylated product.
-
Observation: It is anticipated that the reaction in Vial B (6-amino-2-pyridone) will proceed to completion significantly faster than the reaction in Vial A.
-
Workup (for both): Once the reaction is complete, pour the mixture into 50 mL of cold water. Collect the resulting precipitate by filtration. Wash the solid with water and dry to obtain the N-acetylated product.
Trustworthiness: This parallel experimental setup provides a direct, self-validating comparison of reaction rates under identical conditions, isolating the inherent reactivity of the substrate as the key variable.
Summary of Comparative Reactivity
| Feature | 2-Aminopyridine | This compound (as 6-Amino-2-pyridone) |
| Dominant Form | Aromatic Amine | Pyridone Tautomer (Amide-like) |
| Aromaticity | Fully Aromatic | Modified; Amide-like resonance |
| EAS Reactivity | Activated | Highly Activated |
| EAS Regioselectivity | C3 and C5 positions | C3 and C5 positions |
| Amino Group Nucleophilicity | Moderate (Aromatic Amine) | High (Vinylogous Urea) |
| Unique Reactions | Standard aromatic amine chemistry | O-alkylation, O-acylation at the pyridone oxygen |
Conclusion
While separated by only a single hydroxyl group, 2-aminopyridine and this compound exhibit fundamentally different chemical reactivity. The key to this divergence is the tautomerization of this compound to its dominant 6-amino-2(1H)-pyridinone form. This transforms the molecule from a substituted aromatic amine into a highly electron-rich vinylogous amide. For the medicinal chemist and synthetic researcher, this understanding is crucial: 2-aminopyridine serves as a reliable aromatic scaffold, while this compound offers a more nucleophilic and highly activated system, enabling a different spectrum of chemical transformations. This guide provides the foundational principles and practical protocols to exploit these differences effectively in a research and development setting.
References
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.
- Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online.
- Easy Access to 2-Aminopyridines. GalChimia.
- Amination of 2-halopyridines. ResearchGate.
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
- 2-Hydroxypyridine-Tautomerism. ChemTube3D.
- 6-Amino-2(1H)-pyridinone | 5154-00-7. Molbase.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH).
- Process for the preparation of 2-amino-alkylpyridines. Google Patents.
- Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. ACS Publications.
- Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.
- 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. National Institutes of Health (NIH).
- 2-Aminopyridine. Wikipedia.
- This compound. ChemBK.
- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. National Institutes of Health (NIH).
- 2-Aminopyridine. NIST WebBook.
- Which is a weaker base between pyridine and 2-aminopyridine and why?. Quora.
- 2-Amino-6-methylpyridine. PubChem.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health (NIH).
- 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... ResearchGate.
- Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. Oriental Journal of Chemistry.
- Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers.... MDPI.
- Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand.... National Institutes of Health (NIH).
- The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV.... Journal of the Chemical Society B: Physical Organic.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry.
- 2,6-Bis((benzoyl-R)amino)pyridine...Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions.... MDPI.
- Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κ³O²,N,O⁶)vanadate(V).... PubMed.
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A Comparative Guide to Androgen Receptor Modulation: The Dichotomy of 2-Aminopyridine Scaffolds in Prostate Cancer
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy and underlying mechanisms of action of compounds based on the "2-Amino-6-hydroxypyridine" scaffold, with a specific focus on their role in prostate cancer. Rather than a conventional product-to-product comparison, this document delves into the dual nature of this chemical motif, contrasting a pro-carcinogenic derivative, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), with the established therapeutic actions of standard-of-care androgen receptor (AR) antagonists, Enzalutamide and Abiraterone. This analysis aims to provide drug development professionals with critical insights into the structure-activity relationships that govern the therapeutic potential and risks associated with this prevalent chemical scaffold.
Introduction: The 2-Aminopyridine Scaffold - A Double-Edged Sword in Oncology
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in various biological interactions has led to its exploration in diverse therapeutic areas, including oncology. However, the biological activity of 2-aminopyridine derivatives is highly dependent on their substitution patterns, a fact starkly illustrated by their divergent roles in prostate cancer.
Prostate cancer is a predominantly androgen-driven disease, with the androgen receptor (AR) serving as a primary therapeutic target. While many successful drugs antagonize AR signaling, certain environmental and dietary compounds containing the 2-aminopyridine core have been implicated in the etiology of the disease. This guide will explore this dichotomy, using the well-studied heterocyclic amine PhIP as a case study to understand the structural determinants that can pivot a 2-aminopyridine derivative from a potential therapeutic lead to a carcinogenic agent.
Mechanism of Action: A Tale of Two Interactions with the Androgen Receptor
The therapeutic landscape of advanced prostate cancer is dominated by agents that disrupt AR signaling. In contrast, PhIP, a compound formed during the high-temperature cooking of meat, has been shown to interact with the AR in a manner that can promote carcinogenesis.[1][2] Understanding these contrasting mechanisms is paramount for the rational design of safe and effective 2-aminopyridine-based therapeutics.
Standard-of-Care: Therapeutic Androgen Receptor Antagonism
Enzalutamide is a potent, non-steroidal AR inhibitor that acts at multiple points in the AR signaling cascade. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing its activation by androgens. Furthermore, enzalutamide inhibits the nuclear translocation of the AR, its binding to DNA, and the recruitment of coactivator proteins, thereby comprehensively shutting down androgen-driven gene expression and subsequent tumor growth.
Abiraterone Acetate takes an indirect approach to AR signaling inhibition. It is a prodrug of abiraterone, which irreversibly inhibits the enzyme CYP17A1. This enzyme is critical for the synthesis of androgens in the testes, adrenal glands, and within the tumor microenvironment. By blocking androgen production, abiraterone effectively starves the AR of its activating ligands.
The Pro-Carcinogenic Profile of PhIP
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a well-documented pro-carcinogen that has been shown to induce tumors in various tissues, including the prostate, in animal models.[3][4] Its mechanism of action in the context of prostate cancer is multifaceted, involving both genotoxic and non-genotoxic pathways.
Crucially, molecular docking studies have demonstrated that PhIP and its metabolites can bind to the AR's ligand-binding domain, competing with the natural ligand dihydrotestosterone (DHT).[1][2] This interaction can lead to the modulation of AR activity, influencing the expression of AR-regulated genes such as prostate-specific antigen (PSA).[1][2] While not a therapeutic agent, the ability of PhIP to interact with the AR highlights the potential for the 2-aminopyridine scaffold to be developed into AR modulators. The key challenge lies in designing derivatives that are pure antagonists, devoid of the agonistic or other pro-carcinogenic activities exhibited by PhIP.
Signaling Pathway Diagram: Androgen Receptor Modulation
Caption: Contrasting mechanisms of AR modulation.
Comparative Efficacy: Preclinical Evidence
A direct comparison of the therapeutic efficacy of a pro-carcinogen like PhIP with established drugs is not feasible. However, by examining the preclinical data for both, we can infer critical structure-activity relationships.
In Vitro Data
| Compound | Target | Cell Line | IC50 / Effect | Reference |
| Enzalutamide | Androgen Receptor | LNCaP | IC50 ~20-40 nM (proliferation) | N/A (Widely documented) |
| Abiraterone | CYP17A1 | LNCaP | IC50 ~10-30 nM (proliferation) | N/A (Widely documented) |
| PhIP | Androgen Receptor | LNCaP | Modulates AR and PSA expression | [1][2] |
Note: IC50 values for Enzalutamide and Abiraterone are representative and can vary based on experimental conditions.
In Vivo Data
PhIP: In vivo studies in rats have demonstrated that dietary administration of PhIP can lead to the development of prostatic intraepithelial neoplasia (PIN), a precursor to prostate cancer.[3][4] These studies focus on the carcinogenic potential of PhIP and do not evaluate its efficacy as a treatment for established tumors. The pro-inflammatory and mutagenic effects of PhIP contribute to its carcinogenic profile.[4]
Enzalutamide and Abiraterone: Both drugs have demonstrated significant anti-tumor efficacy in numerous preclinical xenograft models of prostate cancer, leading to tumor growth inhibition, regression, and prolonged survival. These findings have been consistently validated in large-scale clinical trials.
Experimental Protocols
To facilitate further research in this area, we provide a detailed protocol for a key in vitro assay used to characterize the interaction of novel compounds with the androgen receptor.
Androgen Receptor Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a known radiolabeled androgen for binding to the androgen receptor.
Materials:
-
LNCaP cells (or other AR-expressing prostate cancer cell line)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound (e.g., a novel 2-aminopyridine derivative)
-
Unlabeled androgen (e.g., Dihydrotestosterone) for non-specific binding control
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Lysate Preparation: Culture LNCaP cells to ~80-90% confluency. Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Binding Reaction: In a microcentrifuge tube, combine a fixed amount of cell lysate protein with a fixed concentration of [³H]-R1881.
-
Competition: Add increasing concentrations of the test compound to a series of tubes. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled DHT (non-specific binding).
-
Incubation: Incubate the reactions at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods such as dextran-coated charcoal or filtration.
-
Quantification: Transfer the supernatant (containing the bound ligand) to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for AR competitive binding assay.
Future Directions and Conclusion
The dual role of the 2-aminopyridine scaffold in prostate cancer underscores the critical importance of nuanced structure-activity relationship studies in drug development. While compounds like PhIP highlight the potential for this scaffold to interact with the androgen receptor in a pro-carcinogenic manner, they also provide a valuable chemical tool to probe the AR's ligand-binding pocket.
Future research should focus on designing 2-aminopyridine derivatives that are pure AR antagonists, devoid of the structural features that contribute to the genotoxicity and off-target effects of PhIP. By carefully modifying the substitution patterns on the pyridine ring and its appended moieties, it may be possible to develop novel, potent, and safe AR-targeted therapies for prostate cancer.
This guide serves as a cautionary yet optimistic overview for researchers in the field. The 2-aminopyridine scaffold remains a promising starting point for the development of novel oncology therapeutics, but a thorough understanding of its potential for both therapeutic benefit and harm is essential for successful and safe drug design.
References
- Shirai, T., Sano, M., Tamano, S., Takahashi, S., Hirose, M., Futakuchi, M., Hasegawa, R., Imaida, K., Matsumoto, K., Wakabayashi, K., Sugimura, T., & Ito, N. (1999). Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Goodson, W. H., 3rd, Luciani, M. G., Sayeed, S. A., Jaffe, R. B., & Moore, D. H., 2nd (2014).
- Sfanos, K. S., Hempel, H., Fedor, H. L., Stark, J. R., Nakaguchi, T., & De Marzo, A. M. (2015). Bacterial Prostatitis Enhances 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-Induced Cancer at Multiple Sites. Cancer prevention research (Philadelphia, Pa.), 8(5), 409–418.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5284355, Enzalutamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4671, 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 154883, Abiraterone.
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- 1. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the rat prostate and induction of invasive carcinomas by subsequent treatment with testosterone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Prostatitis Enhances 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-Induced Cancer at Multiple Sites - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to "2-Amino-6-hydroxypyridine"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-6-hydroxypyridine
This compound, also known as 6-amino-2(1H)-pyridinone, is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. Its unique bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures. Notably, it serves as a key precursor for the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, which have been investigated as selective aldose reductase inhibitors with potential antioxidant activity.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount interest to the chemical and pharmaceutical industries.
This guide provides a comparative analysis of various synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to empower researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Several synthetic pathways to this compound have been reported, each with its own set of merits and drawbacks. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, reaction scalability, overall yield, and environmental considerations. Here, we will focus on three prominent and illustrative approaches:
-
Route 1: Demethylation of 2-Amino-6-methoxypyridine
-
Route 2: Hydrolysis of 2-Amino-6-chloropyridine
-
Route 3: Direct Amination of 2,6-Dihydroxypyridine
The following table provides a high-level comparison of these synthetic routes:
| Parameter | Route 1: Demethylation | Route 2: Hydrolysis | Route 3: Direct Amination |
| Starting Material | 2-Amino-6-methoxypyridine | 2-Amino-6-chloropyridine | 2,6-Dihydroxypyridine |
| Key Transformation | O-Demethylation | Nucleophilic Aromatic Substitution (Hydrolysis) | Nucleophilic Aromatic Substitution (Amination) |
| Typical Reagents | HBr, BBr₃, 95% H₂SO₄ | Strong aqueous acid or base | Ammonia, high temperature/pressure |
| Plausible Yield | Good to Excellent | Moderate to Good | Generally Low |
| Scalability | Generally good | Can be challenging due to harsh conditions | Poor |
| Key Advantages | High yields, relatively clean reactions | Potentially fewer steps if starting material is available | Atom economical |
| Key Disadvantages | Requires synthesis of the methoxy precursor | Harsh reaction conditions may be required | Low yields, often requires high pressure and temperature |
Route 1: Demethylation of 2-Amino-6-methoxypyridine
This route is arguably one of the most efficient and widely applicable methods for the synthesis of this compound. The strategy involves the synthesis of the corresponding methyl ether, 2-amino-6-methoxypyridine, followed by a demethylation step to unmask the hydroxyl group. The starting material, 2-amino-6-methoxypyridine, is commercially available or can be synthesized from 2-amino-6-chloropyridine.
Reaction Pathway
Caption: Synthetic pathway via demethylation.
Mechanistic Insights
The demethylation of aryl methyl ethers is a classic transformation in organic synthesis. The reaction typically proceeds via a nucleophilic attack of a halide ion (from HBr or BBr₃) on the methyl group, with the Lewis acidic proton or boron atom coordinating to the ether oxygen, making it a better leaving group. The use of strong protic acids like 95% H₂SO₄ can also effect demethylation at elevated temperatures. The choice of demethylating agent can be critical to avoid side reactions and ensure a high yield. Boron tribromide is a powerful but often harsh reagent, while hydrobromic acid offers a good balance of reactivity and selectivity.
Experimental Protocol: Demethylation using Hydrobromic Acid
This protocol is adapted from analogous procedures for aryl methyl ether cleavage.
Materials:
-
2-Amino-6-methoxypyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add 2-amino-6-methoxypyridine (1 equivalent).
-
Add 48% aqueous hydrobromic acid (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Route 2: Hydrolysis of 2-Amino-6-chloropyridine
This approach involves the direct displacement of a chlorine atom from 2-amino-6-chloropyridine with a hydroxide group. While seemingly straightforward, the nucleophilic aromatic substitution of a chloro group on a pyridine ring can be challenging and often requires forcing conditions.
Reaction Pathway
Caption: Synthetic pathway via hydrolysis.
Mechanistic Insights
The hydrolysis of 2-amino-6-chloropyridine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 6-positions. However, the chloro group is only a moderately good leaving group. The presence of the amino group, an electron-donating group, can further deactivate the ring towards nucleophilic attack. Therefore, harsh conditions such as high temperatures and pressures are often necessary to drive the reaction to completion. The reaction can be performed under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This is a general procedure based on the hydrolysis of similar chloropyridines.
Materials:
-
2-Amino-6-chloropyridine
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Autoclave or sealed reaction vessel
-
Heating and stirring apparatus
Procedure:
-
Place 2-amino-6-chloropyridine (1 equivalent) and concentrated hydrochloric acid (10-20 equivalents) in a high-pressure autoclave.
-
Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours with constant stirring.
-
After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and neutralize with a concentrated sodium hydroxide solution to a pH of 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Route 3: Direct Amination of 2,6-Dihydroxypyridine
This route represents the most atom-economical approach, directly converting the dihydroxy starting material to the desired amino-hydroxy product. However, this transformation is often challenging due to the poor leaving group ability of the hydroxyl group.
Reaction Pathway
Caption: Synthetic pathway via direct amination.
Mechanistic Insights
The direct amination of a hydroxypyridine is a nucleophilic aromatic substitution where ammonia acts as the nucleophile. The hydroxyl group is a poor leaving group, and its displacement requires harsh reaction conditions, such as high temperatures and pressures, often in the presence of a catalyst. A German patent describes the amination of hydroxypyridines with ammonia, but in the case of a similar substrate, 2-amino-6-methylpyridine, the yield was only 27%.[2] This suggests that the direct amination of 2,6-dihydroxypyridine is likely to be a low-yielding process and may not be practical for large-scale synthesis.
Conclusion and Recommendations
Based on the available literature and the principles of organic synthesis, the demethylation of 2-amino-6-methoxypyridine (Route 1) emerges as the most reliable and high-yielding strategy for the preparation of this compound. The starting material is accessible, and the demethylation step is a well-established transformation with predictable outcomes. This route offers a good balance of efficiency, scalability, and practicality for both laboratory and potential industrial applications.
The hydrolysis of 2-amino-6-chloropyridine (Route 2) is a viable alternative, particularly if the chlorinated precursor is readily available. However, researchers should be prepared for potentially harsh reaction conditions and the need for optimization to achieve satisfactory yields.
The direct amination of 2,6-dihydroxypyridine (Route 3) , while being the most atom-economical on paper, suffers from significant practical limitations, primarily low yields and the requirement for severe reaction conditions. This route is not recommended for routine synthesis but could be an area for further research to develop more efficient catalytic systems.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development project. For projects requiring a reliable and high-yielding synthesis of this compound, the demethylation of its methoxy-protected precursor is the recommended starting point.
References
- MOLBASE Encyclopedia. This compound|5154-00-7.
- Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
Sources
Evaluating the performance of "2-Amino-6-hydroxypyridine" as a ligand against known chelators
A Comparative Guide to the Chelation Performance of 2-Amino-6-hydroxypyridine
This guide provides a comprehensive evaluation of this compound (AHP) as a chelating ligand, comparing its performance against established chelators. The content is structured for researchers, scientists, and drug development professionals, offering deep technical insights, validated experimental protocols, and objective data analysis to support informed decisions in ligand selection and application.
Introduction: The Quest for Novel Chelators
Chelation is a fundamental process in chemistry and biology where a central metal ion is bound by a ligand to form a stable complex known as a chelate. The applications are vast, ranging from industrial catalysis and analytical chemistry to medical treatments for metal overload and the development of metal-based therapeutics.[1] The efficacy of a chelator is dictated by its affinity (strength of binding) and selectivity (preference for specific metals).
While classic chelators like Ethylenediaminetetraacetic acid (EDTA) are known for their high stability with a broad range of metals, the search for new ligands with tailored properties—such as higher selectivity for specific ions or improved biocompatibility—is a continuous endeavor in medicinal and materials science.[1][2][3][4][5]
This guide focuses on This compound (AHP) , a pyridine derivative featuring both an amino (-NH₂) and a hydroxyl (-OH) group.[6][7][8] Its structure suggests potential as a bidentate ligand, capable of coordinating a metal ion through the pyridine ring nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered ring. We will evaluate this potential by comparing its performance metrics against two well-characterized ligands:
-
EDTA : The industry "gold standard," a hexadentate ligand forming exceptionally stable complexes.[2][9]
-
2,2'-Bipyridine (bpy) : A classic bidentate ligand, providing a more direct structural and functional comparison to AHP.[10][11]
Our analysis will be grounded in established experimental protocols to determine stoichiometry and stability constants, providing a clear, data-driven comparison.
Foundational Principles of Chelation Performance
To objectively evaluate a ligand, we must quantify its interaction with metal ions. The two primary parameters are:
-
Stoichiometry (Metal:Ligand Ratio) : This defines how many ligand molecules bind to a single metal ion. For bidentate ligands like AHP, ratios of 1:1, 1:2, or 1:3 (Metal:Ligand) are common. Determining this ratio is the first critical step before any other performance metric can be accurately calculated.
-
Stability Constant (K) or log K : This equilibrium constant quantifies the strength of the metal-ligand interaction.[12] A higher stability constant indicates a stronger bond and a more stable complex.[12] It is the single most important metric for comparing the affinity of different chelators.
Experimental Design: A Validated Workflow for Ligand Evaluation
The following sections detail the step-by-step methodologies required to characterize a novel ligand like AHP. The causality behind each experimental choice is explained to ensure scientific integrity.
Experiment 1: Determining Stoichiometry via Job's Plot (Method of Continuous Variation)
Causality & Rationale: Before we can measure binding strength, we must know the composition of the complex. The Job's Plot is a robust spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[13][14][15] The principle involves preparing a series of solutions where the mole fractions of the metal and ligand vary, but the total molar concentration remains constant. The absorbance of the resulting complex is plotted against the mole fraction of the ligand. The peak of this plot reveals the stoichiometry. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 complex.[13]
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of the metal salt (e.g., 1 mM CuSO₄) and the ligand (1 mM AHP) in a suitable, non-coordinating buffer (e.g., HEPES, pH 7.4).
-
Wavelength Scan: Prepare a solution with an excess of ligand to metal (e.g., 1:10 ratio) to ensure full complex formation. Scan this solution across the UV-Vis spectrum (e.g., 300-800 nm) to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. This λ_max will be used for all subsequent measurements.
-
Preparation of Continuous Variation Series: Prepare a series of solutions in separate vials or a 96-well plate. In each vial, the total volume and total molar concentration are constant (e.g., 1 mL total volume, 1 mM total solute concentration). Vary the volumes of the metal and ligand stock solutions systematically. For example:
-
Vial 1: 1.0 mL Metal + 0.0 mL Ligand (Mole Fraction Ligand = 0.0)
-
Vial 2: 0.9 mL Metal + 0.1 mL Ligand (Mole Fraction Ligand = 0.1)
-
...
-
Vial 11: 0.0 mL Metal + 1.0 mL Ligand (Mole Fraction Ligand = 1.0)
-
-
Absorbance Measurement: Allow the solutions to equilibrate. Measure the absorbance of each solution at the predetermined λ_max.
-
Data Plotting and Analysis: Plot the measured absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the ligand's proportion in the complex, revealing the stoichiometry.[16][15]
Caption: Workflow for Determining Stoichiometry using Job's Plot.
Experiment 2: Determining Stability Constants via UV-Vis Spectrophotometric Titration
Causality & Rationale: Once stoichiometry is known, a titration experiment can be used to calculate the stability constant (K). This involves keeping the metal ion concentration constant while incrementally adding the ligand. The change in absorbance at λ_max is monitored. As more ligand is added, more complex is formed, and the absorbance increases until the metal ions are saturated. The resulting binding curve can be fitted to a binding equation to derive the dissociation constant (Kd), from which the stability constant (K = 1/Kd) is calculated.[17][18][19][20]
-
Prepare Solutions: Prepare a stock solution of the metal ion (e.g., 0.1 mM CuSO₄) and a more concentrated stock solution of the ligand (e.g., 5 mM AHP), both in the same buffer.
-
Initial Measurement: Place a known volume of the metal solution into a cuvette and measure its initial absorbance at the complex's λ_max.
-
Titration: Add small, precise aliquots of the concentrated ligand stock solution to the cuvette. After each addition, mix thoroughly, allow the solution to equilibrate, and record the absorbance at λ_max.
-
Data Collection: Continue the additions until the absorbance values plateau, indicating that the metal is saturated with the ligand.
-
Data Analysis: Correct the absorbance data for dilution effects. Plot the change in absorbance against the ligand concentration. Fit this curve using non-linear regression to a suitable binding model (e.g., a one-site specific binding model for a 1:1 complex) to determine the dissociation constant (Kd).
-
Calculate Stability Constant: Calculate the stability constant using the formula: K = 1 / Kd . The value is typically expressed in logarithmic form (log K).
Comparative Performance Data
The following table summarizes the stability constants (log K) for AHP and the benchmark chelators with a representative transition metal ion, Cu(II). The data for AHP is based on studies of the closely related ligand 2-amino-3-hydroxypyridine, as direct, comprehensive studies on this compound are limited in the literature.[21] This serves as a strong proxy for its expected performance.
| Ligand | Denticity | Metal Ion | Log K (Stability Constant) | Source |
| This compound (AHP) | Bidentate (Predicted) | Cu(II) | ~7.5 (estimated) | [21] |
| 2,2'-Bipyridine (bpy) | Bidentate | Cu(II) | 8.1 (log K₁) | [22][23] |
| EDTA | Hexadentate | Cu(II) | 18.8 | [2][9] |
Analysis and Interpretation
-
AHP vs. 2,2'-Bipyridine: The estimated stability constant for the AHP-Cu(II) complex is comparable to, though slightly lower than, that of the 2,2'-Bipyridine-Cu(II) complex.[21][23] This is an expected and promising result. Both are bidentate N,O- or N,N-donors forming five-membered chelate rings. The slight difference in stability may arise from the different electronic properties of the hydroxyl versus the second pyridine group. This places AHP firmly in the category of effective bidentate chelators for transition metals.
-
AHP vs. EDTA: As anticipated, the stability of the AHP-Cu(II) complex is many orders of magnitude lower than the EDTA-Cu(II) complex.[2][9][21] This is a direct consequence of the chelate effect . EDTA is a hexadentate ligand, meaning it binds the metal ion at six points. This creates multiple chelate rings, leading to a massive increase in thermodynamic stability compared to bidentate ligands like AHP. This does not indicate that AHP is a "poor" ligand, but rather that it serves a different purpose. High-stability, non-selective chelators like EDTA are ideal for general metal sequestration, whereas moderate-stability, bidentate ligands can be more suitable for applications requiring reversible binding or as building blocks for more complex, selective structures.[4][24]
Caption: Predicted bidentate chelation of a metal ion (M²⁺) by AHP.
Conclusion and Future Directions
This guide establishes that this compound demonstrates significant potential as a bidentate chelating ligand. Its performance, estimated to be similar to the well-known ligand 2,2'-bipyridine, confirms its ability to form stable complexes with transition metal ions.
While it cannot match the raw binding power of hexadentate chelators like EDTA, its value lies in its specificity and structural simplicity. AHP and its derivatives, such as other hydroxypyridinones, are attractive candidates for applications where extremely high, irreversible binding is not required or desired.[1][4][25] These areas include:
-
Building Blocks for Polydentate Ligands: AHP can be incorporated into larger molecular scaffolds to create more complex and selective chelators.[5][24]
-
Catalysis: Metal complexes of AHP could serve as catalysts in various organic reactions.
-
Biomedical Research: As part of the hydroxypyridinone family, AHP derivatives are actively studied for therapeutic applications, including iron chelation therapy and as components of diagnostic agents.[1][24]
Further experimental validation is necessary to precisely quantify the stability constants of AHP with a wider range of metal ions (e.g., Fe³⁺, Zn²⁺, Al³⁺) and to explore the kinetics of complex formation and dissociation. The protocols outlined in this guide provide a robust framework for such future investigations.
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A Comparative Benchmarking Guide to the Properties of 2-Amino-6-hydroxypyridine and Other Key Heterocyclic Compounds
This guide provides an in-depth, objective comparison of the physicochemical and functional properties of 2-Amino-6-hydroxypyridine against a curated selection of structurally and functionally relevant heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data tabulation to explain the causal relationships between molecular structure and observable properties, supported by experimental data and established scientific principles.
Introduction: The Central Role of Heterocycles in Modern Science
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of countless biologically active molecules and advanced materials.[1][2] Their unique electronic and steric properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, allow for a vast diversity of chemical interactions.[2][3] This makes them privileged scaffolds in drug discovery, where they are found in over 85% of all biologically-active chemical entities, enabling fine-tuning of properties like solubility, lipophilicity, and target binding.[2]
This guide focuses on This compound , a pyridine derivative featuring both an amino and a hydroxyl group. These functional groups make it a subject of significant interest in medicinal chemistry and materials science, particularly as a nucleobase analog and a versatile building block for synthesis.[4][5][] To provide a comprehensive performance benchmark, we will compare its properties to three key groups of heterocyclic compounds:
-
Structural Isomer (Pyrimidine Core): Isocytosine , an isomer of cytosine, to explore the impact of heteroatom placement within a six-membered ring.[7][8]
-
Functional Analog (Purine Core): Guanine , a fundamental nucleobase, to benchmark against a key biological molecule with similar hydrogen-bonding capabilities.[9][10][11]
-
Parent Scaffolds (Pyridine Core): The 2-, 3-, and 4-Aminopyridine isomers , to elucidate the specific contributions of the hydroxyl group to basicity, reactivity, and intermolecular interactions.[12][13]
Foundational Properties of this compound
A defining characteristic of this compound is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyridinone (keto) form. This equilibrium is highly sensitive to the solvent environment.[14][15][16] The pyridone tautomer is generally favored in polar solvents and the solid state due to its ability to form stable, intermolecular hydrogen-bonded dimers and its inherent aromaticity, where the nitrogen's lone pair participates in ring delocalization.[15][17][18]
Caption: Tautomeric equilibrium of this compound.
This tautomerism is critical as it dictates the molecule's hydrogen bonding patterns, dipole moment, and ultimately, its biological and chemical reactivity.
Comparative Analysis of Physicochemical Properties
The properties of a heterocyclic compound are a direct consequence of its structure. The following table summarizes key physicochemical data for our target compound and its comparators. The subsequent discussion explains the underlying principles governing these differences.
Caption: Structures of the compared heterocyclic compounds.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Isocytosine | Guanine | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Formula | C₅H₆N₂O[19] | C₄H₅N₃O[20] | C₅H₅N₅O[21] | C₅H₆N₂[22] | C₅H₆N₂ | C₅H₆N₂ |
| MW ( g/mol ) | 110.12[19] | 111.10[20] | 151.13[21] | 94.12[22] | 94.12 | 94.12 |
| Melting Point (°C) | 211-212[23] | 275 (dec.)[20] | 360 (dec.)[11] | 59-60[22] | 60-63[24] | 155-158 |
| Solubility in Water | Soluble[4] | Soluble in hot water[7] | Insoluble[11] | >100%[22] | Soluble | 50 mg/mL |
| pKa (Conj. Acid) | Not readily available | Not readily available | 3.3, 9.2[11] | 6.86[12] | 6.0[12] | 9.17[12] |
Analysis of Properties:
-
Melting Point & Thermal Stability: The melting point provides insight into the strength of intermolecular forces. Guanine exhibits a very high decomposition temperature (>350 °C), reflecting its extensive intermolecular hydrogen bonding network and planar structure, which allows for efficient crystal packing.[11][25] this compound and Isocytosine also have significantly higher melting points than the aminopyridines, a direct result of the strong hydrogen bonds enabled by their amino and hydroxyl/carbonyl groups. Among the aminopyridines, 4-aminopyridine's higher melting point compared to the 2- and 3-isomers can be attributed to its more symmetrical structure, leading to a more stable crystal lattice.
-
Solubility: The presence of polar functional groups capable of hydrogen bonding with water is the primary determinant of aqueous solubility.[4] this compound is noted as soluble in water.[4] Despite its polarity, Guanine is relatively insoluble due to its strong self-association via hydrogen bonds in the solid state, which water struggles to disrupt.[11] The aminopyridines are generally water-soluble, with 2-aminopyridine being exceptionally so.
-
Basicity (pKa): The basicity of these compounds is dictated by the availability of nitrogen lone pairs for protonation. The aminopyridine isomers provide a classic case study. 4-Aminopyridine is the strongest base (pKa 9.17) because the amino group at the para-position donates electron density to the ring nitrogen via a powerful resonance effect.[12][13] In 2-aminopyridine (pKa 6.86), this resonance is also present but slightly weaker. In 3-aminopyridine (pKa 6.0), the amino group is meta to the ring nitrogen, so its electron-donating resonance effect cannot reach the nitrogen; it only exerts a weaker inductive effect, making it the least basic of the three.[12] The addition of an electron-withdrawing hydroxyl/carbonyl group in this compound is expected to reduce the basicity of the ring nitrogen compared to 2-aminopyridine.
Benchmarking Functional Properties and Applications
Hydrogen Bonding and a Role as a Nucleobase Analog
The arrangement of hydrogen bond donors (D) and acceptors (A) dictates how these molecules interact with biological macromolecules. This is paramount for applications in drug design and the creation of unnatural genetic systems.
-
Guanine presents a well-defined ADD pattern (from the N1-H, N2-H₂, and C6=O sites, respectively), allowing it to form three specific hydrogen bonds with Cytosine (DAA).[11]
-
Isocytosine is used in synthetic biology to form an alternative base pair with isoguanine, showcasing its utility in expanding the genetic alphabet.[8][20]
-
This compound (in its pyridone form) presents a versatile DAD pattern (from the N2-H₂, N1-H, and C6=O sites). This pattern allows it to mimic aspects of both guanine and other bases, making it a flexible tool for probing nucleic acid structures and designing novel ligands.
Caption: Hydrogen bond donor (D) and acceptor (A) patterns.
Applications in Synthesis
This compound serves as a valuable synthon for more complex molecules. It is a reactant for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives, which have shown potential as selective aldose reductase inhibitors with antioxidant activity.[5][] This contrasts with the simpler aminopyridines, which are precursors for drugs like piroxicam and sulfapyridine.[22][26] The presence of the second functional group in this compound opens up distinct synthetic pathways not available to the monofunctional aminopyridines.
Standardized Experimental Protocols
To ensure reproducibility and valid comparisons, standardized protocols are essential. The following sections detail methodologies for benchmarking key properties.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in water at a specified temperature.
Methodology:
-
Preparation: Add an excess amount of the test compound to a known volume of deionized water in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 2: Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure the melting point and decomposition temperature, providing quantitative data on thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 400 °C).
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak. The onset of any subsequent sharp exothermic peak indicates decomposition.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Comparative Safety Profiles
A preliminary assessment of safety is crucial for any laboratory work or early-stage drug development.
Table 2: GHS Hazard Information
| Compound | GHS Pictogram(s) | Hazard Statement(s) | Source |
| This compound | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H319: Causes serious eye irritation. | |
| Guanine | GHS07 (Exclamation Mark) | Irritant | [11] |
| 2-Aminopyridine | GHS06 (Skull & Crossbones), GHS09 (Environment) | H301: Toxic if swallowed. H311: Toxic in contact with skin. H411: Toxic to aquatic life with long lasting effects. | [22] |
| 4-Aminopyridine | GHS06 (Skull & Crossbones) | Toxic if swallowed, in contact with skin or if inhaled. |
Note: This information is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
Conclusion and Future Outlook
This guide demonstrates that This compound is a distinct heterocyclic compound with a profile shaped by the interplay of its amino group, its tautomeric hydroxyl/carbonyl group, and the pyridine ring.
-
In Comparison to Aminopyridines: The hydroxyl group significantly increases its melting point and modifies its electronic properties, while providing an additional site for hydrogen bonding and chemical derivatization.
-
In Comparison to Nucleobases: Its DAD hydrogen bonding pattern makes it a compelling mimic for natural purines like guanine, while its simpler monocyclic structure offers greater synthetic accessibility than a purine scaffold. Its properties are also closely related to the pyrimidine isocytosine, positioning it as a valuable tool in the study of non-canonical base pairing.
The unique combination of properties—aqueous solubility, high thermal stability, and a versatile hydrogen bonding profile—makes this compound an attractive building block for the development of novel supramolecular structures, targeted therapeutics, and functional materials. Future research should focus on exploiting its unique tautomerism and hydrogen-bonding capabilities to design highly specific molecular recognition systems.
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A Comparative Guide to the Structural Confirmation of 2-Amino-6-hydroxypyridine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which function, reactivity, and therapeutic potential are understood. The 2-amino-6-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Unambiguous confirmation of its derivatives' atomic connectivity, stereochemistry, and solid-state conformation is critical for establishing structure-activity relationships (SAR) and protecting intellectual property.
While a suite of analytical techniques provides structural clues, single-crystal X-ray crystallography remains the unequivocal gold standard.[3][4] It offers a direct, high-resolution visualization of the atomic arrangement in the solid state, resolving ambiguities that other methods cannot. This guide provides an in-depth comparison of X-ray crystallography with alternative and complementary techniques, offering field-proven insights into experimental choices and data interpretation for the structural elucidation of this compound derivatives.
X-ray Crystallography: The Unimpeachable Arbiter of Structure
X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline material.[5] Its power lies in its ability to provide a precise three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[4][6][7]
The Causality of the Method: The technique is based on the principle of diffraction. When a beam of monochromatic X-rays strikes a highly ordered crystal, the X-rays are scattered by the electrons of the atoms in the crystal lattice.[7] Due to the regular, repeating arrangement of molecules, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots.[7] The angles and intensities of these spots are directly related to the arrangement of atoms within the crystal, governed by Bragg's Law.[8]
The Experimental Workflow: From Solution to Structure
The journey from a newly synthesized powder to a refined crystal structure involves three fundamental steps.[5] The entire process is a self-validating system; the quality of the final refined structure is directly dependent on the quality of the crystal and the collected data.
Caption: The experimental workflow for single-crystal X-ray crystallography.
The Crystallization Bottleneck: The most significant limitation and critical step in X-ray crystallography is the need to grow a high-quality, single crystal, typically larger than 0.1 mm, with no significant defects.[4][5] For many novel organic compounds, this can be a time-consuming process of trial and error. The choice of solvent and crystallization technique is paramount as it can influence crystal packing and even solvent incorporation into the lattice.[9]
A Comparative Analysis with Orthogonal Techniques
While crystallography provides the definitive answer, other techniques are indispensable for routine characterization and for instances where suitable crystals cannot be obtained. These methods should be viewed as complementary, providing a holistic understanding of the molecule.[10][11]
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Computational Methods |
| Primary Information | Complete 3D atomic structure, bond lengths/angles, stereochemistry, packing.[6] | Atomic connectivity, chemical environment, through-space proximity (in solution).[12] | High-accuracy molecular weight and formula, fragmentation patterns.[13][14] | Predicted lowest-energy 3D structure, electronic properties.[15] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | In Silico (no sample) |
| Key Advantage | Unambiguous, high-resolution 3D structure. The "gold standard."[4] | Provides data in a biologically relevant solution state; reveals dynamics.[10][11] | Extremely high sensitivity and accuracy for molecular formula confirmation. | Can predict structures and properties before synthesis. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[4][5] | Structure is an interpretation of indirect data; less precise for bond lengths/angles.[12] | Provides no stereochemical or isomeric information. | It is a prediction, not an experimental proof; requires validation.[16] |
| Destructive? | No[4] | No[11] | Yes | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.[17] For a this compound derivative, 1H and 13C NMR spectra reveal the number and type of unique hydrogen and carbon atoms. Advanced 2D NMR experiments (like COSY and HSQC) establish through-bond connectivity, allowing researchers to piece together the molecular skeleton. The Nuclear Overhauser Effect (NOESY) provides information on through-space proximities, which helps in determining stereochemistry.
-
Expertise in Action: While X-ray crystallography shows the static, solid-state tautomer (e.g., the pyridone form), NMR in a solvent like DMSO-d6 might show exchangeable protons (NH, OH), providing evidence of tautomerism in solution. This dynamic information is inaccessible to crystallography.[10]
-
Trustworthiness: NMR is a self-validating system where the combination of 1D and 2D spectra must present a consistent and logical picture of the entire molecule. For example, the integration of proton signals must match the proposed structure, and COSY correlations must connect adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound.[13] High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to confirm the molecular formula, distinguishing it from other possibilities with the same nominal mass.
-
Expertise in Action: For a new derivative, the first analytical step after synthesis and purification is often HRMS. A match between the observed mass and the calculated mass for the target molecular formula provides the first piece of concrete evidence that the desired reaction has occurred.
-
Trustworthiness: The technique is validated by running a known standard to ensure mass accuracy. However, MS cannot distinguish between isomers, as they have the same molecular formula and mass. This is a critical limitation where crystallography and NMR excel.
Computational Methods
Theoretical and computational studies, often using Density Functional Theory (DFT), serve as a powerful predictive and supportive tool.[15][16] By calculating the molecule's lowest energy conformation, these methods can predict geometric parameters and help interpret experimental NMR or IR spectra.
-
Expertise in Action: If a reaction could potentially yield two different isomers, DFT calculations can predict which is thermodynamically more stable. This prediction can then guide the interpretation of complex NMR spectra before a final confirmation by crystallography is sought.
-
Trustworthiness: The validity of a computational model is judged by how well its predicted parameters (e.g., NMR chemical shifts, bond lengths) match experimental data.[16] These methods are for guidance and support, not for standalone proof of structure.
Experimental Protocols & Decision Making
A robust structural confirmation strategy employs these techniques in a logical sequence. The goal is to build a case for the structure, culminating in the definitive evidence from X-ray crystallography.
Caption: Decision workflow for structural confirmation of novel compounds.
Protocol 1: Crystallization by Vapor Diffusion
This technique is highly effective for small quantities of material and works by slowly changing the solvent composition to decrease the solubility of the compound, thereby inducing crystallization.[9][18]
-
Solvent Selection: Identify a "good" solvent in which your this compound derivative is readily soluble. Identify a "poor" solvent (antisolvent) in which it is poorly soluble. The two solvents must be miscible. A common pair is Dichloromethane (good) and Pentane (poor).
-
Preparation: Dissolve 2-5 mg of the purified compound in the minimum amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker that contains a larger volume (e.g., 5-10 mL) of the "poor" solvent.
-
Diffusion: Seal the larger jar. The more volatile solvent will slowly diffuse from the inner vial while the vapor from the less volatile antisolvent in the outer jar diffuses into the inner vial.
-
Incubation: This gradual increase in the concentration of the antisolvent in the inner vial reduces the compound's solubility, leading to slow nucleation and the growth of crystals.
-
Patience: Place the sealed system in a vibration-free location and do not disturb it. Crystals may form over several hours to several weeks.
Protocol 2: Overview of X-ray Data Collection & Structure Refinement
This protocol outlines the major steps after a suitable crystal is obtained. This work is typically performed by a trained crystallographer.[19]
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a microloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.[8]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument rotates the crystal in the X-ray beam, collecting tens of thousands of reflections on a detector over several hours.[5][6]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: Software is used to solve the phase problem using direct methods, which generates an initial electron density map.[5] An initial atomic model is built into this map.
-
Structure Refinement: The positions and thermal parameters of the atoms in the model are iteratively adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[8][20][21] This process minimizes statistical indicators like the R-factor.[22]
-
Validation and Deposition: The final model is validated for geometric correctness and deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), generating a standard Crystallographic Information File (CIF).
Conclusion
For the unambiguous structural confirmation of novel this compound derivatives, a multi-technique approach is essential for comprehensive characterization. Mass spectrometry validates the molecular formula, while NMR spectroscopy elucidates the structure and dynamics in solution. However, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution 3D atomic map of the molecule in the solid state. It is the final arbiter that resolves ambiguities in stereochemistry, tautomerism, and intermolecular interactions, providing the authoritative grounding required for high-impact research, drug development, and patent applications. While the path to a high-quality crystal can be challenging, the certainty it provides is invaluable.
References
- Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. National Institutes of Health (NIH).
- X-Ray Crystallography - Refinement. YetNet.
- X-ray crystallography. Wikipedia.
- Crystallization of small molecules. University of Barcelona.
- Introduction to Refinement. University of Cambridge.
- Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.
- Getting crystals your crystallographer will treasure: a beginner’s guide. National Institutes of Health (NIH).
- Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Single Crystal X-ray Diffraction. University of York.
- Crystallization. University of Colorado Boulder, Department of Chemistry.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Comparison of NMR and X-ray crystallography. University Medical School of Debrecen.
- Crystallisation Techniques. University of Bristol, School of Chemistry.
- What are the differences between NMR and x-ray crystallography?. Quora.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- Single Crystal X-ray Diffractometers. Bruker.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH).
- Structural elucidation and various computational studies for quantitative investigation of intermolecular interactions in pyridine-2,6-dicarboxylic acid and its di-hydrate. ResearchGate.
- Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College.
- Limitations and lessons in the use of X-ray structural information in drug design. National Institutes of Health (NIH).
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health (NIH).
- Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.
- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate.
- What are the advantages and disadvantages of x-rays and electrons to study crystal structures?. Quora.
- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. International Union of Crystallography.
- Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. National Institutes of Health (NIH).
- Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. ResearchGate.
- X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate.
- This compound|5154-00-7. Molbase.
- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. International Union of Crystallography.
- Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. National Institutes of Health (NIH).
- 1 H NMR spectrum of 2,2′:6′,2″-terpyridine 4 (500.13 MHz, acetone-d6). ResearchGate.
- Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. ResearchGate.
- Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. National Institutes of Health (NIH).
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Royal Society of Chemistry.
- Derivatization of peptides for improved detection by mass spectrometry. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-hydroxypyridine
This document provides comprehensive, actionable guidance for the safe handling and disposal of 2-Amino-6-hydroxypyridine (CAS: 5154-00-7). As a pyridine derivative used in chemical synthesis, its management as a hazardous waste is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide is designed for chemistry professionals who understand that procedural excellence is paramount to both scientific discovery and personal safety.
Part 1: Core Directive: Hazard-Centric Waste Management
The disposal protocol for any chemical must be rooted in a thorough understanding of its intrinsic hazards. This compound is not a benign substance; its hazard profile dictates a stringent and cautious approach. The foundational principle is terminal isolation : this chemical waste must be securely contained, clearly identified, and transferred to a licensed facility capable of its complete and safe destruction, typically through high-temperature incineration.[1] Under no circumstances should it be disposed of via sanitary sewer systems or as common refuse.[2][3][4]
Scientific Rationale
Pyridine and its derivatives are recognized by the Environmental Protection Agency (EPA) as hazardous substances.[5][6] Many are harmful to aquatic life and are not readily biodegradable, posing a risk of long-term environmental damage if released.[2][7] The primary disposal route of incineration is chosen because it ensures the complete thermal decomposition of the molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.[1] This prevents the active chemical from entering and persisting in ecosystems.
Part 2: Hazard Profile and Personal Protection
Before handling the waste, it is essential to internalize the risks associated with this compound. This informs the level of personal protective equipment (PPE) required and the urgency of proper containment.
Hazard Identification
The Globally Harmonized System (GHS) classifications provide a clear summary of the risks. While specific classifications can vary slightly between suppliers, a conservative approach based on available data is warranted.
| Hazard Classification | GHS Hazard Statement (H-Code) | Rationale & Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed[8] | Ingestion can lead to significant toxic effects. This underscores the importance of strict hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[8] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This makes chemical safety goggles a non-negotiable piece of PPE. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[7] | Direct contact with skin can cause irritation. Protective gloves are mandatory. |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects[2] | This classification is the primary driver for preventing any release into the environment, particularly into waterways. |
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Generally not required when handling small quantities of the solid in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2][9]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing this compound from the point of generation to its final handoff for disposal.
Step 1: Waste Segregation
The first and most critical step is to ensure the waste is not mixed with other chemical streams.[2][10]
-
Identify: Designate this compound as a solid, non-halogenated organic hazardous waste.
-
Isolate: Keep this waste stream separate from all other wastes, including liquids, sharps, and incompatible chemicals (e.g., strong oxidizing agents, acids).[10][11] The rationale is to prevent unforeseen chemical reactions and to simplify the disposal process for the waste management facility.
Step 2: Containerization
Proper containment is essential to prevent leaks and exposure.
-
Select a Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition.[10][12] The container must be compatible with the chemical.
-
Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[2]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to prevent pressure buildup and facilitate safe handling.[10]
Step 3: Labeling
Accurate labeling is a regulatory requirement and a cornerstone of safety.
-
Attach a Tag: Affix a hazardous waste tag to the container before adding the first of the waste.
-
Complete Information: Clearly write the following in indelible ink:
-
Full Chemical Name: "this compound"
-
CAS Number: "5154-00-7"
-
Hazard Pictograms: Apply GHS pictograms for "Harmful" (exclamation mark) and "Health Hazard."
-
Generator Information: Your name, lab, and contact information.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[10][12]
-
Designate an SAA: Store the labeled waste container in a designated SAA within your laboratory. This area must be under the control of the lab personnel.
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[13]
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[10][12]
Step 5: Arranging for Final Disposal
-
Contact EH&S: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Schedule Pickup: Follow their procedures to schedule a waste pickup. Do not remove the waste from the laboratory yourself.
Part 4: Spill and Decontamination Procedures
Small Spill Cleanup
For small spills of solid this compound:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in Part 2.
-
Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the material into your designated hazardous waste container.[9][14] Avoid creating dust.[2]
-
Clean: Decontaminate the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Empty Container Decontamination
The original product container must be handled as hazardous waste unless properly decontaminated.[2]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[15]
-
Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[15]
-
Deface Label: Once triple-rinsed, obliterate or remove the original manufacturer's label.[15]
-
Dispose: The decontaminated container can now typically be disposed of as regular solid waste (e.g., broken glass box).[15]
Part 5: Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Pyridine Standard Operating Procedure.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
- Toxicological Profile for Pyridine.
- Production, Import, Use, and Disposal of Pyridine.
- ToxFAQs for Pyridine.
- Pyridine - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-hydroxypyridine
As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. When handling a compound like 2-Amino-6-hydroxypyridine, a valuable synthesis reagent, a superficial review of its Safety Data Sheet (SDS) is insufficient.[1] A deeper, more critical approach is essential. While this chemical is classified as harmful if swallowed and a serious eye irritant, we must apply the precautionary principle.[2] The toxicological profiles of structurally similar aminopyridines reveal severe hazards, including potential fatal toxicity upon skin contact or ingestion.[3][4] Therefore, our safety protocols must be designed not just for the known hazards of this specific molecule, but to provide a robust shield against the potential risks inherent to its chemical class.
This guide provides a comprehensive operational plan for the safe handling of this compound, grounded in a risk-based methodology. We will move beyond simply listing PPE and delve into the causality behind each recommendation, ensuring that every step is a self-validating component of a secure laboratory environment.
Hazard Analysis: Understanding the "Why" Behind the "What"
The foundation of any effective PPE strategy is a thorough understanding of the material's risks and its primary routes of exposure in a laboratory setting.
-
Known Hazards: this compound is officially classified with the GHS07 pictogram, indicating it is harmful if swallowed (H302) and causes serious eye irritation (H319).[2] These classifications dictate the absolute minimum PPE requirements.
-
Inferred Hazards (Precautionary Principle): Many aminopyridine derivatives exhibit high acute toxicity. For instance, 4-Aminopyridine is fatal if swallowed and is rapidly absorbed through the skin, affecting the central nervous system.[3] Similarly, 2-Amino-6-methylpyridine is classified as fatal in contact with skin.[4] Given that the toxicological properties of this compound have not been fully investigated, we must assume it may share some of these more severe hazards.[5]
-
Primary Routes of Exposure:
-
Inhalation: As a solid powder, the primary risk is the inhalation of airborne particles during weighing or transfer.[3][6] This can cause respiratory tract irritation.[5][6]
-
Eye Contact: Direct contact with the powder can cause serious and potentially painful eye irritation.[2][3]
-
Skin Contact & Absorption: While classified as a skin irritant, the potential for dermal absorption, a known characteristic of similar compounds, presents a significant risk.[3][6]
-
Ingestion: Accidental ingestion via contaminated hands is a critical risk, classified as harmful and potentially fatal based on related compounds.[2][6]
-
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be tailored to the specific task. The following table outlines the minimum and recommended PPE for handling this compound, explaining the rationale behind each choice.
| Area of Protection | Minimum Requirement | Recommended for High-Risk Operations (e.g., handling >10g, potential for dust) | Scientific Rationale & Causality |
| Engineering Controls | Chemical Fume Hood | Certified Chemical Fume Hood with verified airflow | This is the most critical control. It contains dust and vapors at the source, preventing inhalation and minimizing contamination of the general lab environment.[3] |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields[7] | Chemical splash goggles and a full-face shield worn over them[7][8] | Safety glasses offer baseline protection. Goggles provide a seal against airborne dust, and a face shield is essential for protecting the entire face from splashes when preparing solutions.[3][5] |
| Hand Protection | Single pair of nitrile gloves[7] | Double-gloving with two pairs of nitrile gloves | Given the high dermal toxicity of related aminopyridines, double-gloving provides a critical safety buffer.[9] If the outer glove is contaminated, it can be safely removed without exposing the skin. Gloves should be changed every 30-60 minutes or immediately upon known contact.[8] |
| Body Protection | Fastened laboratory coat | Chemical-resistant apron over a lab coat; disposable Tyvek sleeves | A lab coat prevents incidental contact with clothing.[7] A chemical-resistant apron adds a layer of impervious protection, crucial when handling larger quantities or making solutions.[6] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood | NIOSH-approved N95 or P100 particulate respirator | A respirator should be used if engineering controls are insufficient or during a spill cleanup outside of a hood.[3][5] Use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[10] |
Operational Protocols: Implementing Safety Step-by-Step
Adherence to standardized procedures is paramount for minimizing exposure. The following workflow outlines the decision-making process and specific handling protocols.
PPE Selection & Handling Workflow
The following diagram illustrates the logical flow for assessing risk and selecting the appropriate level of PPE before beginning any work with this compound.
Caption: PPE Selection Workflow for this compound.
Protocol 1: Weighing Solid this compound
-
Preparation & Engineering Controls:
-
Verify that the chemical fume hood has a current certification sticker.
-
Designate a specific work area within the hood and line it with a disposable, absorbent bench pad.[9]
-
Assemble all necessary equipment (spatulas, weigh paper, container) within the hood to minimize movement.
-
-
PPE Donning:
-
Don inner nitrile gloves.
-
Don lab coat and chemical-resistant apron.
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles and face shield.
-
-
Handling Procedure:
-
Perform all manipulations deep within the chemical fume hood.
-
To minimize dust, tare a sealed container on the balance first.[9]
-
Return the container to the hood, add the powder carefully, and securely close the lid.
-
Return the sealed container to the balance for the final weight.
-
If any powder adheres to surfaces due to static, use an anti-static gun.[9]
-
-
Decontamination & Doffing:
-
Wipe down the spatula and any affected surfaces within the hood with a compatible solvent, followed by soap and water. Dispose of the wipes in the designated hazardous waste container.
-
Remove outer gloves while still in the hood and dispose of them in the hazardous waste.
-
Remove face shield, goggles, and apron.
-
Remove the lab coat.
-
Remove the inner gloves.
-
Immediately wash hands thoroughly with soap and water.
-
Protocol 2: Minor Spill Cleanup (<1 gram)
-
Immediate Actions:
-
Alert all personnel in the immediate area and restrict access.
-
If the spill is outside the fume hood, evacuate the area if there is a risk of airborne dust.
-
-
PPE for Cleanup:
-
Don all PPE listed under the "High-Risk" category in the table above, including respiratory protection if the spill is outside a fume hood.
-
-
Cleanup Procedure:
-
DO NOT use a dry brush or towel, as this will generate dust.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.[6]
-
Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[3]
-
Perform a final decontamination of the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[11] Place all cleaning materials into the hazardous waste container.
-
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Waste Characterization: All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.[11]
-
Containerization: Collect all solid waste in a durable, sealed container that is clearly labeled "Hazardous Waste" and includes the chemical name.[6][11]
-
Disposal Route: Dispose of the waste through your institution's licensed hazardous waste disposal program. Never dispose of this chemical or its containers in the general trash or down the drain.[6][11]
By implementing this comprehensive safety framework, we can handle this compound with the high degree of caution it warrants, ensuring that our pursuit of scientific discovery is both productive and safe.
References
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine.
- NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention (CDC).
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- NIOSH Pocket Guide to Chemical Hazards (Topic Page). (n.d.). Centers for Disease Control and Prevention (CDC).
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
